Facinicline
Description
Properties
CAS No. |
677306-35-3 |
|---|---|
Molecular Formula |
C15H18N4O |
Molecular Weight |
270.33 g/mol |
IUPAC Name |
N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-1H-indazole-3-carboxamide |
InChI |
InChI=1S/C15H18N4O/c20-15(14-11-3-1-2-4-12(11)17-18-14)16-13-9-19-7-5-10(13)6-8-19/h1-4,10,13H,5-9H2,(H,16,20)(H,17,18)/t13-/m1/s1 |
InChI Key |
TXCYUSKWBHUVEP-CYBMUJFWSA-N |
Isomeric SMILES |
C1CN2CCC1[C@@H](C2)NC(=O)C3=NNC4=CC=CC=C43 |
Canonical SMILES |
C1CN2CCC1C(C2)NC(=O)C3=NNC4=CC=CC=C43 |
Appearance |
Solid powder |
Other CAS No. |
677306-35-3 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Facinicline; RG-3487; RG 3487; RG3487; R-3487; R 3487; R3487; RO-5313534; RO 5313534; RO5313534; MEM3454; MEM 3454; MEM-3454; |
Origin of Product |
United States |
Foundational & Exploratory
The Enigmatic Agonist: A Technical Guide to the Mechanism of Action of Facinicline and its Congeners on the α7 Nicotinic Acetylcholine Receptor
For the attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available, detailed preclinical data specifically for facinicline (PNU-204731) is limited. This guide leverages comprehensive data from its close structural and functional analogue, varenicline, a well-characterized full agonist of the α7 nicotinic acetylcholine receptor (nAChR), to provide an in-depth understanding of the putative mechanism of action. Varenicline serves as a surrogate to elucidate the binding characteristics, functional activity, and downstream signaling pathways associated with this class of α7 nAChR agonists.
Introduction: The α7 Nicotinic Acetylcholine Receptor as a Therapeutic Target
The α7 nicotinic acetylcholine receptor (nAChR) is a ligand-gated ion channel composed of five identical α7 subunits. It is widely expressed in the central nervous system, particularly in brain regions crucial for cognitive processes such as the hippocampus and prefrontal cortex. The α7 nAChR is characterized by its high permeability to calcium, rapid activation, and swift desensitization. Its involvement in modulating neurotransmitter release and downstream signaling cascades has positioned it as a significant therapeutic target for a range of neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and cognitive impairment.
This compound and its analogue varenicline are part of a class of compounds that act as agonists at the α7 nAChR. Understanding their precise mechanism of action is paramount for the development of novel therapeutics with improved efficacy and safety profiles.
Quantitative Pharmacology of α7 nAChR Agonists
The interaction of agonists with the α7 nAChR can be quantified through various in vitro assays, providing key parameters such as binding affinity (Ki), potency (EC50), and efficacy (Emax). The following tables summarize representative data for varenicline and other pertinent α7 nAChR ligands.
Table 1: Binding Affinity (Ki) of Varenicline and Comparator Ligands at Human nAChR Subtypes
| Compound | α7 nAChR Ki (nM) | α4β2 nAChR Ki (nM) | α3β4 nAChR Ki (nM) |
| Varenicline | 322[1] | 0.06[1] | - |
| Cytisine | 4200[1] | 0.17[1] | - |
Table 2: Functional Activity (EC50 and Efficacy) of Varenicline and Other α7 nAChR Agonists
| Compound | Receptor | Expression System | EC50 (µM) | Efficacy (% of ACh response) |
| Varenicline | human α7 | Xenopus oocytes | - | Full agonist[2] |
| Varenicline | human α3β4 | Xenopus oocytes | 26.3 | 96% |
| Varenicline | human α4β2 | Xenopus oocytes | 0.0543 | 7% |
| PNU-282987 | rat α7 | - | - | Potent agonist |
Note: Specific EC50 and Emax values for varenicline at the α7 nAChR are not consistently reported in the provided search results, though it is consistently described as a full agonist.
Core Mechanism of Action: From Binding to Channel Gating
The primary mechanism of action of this compound-like compounds at the α7 nAChR involves direct binding to the orthosteric site, located at the interface between two adjacent α7 subunits in the extracellular domain. This binding event triggers a conformational change in the receptor, leading to the opening of the integral ion channel.
Caption: Agonist binding to the α7 nAChR induces channel opening and subsequent desensitization.
Downstream Signaling Pathways
The influx of calcium through the activated α7 nAChR is a critical event that initiates a cascade of intracellular signaling pathways. These pathways are integral to the long-term cellular effects of α7 nAChR activation, including modulation of gene expression, synaptic plasticity, and cell survival.
PI3K/Akt Pathway
Activation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a key neuroprotective mechanism mediated by α7 nAChR agonists. This pathway is crucial for promoting cell survival and inhibiting apoptosis.
Caption: The PI3K/Akt signaling pathway activated by α7 nAChR agonists.
JAK2/STAT3 Pathway
The Janus kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 3 (STAT3) pathway is another important signaling cascade activated by α7 nAChR stimulation. This pathway is heavily implicated in the anti-inflammatory effects of α7 nAChR agonists.
Caption: The JAK2/STAT3 signaling pathway involved in the anti-inflammatory response.
ERK/MAPK Pathway
The Extracellular signal-regulated kinase (ERK)/Mitogen-activated protein kinase (MAPK) pathway is also modulated by α7 nAChR activation and is involved in synaptic plasticity and cognitive function.
Caption: The ERK/MAPK signaling cascade downstream of α7 nAChR activation.
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization of α7 nAChR agonists. The following sections outline the core principles of key experimental procedures.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for the α7 nAChR.
Caption: Workflow for a typical radioligand binding assay.
Methodology:
-
Membrane Preparation: Homogenize rat brain tissue (rich in α7 nAChRs) in a suitable buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet by resuspension and recentrifugation to remove endogenous ligands. Resuspend the final pellet in the assay buffer.
-
Binding Reaction: In a multi-well plate, incubate the membrane preparation with a known concentration of a radiolabeled α7 nAChR antagonist (e.g., [³H]-methyllycaconitine, [³H]-MLA) and varying concentrations of the test compound (this compound).
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to trap the membranes with bound radioligand.
-
Quantification: Wash the filters to remove unbound radioligand. Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
TEVC is employed to measure the functional activity (potency and efficacy) of a compound on α7 nAChRs expressed in Xenopus oocytes.
Caption: Experimental workflow for two-electrode voltage clamp electrophysiology.
Methodology:
-
Oocyte Preparation: Harvest oocytes from Xenopus laevis and inject them with cRNA encoding the human α7 nAChR subunit.
-
Receptor Expression: Incubate the oocytes for several days to allow for the expression and assembly of functional α7 nAChRs on the cell membrane.
-
Electrophysiological Recording: Place an oocyte in a recording chamber and impale it with two microelectrodes (one for voltage recording and one for current injection). Clamp the membrane potential at a fixed holding potential (e.g., -70 mV).
-
Compound Application: Perfuse the oocyte with solutions containing varying concentrations of the test compound (this compound).
-
Data Acquisition: Record the resulting inward current, which reflects the flow of cations through the activated α7 nAChR channels.
-
Data Analysis: Plot the peak current response against the compound concentration to generate a dose-response curve. From this curve, determine the EC50 (potency) and the maximum response relative to a full agonist like acetylcholine (efficacy).
In-Cell Western for ERK1/2 Phosphorylation
This cell-based assay quantifies the activation of the ERK/MAPK signaling pathway downstream of α7 nAChR activation.
Caption: Workflow for an In-Cell Western assay to measure ERK1/2 phosphorylation.
Methodology:
-
Cell Culture: Plate cells endogenously or recombinantly expressing α7 nAChRs (e.g., PC12 cells) in a multi-well plate.
-
Serum Starvation: Serum-starve the cells to reduce basal levels of ERK phosphorylation.
-
Compound Treatment: Treat the cells with the test compound (this compound) for a specified time. Include controls with an α7 nAChR antagonist (e.g., MLA) to confirm specificity.
-
Cell Fixation and Permeabilization: Fix the cells with formaldehyde and permeabilize them with a detergent to allow antibody entry.
-
Immunostaining: Block non-specific antibody binding sites. Incubate the cells with primary antibodies specific for phosphorylated ERK1/2 (p-ERK) and total ERK1/2. Subsequently, incubate with fluorescently labeled secondary antibodies.
-
Imaging and Quantification: Use an imaging system to quantify the fluorescence intensity for both p-ERK and total ERK in each well.
-
Data Analysis: Normalize the p-ERK signal to the total ERK signal to account for variations in cell number.
Conclusion
While specific data on this compound remains elusive in the public domain, the comprehensive understanding of its close analogue, varenicline, provides a robust framework for its mechanism of action at the α7 nAChR. As a putative full agonist, this compound is expected to bind to the orthosteric site of the α7 nAChR, inducing channel opening and subsequent calcium influx. This primary action triggers a host of downstream signaling cascades, including the PI3K/Akt, JAK2/STAT3, and ERK/MAPK pathways, which are critical in mediating the neuroprotective, anti-inflammatory, and cognitive-enhancing effects associated with α7 nAChR activation. The experimental protocols detailed herein represent the gold standard for characterizing the pharmacological and functional profile of novel α7 nAChR agonists, and would be essential in fully elucidating the specific properties of this compound. Further research and data disclosure are imperative to fully delineate the therapeutic potential of this compound.
References
RG3487: A Technical Guide to its 5-HT3 Receptor Antagonist Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the 5-hydroxytryptamine type 3 (5-HT3) receptor antagonist activity of RG3487. The document details quantitative pharmacological data, in-depth experimental protocols for key assays, and visual representations of the associated signaling pathways and experimental workflows.
Core Data Presentation
The antagonist potency of RG3487 at the 5-HT3 receptor has been determined using electrophysiological techniques. The available quantitative data is summarized in the table below.
| Compound | Parameter | Value | Assay System | Agonist | Reference |
| RG3487 | IC50 | 2.8 nM | Human 5-HT3 Receptor expressed in Xenopus oocytes | 5-HT (10 µM) | [1] |
| RG3487 | IC50 | 32.7 nM | 5-HT3 Receptor in N1E-115 cell lines | 5-HT (10 µM) | [1] |
Note on IC50: The half-maximal inhibitory concentration (IC50) indicates the concentration of an antagonist required to inhibit the response to an agonist by 50%. A lower IC50 value signifies greater antagonist potency. The data demonstrates that RG3487 is a potent antagonist of the 5-HT3 receptor in the low nanomolar range. At the time of this report, a specific equilibrium dissociation constant (Ki) for RG3487 at the 5-HT3 receptor, as determined by radioligand binding assays, has not been reported in the reviewed literature.
5-HT3 Receptor Signaling Pathway
The 5-HT3 receptor is a ligand-gated ion channel, and its activation by serotonin (5-HT) leads to a rapid influx of cations, primarily Na+ and Ca2+, resulting in neuronal depolarization. The downstream signaling cascade initiated by this calcium influx involves the activation of Calcium/Calmodulin-dependent Protein Kinase II (CaMKII) and the Extracellular signal-Regulated Kinase (ERK).
Experimental Protocols
Whole-Cell Patch Clamp Electrophysiology for 5-HT3 Receptor Antagonism
This protocol outlines the methodology for assessing the antagonist activity of a compound like RG3487 at the 5-HT3 receptor expressed in a cellular system (e.g., Xenopus oocytes or N1E-115 cells).
Objective: To determine the IC50 value of a test compound by measuring the inhibition of 5-HT-induced currents.
Materials:
-
Cell Culture: Xenopus oocytes or N1E-115 neuroblastoma cells expressing the 5-HT3 receptor.
-
External Solution (for oocytes): ND96 solution (in mM: 96 NaCl, 2 KCl, 1.8 CaCl2, 1 MgCl2, 5 HEPES, pH 7.5).
-
Internal (Pipette) Solution: (in mM): 140 KCl, 10 EGTA, 10 HEPES, pH 7.2.
-
Agonist: Serotonin (5-hydroxytryptamine).
-
Test Compound: RG3487.
-
Patch Clamp Rig: Including an amplifier, micromanipulator, perfusion system, and data acquisition software.
-
Borosilicate glass capillaries for pulling patch pipettes.
Procedure:
-
Cell Preparation:
-
For Xenopus oocytes, harvest and defolliculate oocytes. Inject cRNA encoding the human 5-HT3 receptor and incubate for 2-5 days to allow for receptor expression.
-
For N1E-115 cells, culture the cells under standard conditions. Cells can be transiently or stably transfected with the 5-HT3 receptor construct.
-
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Recording:
-
Transfer a single oocyte or a coverslip with adherent N1E-115 cells to the recording chamber on the microscope stage.
-
Continuously perfuse the chamber with the external solution.
-
Approach the cell with the patch pipette and establish a giga-ohm seal (>1 GΩ) on the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -60 mV.
-
-
Data Acquisition:
-
Apply a saturating concentration of 5-HT (e.g., 10 µM) to elicit a maximal inward current.
-
Wash out the agonist until the current returns to baseline.
-
Pre-incubate the cell with varying concentrations of RG3487 for a defined period.
-
Co-apply the same concentration of 5-HT with the corresponding concentration of RG3487 and record the peak inward current.
-
Repeat this for a range of RG3487 concentrations.
-
-
Data Analysis:
-
Normalize the current responses in the presence of RG3487 to the maximal current elicited by 5-HT alone.
-
Plot the normalized current as a function of the logarithm of the RG3487 concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Radioligand Binding Assay for 5-HT3 Receptor Antagonism
This protocol describes a competitive binding assay to determine the binding affinity (Ki) of a test compound for the 5-HT3 receptor.
Objective: To quantify the affinity of a test compound for the 5-HT3 receptor by measuring its ability to displace a specific radiolabeled antagonist.
Materials:
-
Receptor Source: Cell membranes prepared from cells or tissues expressing the 5-HT3 receptor (e.g., HEK293 cells, rat cerebral cortex).
-
Radioligand: A high-affinity 5-HT3 receptor antagonist labeled with a radioisotope, such as [3H]granisetron or [3H]-(S)-zacopride.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled 5-HT3 antagonist (e.g., 10 µM granisetron).
-
Test Compound: RG3487.
-
Glass fiber filters (e.g., GF/B or GF/C).
-
Filtration apparatus.
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Homogenize cells or tissues in ice-cold buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Setup:
-
In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Receptor membranes + radioligand + assay buffer.
-
Non-specific Binding: Receptor membranes + radioligand + non-specific binding control.
-
Displacement: Receptor membranes + radioligand + varying concentrations of RG3487.
-
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration:
-
Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
-
Counting:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the logarithm of the RG3487 concentration.
-
Fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
References
MEM3454: A Dual-Action Cognitive Enhancer Targeting Nicotinic and Serotonergic Pathways
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
MEM3454, also known as RG3487, is a novel pharmacological agent investigated for its potential as a cognitive enhancer in neurodegenerative and psychiatric disorders, including Alzheimer's disease and schizophrenia. Its unique mechanism of action, functioning as a partial agonist of the alpha-7 nicotinic acetylcholine receptor (α7-nAChR) and an antagonist of the serotonin type 3 (5-HT3) receptor, positions it as a compound of significant interest. This document provides a comprehensive technical overview of MEM3454, summarizing available clinical trial data, detailing experimental protocols, and elucidating its proposed signaling pathways. While development of MEM3454 appears to have been discontinued, the publicly available data offers valuable insights into the therapeutic potential of modulating these two critical neurotransmitter systems for cognitive enhancement.
Introduction
Cognitive impairment is a debilitating feature of numerous central nervous system (CNS) disorders, representing a significant unmet medical need. The cholinergic and serotonergic systems are key modulators of cognitive processes, including memory, attention, and executive function. MEM3454 emerged as a promising therapeutic candidate by simultaneously targeting two important receptors within these systems: the α7-nAChR and the 5-HT3 receptor. As a partial agonist of the α7-nAChR, MEM3454 was designed to stimulate pro-cognitive cholinergic signaling, while its 5-HT3 receptor antagonism was hypothesized to further enhance neurotransmitter release and cognitive function. This guide synthesizes the available preclinical and clinical findings to provide a detailed understanding of MEM3454's role in cognitive enhancement.
Mechanism of Action
MEM3454 exhibits a dual mechanism of action that contributes to its cognitive-enhancing effects. It acts as a selective partial agonist for the α7-nAChR and as an antagonist for the 5-HT3 receptor.[1]
Alpha-7 Nicotinic Acetylcholine Receptor (α7-nAChR) Partial Agonism
The α7-nAChR is a ligand-gated ion channel highly expressed in brain regions crucial for cognition, such as the hippocampus and prefrontal cortex.[2] These receptors are highly permeable to calcium ions (Ca2+), and their activation leads to a cascade of downstream signaling events that are believed to underpin synaptic plasticity and cognitive function.[3][4] As a partial agonist, MEM3454 binds to and activates the α7-nAChR, but with a lower intrinsic efficacy than a full agonist. This is thought to provide a more modulated and potentially safer therapeutic effect, avoiding the rapid desensitization of the receptor that can occur with full agonists. Preclinical studies have indicated that the α7-nAChR agonism of MEM3454 is responsible for enhancing dopamine efflux in the medial prefrontal cortex and hippocampus.[1]
Serotonin Type 3 (5-HT3) Receptor Antagonism
The 5-HT3 receptor is also a ligand-gated ion channel, and its activation by serotonin generally leads to rapid, transient depolarization of neurons. 5-HT3 receptors are known to modulate the release of various neurotransmitters, including acetylcholine. By antagonizing the 5-HT3 receptor, MEM3454 is proposed to inhibit the suppressive effects of serotonin on acetylcholine release. Preclinical evidence suggests that the 5-HT3 receptor antagonism of MEM3454 is the primary driver of increased acetylcholine efflux in the cortex and hippocampus.
Signaling Pathways
The cognitive-enhancing effects of MEM3454 are mediated by distinct signaling pathways associated with its dual receptor targets.
α7-nAChR Signaling Pathway
Activation of the α7-nAChR by MEM3454 initiates an influx of Ca2+, which acts as a critical second messenger. This increase in intracellular calcium can trigger several downstream signaling cascades implicated in synaptic plasticity and neuroprotection, including the PI3K/Akt and JAK2/STAT3 pathways. These pathways are known to play roles in cell survival, gene expression, and the modulation of synaptic strength, all of which are vital for learning and memory. The culmination of this pathway is an increase in dopamine release in key brain regions.
5-HT3 Receptor Signaling Pathway
As an antagonist, MEM3454 blocks the binding of serotonin to the 5-HT3 receptor. These receptors are often located on presynaptic terminals of neurons. When activated by serotonin, they can inhibit the release of other neurotransmitters. By blocking this action, MEM3454 effectively disinhibits the release of acetylcholine from cholinergic neurons. This leads to increased levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is fundamental for cognitive processes.
Preclinical and Clinical Development
MEM3454 underwent Phase 1 and Phase 2a clinical trials for cognitive impairment associated with Alzheimer's disease and schizophrenia. The development appears to have been halted, and no Phase 3 trial results are publicly available.
Quantitative Data Summary
The following tables summarize the publicly available quantitative data from the clinical trials of MEM3454. It is important to note that this information is derived from press releases and may not represent a complete dataset.
Table 1: Phase 2a Clinical Trial in Alzheimer's Disease - Efficacy Data
| Endpoint | Dose Group (vs. Placebo) | p-value | Citation |
| Quality of Episodic Secondary Memory (QESM) - 8 hours post-dose | 5 mg | 0.023 | |
| 15 mg | 0.050 | ||
| Quality of Working Memory (all time points) | 5 mg | 0.031 | |
| 15 mg | 0.047 |
Table 2: Clinical Trial Designs
| Trial Phase | Indication | Number of Participants (approx.) | Doses Administered | Duration | Primary Endpoint | Citation(s) |
| Phase 2a | Mild to Moderate Alzheimer's Disease | 80 | 5 mg, 15 mg, 50 mg (once daily) | 8 weeks | Change in QESM score (CDR battery) | |
| Phase 2a | Cognitive Impairment in Schizophrenia | 160 | 5 mg, 15 mg, 50 mg (once daily, adjunctive) | 8 weeks | Change in MATRICS Consensus Cognitive Battery (MCCB) score | |
| Phase 2 Biomarker | Schizophrenia | 12 | 1 mg, 5 mg, 15 mg, 50 mg (single doses) | Crossover | P50 sensory gating and mismatch negativity |
Experimental Protocols
Detailed experimental protocols from peer-reviewed publications are not available. The following descriptions are based on information from clinical trial registries and press releases.
-
Study Design: A randomized, double-blind, placebo-controlled, multi-center proof-of-concept trial.
-
Participant Population: 80 patients with mild to moderate Alzheimer's disease.
-
Intervention: Participants were randomized to receive either MEM3454 (5 mg, 15 mg, or 50 mg) or a placebo, administered orally once daily for eight weeks.
-
Efficacy Assessment: The primary endpoint was the change from baseline in the Quality of Episodic Secondary Memory (QESM) factor score from the Cognitive Drug Research (CDR) battery. The CDR battery was administered at baseline and on six days during the treatment period at four time points each day (pre-dosing, and 2, 4, and 8 hours post-dosing). Secondary endpoints included other composite scores from the CDR battery and the Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-Cog).
-
Study Design: A randomized, double-blind, placebo-controlled trial.
-
Participant Population: Approximately 160 patients with stable schizophrenia receiving atypical antipsychotic therapy.
-
Intervention: Participants were randomized to receive one of three doses of MEM3454 (5 mg, 15 mg, or 50 mg) or a placebo as an adjunctive treatment, administered once daily for eight weeks.
-
Efficacy Assessment: The primary objective was to assess the effectiveness of MEM3454 using the MATRICS Consensus Cognitive Battery (MCCB). Secondary objectives included measures of other symptoms of schizophrenia and functional capacity.
The general workflow for the Phase 2a clinical trials of MEM3454 is depicted below.
Discussion and Future Perspectives
The available data on MEM3454 suggests a promising, albeit complex, approach to cognitive enhancement. The dual mechanism of action, targeting both the α7-nAChR and 5-HT3 receptor, is a scientifically robust strategy, as it modulates two distinct but complementary pathways involved in cognitive function. The positive top-line results from the Phase 2a trial in Alzheimer's disease, particularly at the lower doses, provided initial proof-of-concept for this approach.
However, the lack of publicly available results from the schizophrenia trial and the apparent discontinuation of the development program highlight the challenges in translating preclinical and early clinical findings into successful late-stage clinical outcomes. Potential reasons for this could include a lack of robust efficacy in the larger schizophrenia trial, unforeseen safety or tolerability issues (constipation was noted as a side effect in the Alzheimer's trial), or strategic decisions by the pharmaceutical companies involved.
Despite the outcome for MEM3454 itself, the research provides valuable lessons for the field. The concept of targeting the α7-nAChR for cognitive enhancement remains an active area of investigation, with other selective agonists and positive allosteric modulators in development. Furthermore, the role of 5-HT3 receptor antagonism in cognition, particularly in conjunction with other pro-cognitive mechanisms, warrants further exploration.
Future research in this area could focus on:
-
Optimizing the therapeutic window: The bell-shaped dose-response curve often observed with nicotinic agonists suggests that finding the optimal dose is critical.
-
Patient stratification: Identifying patient populations that are most likely to respond to this dual-mechanism approach could improve clinical trial outcomes.
-
Combination therapies: Exploring the use of α7-nAChR agonists or 5-HT3 antagonists in combination with other cognitive enhancers acting on different pathways could yield synergistic effects.
Conclusion
MEM3454 represents an innovative approach to cognitive enhancement through its dual action as an α7-nAChR partial agonist and a 5-HT3 receptor antagonist. While its clinical development was not completed, the foundational science and early clinical data provide a compelling rationale for the continued exploration of these targets in the quest for effective treatments for cognitive impairment in Alzheimer's disease, schizophrenia, and other CNS disorders. The information gathered on MEM3454 serves as a valuable case study for researchers and drug development professionals in the field of cognitive neuroscience.
References
- 1. The alpha-7 nicotinic receptor partial agonist/5-HT3 antagonist RG3487 enhances cortical and hippocampal dopamine and acetylcholine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nicotinic alpha 7 receptors: synaptic options and downstream signaling in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jneurosci.org [jneurosci.org]
Facinicline (ABT-418) for Alzheimer's Disease: A Preclinical Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Facinicline, also known as ABT-418, is a potent and selective neuronal nicotinic acetylcholine receptor (nAChR) agonist that has been investigated for its potential therapeutic effects in neurodegenerative disorders, including Alzheimer's disease. As a cholinergic channel activator, this compound primarily targets α4β2 and α7 nAChR subtypes, which are implicated in cognitive processes such as learning and memory. This technical guide provides a comprehensive overview of the preclinical studies of this compound, focusing on quantitative data, detailed experimental protocols, and the underlying signaling pathways.
Data Presentation
The following tables summarize the quantitative data from preclinical studies evaluating the efficacy of this compound in various animal models.
Table 1: Cognitive Enhancement in a Delayed Matching-to-Sample (DMTS) Task in Aged and Non-Aged Monkeys
| Animal Model | Age Group | Administration Route | Dose Range (nmol/kg) | Key Findings | Reference |
| Rhesus Monkeys | Aged | Intramuscular | 2-259 | Individualized "best dose" increased overall DMTS accuracy by 12.6%. | [1] |
| Rhesus Monkeys | Non-Aged, Mature | Transdermal Patch | 40-60 ng/mL (plasma level) | Significant dose-dependent enhancement of DMTS performance (11.25% increase above baseline). | [1] |
| Macaques | Mature | Intramuscular | 2-32.4 | Significant enhancement of DMTS performance; 16.2% increase over baseline with individualized "best dose". | [2] |
Table 2: Effects on Distractibility in a Delayed Recall Task in Adult Monkeys
| Animal Model | Administration Route | Dose Range (nmol/kg) | Key Findings | Reference |
| Adult Monkeys | Intramuscular | 2.0-16.2 | Prevented distractibility, producing increases of 7.5-25.0% in accuracy on trials disrupted by a distractor. | [3] |
Table 3: Effects on Contextual Fear Conditioning in Mice
| Animal Model | Administration Route | Dose (mg/kg) | Key Findings | Reference |
| Mice | Intraperitoneal | 0.26 | Significantly more freezing than saline-treated mice, indicating enhanced contextual fear conditioning. | [4] |
Experimental Protocols
This section details the methodologies for key experiments cited in the preclinical evaluation of this compound.
Delayed Matching-to-Sample (DMTS) Task in Monkeys
Objective: To assess short-term visual memory and attention.
Apparatus: A computer-automated system with a touch-sensitive screen and a pellet dispenser for food rewards. Stimuli are typically colored rectangles.
Procedure:
-
Sample Presentation: A sample stimulus (e.g., a red rectangle) is presented on the screen. The monkey initiates a trial by touching the sample.
-
Delay Interval: The sample stimulus disappears for a variable delay period (e.g., 0 to 140 seconds).
-
Choice Presentation: Two or more choice stimuli are presented, one of which matches the sample.
-
Response and Reward: The monkey is required to touch the choice stimulus that matches the sample. A correct choice is rewarded with a food pellet.
-
Inter-trial Interval: A brief period separates each trial.
-
Drug Administration: this compound (ABT-418) or placebo is administered via the specified route (e.g., intramuscular injection or transdermal patch) at a predetermined time before the testing session.
-
Data Collection: Accuracy (percentage of correct responses), response latencies, and the number of trials completed are recorded.
Glutamate-Induced Excitotoxicity Assay in Rat Cortical Neurons
Objective: To evaluate the neuroprotective effects of this compound against glutamate-induced neuronal death.
Cell Culture:
-
Primary cortical neurons are harvested from fetal rats and cultured in a suitable medium.
-
Cells are seeded in multi-well plates and allowed to mature for a specified period (e.g., 10-12 days).
Procedure:
-
Pre-treatment: Neuronal cultures are pre-incubated with varying concentrations of this compound or vehicle for a set duration.
-
Glutamate Exposure: The culture medium is replaced with a buffer containing a neurotoxic concentration of glutamate (e.g., 100 µM) and glycine, in the absence of magnesium, for a defined period (e.g., 15-60 minutes).
-
Washout and Incubation: The glutamate-containing medium is removed, and the cells are washed and returned to the original culture medium for a post-incubation period (e.g., 24 hours).
-
Assessment of Cell Viability:
-
LDH Assay: The amount of lactate dehydrogenase (LDH) released into the culture medium from damaged cells is quantified as an indicator of cell death.
-
MTT Assay: Cell viability is assessed by measuring the metabolic activity of the cells, where viable cells convert MTT into a colored formazan product.
-
Live/Dead Staining: Fluorescent dyes such as Calcein-AM (stains live cells green) and Propidium Iodide (stains dead cells red) are used to visualize and quantify viable and non-viable cells.
-
Signaling Pathways and Experimental Workflows
The neuroprotective and cognitive-enhancing effects of this compound are mediated through the activation of α4β2 and α7 nicotinic acetylcholine receptors, which in turn modulate several downstream signaling pathways crucial for neuronal survival and synaptic plasticity.
This compound-Activated Neuroprotective Signaling Pathway
This compound, by acting as an agonist on α4β2 and α7 nAChRs, is hypothesized to trigger intracellular signaling cascades that promote neuronal survival and resilience against neurotoxic insults, such as those mediated by amyloid-beta and glutamate. A key pathway implicated is the PI3K/Akt pathway, which in turn can regulate the activity of GSK-3β and CREB.
Caption: this compound-activated neuroprotective signaling cascade.
Experimental Workflow for Assessing Neuroprotection In Vitro
The following diagram illustrates the typical workflow for an in vitro experiment designed to assess the neuroprotective effects of this compound against a neurotoxic agent like amyloid-beta.
Caption: Workflow for in vitro neuroprotection assessment.
Conclusion
The preclinical data available for this compound (ABT-418) suggest that it holds promise as a cognitive enhancer and neuroprotective agent. Its mechanism of action through the activation of α4β2 and α7 nAChRs and subsequent modulation of key intracellular signaling pathways, such as the PI3K/Akt pathway, provides a strong rationale for its investigation in Alzheimer's disease. The experimental protocols detailed in this guide offer a framework for the continued preclinical evaluation of this compound and other nAChR agonists. Further studies in rodent models of Alzheimer's disease are warranted to provide a more complete quantitative picture of its efficacy in reducing amyloid pathology and improving spatial memory, which will be crucial for its potential translation to clinical trials.
References
- 1. Effect Size of Reference Memory Deficits in the Morris Water Maze in Tg2576 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative studies using the Morris water maze to assess spatial memory deficits in two transgenic mouse models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Treatment with an Amyloid-β Antibody Ameliorates Plaque Load, Learning Deficits, and Hippocampal Long-Term Potentiation in a Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of neuroinflammation and amyloid in cognitive impairment in an APP/PS1 transgenic mouse model of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Profile of Facinicline (Varenicline): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Facinicline, widely known as Varenicline (trade names Chantix® and Champix®), is a prescription medication primarily utilized as an aid for smoking cessation.[1][2][3] It represents a significant therapeutic advancement, acting as a selective partial agonist of nicotinic acetylcholine receptors (nAChRs). This guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanism of action, receptor binding affinities, functional activities, and the experimental methodologies used to characterize these properties.
Mechanism of Action
This compound's efficacy in smoking cessation is attributed to its unique interaction with the α4β2 subtype of neuronal nicotinic acetylcholine receptors (nAChRs).[2][4] It acts as a partial agonist, exhibiting both agonistic and antagonistic properties.
In the absence of nicotine, this compound's agonist activity stimulates the α4β2 receptors, leading to a moderate and sustained release of dopamine in the mesolimbic system. This action is believed to alleviate the craving and withdrawal symptoms experienced by individuals attempting to quit smoking.
Simultaneously, this compound acts as an antagonist in the presence of nicotine. By binding to the α4β2 receptors with higher affinity than nicotine, it competitively blocks nicotine from binding and eliciting its full agonistic effect. This blockade blunts the rewarding and reinforcing effects of smoking, thereby reducing the likelihood of relapse.
The dual mechanism of action is pivotal to its clinical efficacy. The partial agonism provides relief from withdrawal, while the antagonism reduces the reinforcing properties of nicotine.
Signaling Pathway of this compound
The following diagram illustrates the signaling pathway influenced by this compound at the α4β2 nicotinic acetylcholine receptor in the ventral tegmental area (VTA), and its subsequent effect on dopamine release in the nucleus accumbens (NAc).
Caption: Mechanism of this compound at the α4β2 nAChR and its effect on the mesolimbic dopamine system.
Quantitative Pharmacology
The pharmacological activity of this compound has been extensively characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data regarding its binding affinity and functional potency at different receptors.
Table 1: Receptor Binding Affinities of this compound
This table presents the equilibrium dissociation constants (Ki) of this compound for various nicotinic acetylcholine receptor subtypes and other neurotransmitter receptors. A lower Ki value indicates a higher binding affinity.
| Receptor Subtype | Ki (nM) | Species | Reference |
| Nicotinic Acetylcholine Receptors | |||
| α4β2 | 0.14 - 0.4 | Rat, Human | |
| α6β2 | 0.12 - 0.13 | Rat, Monkey | |
| α7 | 125 | Rat | |
| α3β4 | >500-fold lower than α4β2 | - | |
| α1βγδ (muscle) | >8000 | Rat | |
| Other Receptors | |||
| 5-HT3 | 350 | - | |
| Indicates the possible presence of other nicotinic subunits in the receptor complex. |
Table 2: Functional Activity of this compound
This table summarizes the functional potency (EC50) and intrinsic activity (or efficacy) of this compound at different nAChR subtypes, typically measured by neurotransmitter release or ion flux assays.
| Receptor Subtype | Assay | EC50 (µM) | Intrinsic Activity (% of Nicotine) | Species | Reference |
| α4β2 | [³H]Dopamine Release | 0.086 | 24% | Rat | |
| α6β2 | [³H]Dopamine Release | 0.007 | 49% | Rat | |
| α4β2 | [³H]Dopamine Release | 0.029 | Partial Agonist | Monkey | |
| α6β2 | [³H]Dopamine Release | 0.014 | Partial Agonist | Monkey | |
| α7 | - | - | Full Agonist | - | |
| *Indicates the possible presence of other nicotinic subunits in the receptor complex. |
Experimental Protocols
The characterization of this compound's pharmacological profile relies on a variety of standardized experimental procedures. Below are detailed methodologies for key experiments.
Receptor Binding Assays
These assays are fundamental for determining the affinity of a ligand for its receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for specific nAChR subtypes.
General Protocol:
-
Membrane Preparation:
-
Homogenize tissue (e.g., rat striatum for α6β2* and α4β2* nAChRs) in a buffered solution.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash and resuspend the membrane pellet in the assay buffer.
-
-
Competition Binding Assay:
-
Incubate the prepared membranes with a constant concentration of a radiolabeled ligand (e.g., [¹²⁵I]α-CtxMII for α6β2* or [¹²⁵I]epibatidine for α4β2*) and varying concentrations of the unlabeled competitor drug (this compound).
-
Allow the reaction to reach equilibrium.
-
Terminate the incubation by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the logarithm of the competitor concentration.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
The following diagram outlines the workflow for a typical receptor binding assay.
Caption: Experimental workflow for a competitive receptor binding assay.
Functional Assays (Neurotransmitter Release)
These assays measure the functional consequence of receptor activation, such as the release of neurotransmitters.
Objective: To determine the potency (EC50) and efficacy (intrinsic activity) of this compound in stimulating dopamine release via nAChR activation.
General Protocol:
-
Synaptosome Preparation:
-
Isolate synaptosomes (nerve terminals) from brain tissue (e.g., rat striatum).
-
Load the synaptosomes with a radiolabeled neurotransmitter, such as [³H]dopamine.
-
-
Superfusion:
-
Place the loaded synaptosomes in a superfusion chamber and continuously perfuse with a physiological buffer.
-
Collect fractions of the superfusate over time to establish a baseline of spontaneous [³H]dopamine release.
-
-
Drug Application:
-
Expose the synaptosomes to varying concentrations of this compound for a short period.
-
Continue collecting superfusate fractions to measure stimulated [³H]dopamine release.
-
-
Data Analysis:
-
Quantify the radioactivity in each collected fraction using liquid scintillation counting.
-
Calculate the amount of [³H]dopamine released above baseline for each concentration of this compound.
-
Plot the stimulated release as a function of the logarithm of the drug concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal response).
-
Compare the Emax of this compound to that of a full agonist (e.g., nicotine) to determine its intrinsic activity.
-
Clinical Pharmacology
This compound has undergone extensive clinical evaluation, primarily for smoking cessation.
-
Efficacy: Multiple large, randomized, controlled clinical trials have demonstrated the superiority of this compound over placebo and bupropion in achieving continuous smoking abstinence.
-
Safety: The most commonly reported adverse event is nausea, which is typically mild to moderate and dose-dependent. Post-marketing reports have raised concerns about neuropsychiatric and cardiovascular adverse events, leading to updated safety information and further studies. A large-scale safety trial (EAGLES) did not find a significant increase in serious neuropsychiatric adverse events with this compound compared to placebo or nicotine patch in individuals with or without a history of psychiatric disorders.
-
Pharmacokinetics: this compound is well absorbed orally, with maximal plasma concentrations reached within 3 to 4 hours. It undergoes minimal metabolism, with over 90% of the drug excreted unchanged in the urine. The elimination half-life is approximately 24 hours.
Conclusion
This compound (Varenicline) possesses a unique and well-characterized pharmacological profile as a high-affinity partial agonist of α4β2 nicotinic acetylcholine receptors. Its dual mechanism of action, involving both agonistic effects that alleviate withdrawal and antagonistic effects that block nicotine reinforcement, provides a strong rationale for its clinical efficacy in smoking cessation. The extensive preclinical and clinical data available offer a robust foundation for its continued use and for future research into its therapeutic potential in other neurological and psychiatric disorders.
References
In Vitro Characterization of Varenicline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of Varenicline (often misspelled as Facinicline), a partial agonist of nicotinic acetylcholine receptors (nAChRs) developed as a smoking cessation aid.[1][2] This document summarizes key quantitative data on its binding affinity and functional activity across various nAChR subtypes, details common experimental methodologies, and visualizes relevant pathways and workflows.
Core Data Summary
The following tables present a consolidated view of the in vitro binding and functional parameters of Varenicline at different nAChR subtypes.
Table 1: Binding Affinity of Varenicline for nAChR Subtypes
| nAChR Subtype | Ligand | Ki (nM) | Species | Reference |
| α4β2 | Varenicline | 0.06 - 0.14 | Rat, Monkey | [3][4] |
| α7 | Varenicline | 322 | [3] | |
| α6β2* | Varenicline | 0.12 - 0.13 | Rat, Monkey |
Note: The '' indicates that the precise subunit composition is not fully defined but includes the specified subunits.*
Table 2: Functional Activity of Varenicline at nAChR Subtypes
| nAChR Subtype | Parameter | Value | Efficacy (vs. ACh/Nicotine) | Species | Reference |
| α4β2 | EC50 | 2.3 µM | 13.4% (vs. ACh) | Rat | |
| α4β2 | EC50 | 0.029 - 0.086 µM | 24% (vs. Nicotine) | Rat, Monkey | |
| α7 | EC50 | 18 µM | 93% (Full Agonist vs. ACh) | Rat | |
| α3β4 | EC50 | 55 µM | 75% (vs. ACh) | Rat | |
| α6β2 | EC50 | 0.007 - 0.014 µM | 49% (vs. Nicotine) | Rat, Monkey | |
| α3β2 | Efficacy | <10% (vs. ACh) | Rat | ||
| α6-containing | Efficacy | <10% (vs. ACh) | Rat |
Note: The '' indicates that the precise subunit composition is not fully defined but includes the specified subunits.*
Signaling Pathway and Mechanism of Action
Varenicline acts as a partial agonist at α4β2 nAChRs and a full agonist at α7 nAChRs. Its efficacy as a smoking cessation aid is attributed to its ability to partially stimulate dopamine release, thus reducing withdrawal symptoms, while competitively inhibiting nicotine binding.
Experimental Protocols
Detailed methodologies for key in vitro assays are outlined below.
Radioligand Binding Assay
This assay quantifies the affinity of a ligand for a receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of Varenicline for various nAChR subtypes.
General Procedure:
-
Membrane Preparation: Homogenize tissues or cells expressing the nAChR subtype of interest and isolate the membrane fraction containing the receptors.
-
Incubation: Incubate the membrane preparation with a constant concentration of a radiolabeled ligand (e.g., [3H]-epibatidine for α4β2) and varying concentrations of the unlabeled test compound (Varenicline).
-
Separation: Separate the bound from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Detection: Quantify the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to obtain an IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Two-Electrode Voltage Clamp in Xenopus Oocytes
This electrophysiological technique measures the functional activity of a ligand at an ion channel receptor.
Objective: To determine the EC50 and efficacy of Varenicline at nAChR subtypes expressed in Xenopus oocytes.
General Procedure:
-
Oocyte Preparation: Harvest oocytes from Xenopus laevis and inject them with cRNA encoding the subunits of the desired nAChR subtype.
-
Incubation: Incubate the oocytes for several days to allow for receptor expression on the cell surface.
-
Recording: Place an oocyte in a recording chamber and impale it with two microelectrodes (one for voltage clamping and one for current recording).
-
Drug Application: Perfuse the oocyte with a solution containing a known concentration of Varenicline.
-
Data Acquisition: Record the inward current induced by the activation of the nAChRs.
-
Data Analysis: Plot the current response against the logarithm of the Varenicline concentration to generate a dose-response curve and determine the EC50 and maximal efficacy.
[3H]-Dopamine Release Assay
This functional assay measures the ability of a compound to stimulate neurotransmitter release from synaptosomes.
Objective: To assess the potency (EC50) and efficacy of Varenicline in stimulating dopamine release mediated by presynaptic nAChRs.
General Procedure:
-
Synaptosome Preparation: Prepare synaptosomes (isolated nerve terminals) from brain regions rich in the nAChR subtype of interest (e.g., striatum for α6β2*).
-
Loading: Incubate the synaptosomes with [3H]-dopamine, which is taken up and stored in vesicles.
-
Stimulation: Perfuse the loaded synaptosomes with a buffer containing varying concentrations of Varenicline.
-
Fraction Collection: Collect the perfusate in fractions over time.
-
Quantification: Measure the amount of [3H]-dopamine released in each fraction using liquid scintillation counting.
-
Data Analysis: Calculate the percentage of total [3H]-dopamine released in response to each Varenicline concentration and plot a dose-response curve to determine the EC50 and maximal efficacy.
References
- 1. Varenicline is a partial agonist at alpha4beta2 and a full agonist at alpha7 neuronal nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Structural Characterization of Binding Mode of Smoking Cessation Drugs to Nicotinic Acetylcholine Receptors through Study of Ligand Complexes with Acetylcholine-binding Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Varenicline Is a Potent Partial Agonist at α6β2* Nicotinic Acetylcholine Receptors in Rat and Monkey Striatum - PMC [pmc.ncbi.nlm.nih.gov]
The Cholinergic Conundrum: A Technical Guide to Facinicline's Effects on Neurotransmission
For Researchers, Scientists, and Drug Development Professionals
Facinicline (also known as RG-3487 and MEM-3454) is a novel psychoactive compound that has been investigated for its potential therapeutic effects in cognitive disorders such as Alzheimer's disease and schizophrenia.[1][2] This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its intricate effects on cholinergic and related neurotransmitter systems. It synthesizes key preclinical data, details the experimental methodologies used for its characterization, and visualizes its complex pharmacological pathways.
Core Mechanism: A Dual-Action Ligand
This compound's primary pharmacological characteristic is its role as a potent partial agonist at the α7 nicotinic acetylcholine receptor (nAChR).[3][4] Concurrently, it exhibits significant antagonist properties at the serotonin-3 (5-HT3) receptor.[3] This dual activity is crucial to understanding its overall effect on neurotransmitter release in key brain regions associated with cognition, such as the prefrontal cortex and hippocampus.
Quantitative Pharmacology of this compound
The following tables summarize the key in vitro and in vivo quantitative data that define this compound's pharmacological profile.
In Vitro Receptor Binding and Functional Activity
| Parameter | Receptor/Channel | Species/System | Value | Reference(s) |
| Binding Affinity (Ki) | α7 nAChR | Human | 6 nM | |
| 5-HT3 Receptor | Not Specified | 1.2 nM | ||
| Functional Activity (EC50) | α7 nAChR | Human (expressed in Xenopus oocytes) | 0.8 µM | |
| α7 nAChR | Human (expressed in QM7 cells) | 7.7 µM | ||
| Functional Activity (IC50) | 5-HT3 Receptor | Not Specified (expressed in Xenopus oocytes) | 2.8 nM | |
| 5-HT3 Receptor | Not Specified (expressed in N1E-115 cells) | 32.7 nM | ||
| Efficacy (% of Acetylcholine) | α7 nAChR | Human (assessed by patch-clamp) | 63-69% |
In Vivo Effects on Neurotransmitter Efflux in Rats
Data from in vivo microdialysis studies in awake, freely moving rats. Values represent the peak percentage increase from baseline following subcutaneous administration.
| Neurotransmitter | Brain Region | This compound Dose (mg/kg, s.c.) | Peak % Increase from Baseline | Reference |
| Dopamine (DA) | Medial Prefrontal Cortex (mPFC) | 0.3 - 0.6 | ~175% | |
| Hippocampus (HIP) | 0.3 - 0.6 | ~200% | ||
| Acetylcholine (ACh) | Medial Prefrontal Cortex (mPFC) | 0.3 - 0.6 | ~250% | |
| Hippocampus (HIP) | 0.3 - 0.6 | ~200% |
Signaling Pathways and Mechanism of Action
This compound's effects on cholinergic and dopaminergic neurotransmission are not straightforward. They result from its combined action on two distinct receptor systems, which ultimately converge to modulate neurotransmitter release.
As illustrated, this compound-induced dopamine efflux is a direct result of its partial agonism at presynaptic α7 nAChRs, a mechanism that can be blocked by the selective α7 antagonist, methyllycaconitine (MLA). In contrast, the enhancement of acetylcholine release is primarily mediated by its antagonism of 5-HT3 receptors. By blocking the inhibitory serotonergic tone on cholinergic terminals, this compound leads to a disinhibition of acetylcholine release. This effect is partially inhibited by the 5-HT3 agonist 1-(m-chlorophenyl)-biguanide (CPBG).
Detailed Experimental Protocols
The characterization of this compound involved a range of standard and specialized pharmacological assays.
Radioligand Binding Assays
To determine the binding affinity (Ki) of this compound for the α7 nAChR, competitive binding assays were performed using rat brain membrane preparations. The specific protocol typically involves:
-
Membrane Preparation: Homogenization of rat brain tissue (e.g., hippocampus or cortex) in a buffered solution, followed by centrifugation to isolate the cell membrane fraction.
-
Incubation: The membrane preparation is incubated with a specific radioligand for the α7 nAChR (e.g., [³H]methyllycaconitine) and varying concentrations of the unlabeled test compound (this compound).
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
Whole-Cell Patch-Clamp Electrophysiology
To assess the functional activity (EC50 and efficacy) of this compound, whole-cell patch-clamp recordings were conducted on cells expressing human α7 nAChRs, such as Xenopus oocytes or mammalian cell lines (e.g., QM7).
-
Cell Preparation: Oocytes are injected with cRNA encoding the human α7 nAChR subunit, or mammalian cell lines are transiently or stably transfected with the corresponding cDNA. Cells are cultured to allow for receptor expression.
-
Recording Setup: A single cell is placed in a recording chamber and continuously perfused with an external saline solution. A glass micropipette (recording electrode) is used to form a high-resistance seal with the cell membrane.
-
Whole-Cell Configuration: The membrane patch under the pipette tip is ruptured to allow electrical access to the cell's interior. The cell's membrane potential is then "clamped" at a fixed voltage (e.g., -70 mV).
-
Drug Application: Acetylcholine (as a reference full agonist) and varying concentrations of this compound are applied to the cell via the perfusion system.
-
Data Acquisition: The flow of ions through the activated nAChR channels generates an inward current, which is measured by the patch-clamp amplifier.
-
Data Analysis: Concentration-response curves are generated by plotting the peak current response against the drug concentration. The EC50 (concentration producing 50% of the maximal response) and the maximal efficacy (Emax, relative to acetylcholine) are determined from these curves.
In Vivo Microdialysis
This technique was used to measure extracellular levels of dopamine and acetylcholine in the brains of awake, freely moving rats, providing a direct measure of neurotransmitter release.
-
Probe Implantation: Under anesthesia, a guide cannula is stereotaxically implanted, targeting the brain region of interest (e.g., mPFC or hippocampus). A microdialysis probe is inserted through the guide cannula after a recovery period.
-
Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate. Neurotransmitters from the extracellular space diffuse across the semi-permeable membrane of the probe and into the perfusate.
-
Sample Collection: The outgoing perfusate (dialysate) is collected at regular intervals (e.g., every 20 minutes) into vials.
-
Baseline Measurement: Several baseline samples are collected to establish the stable basal concentration of the neurotransmitters.
-
Drug Administration: this compound is administered (e.g., subcutaneously), and sample collection continues.
-
Neurochemical Analysis: The concentration of acetylcholine and dopamine in the dialysate samples is quantified using highly sensitive analytical techniques, typically High-Performance Liquid Chromatography (HPLC) coupled with Electrochemical Detection (ECD).
-
Data Analysis: Neurotransmitter concentrations are expressed as a percentage of the average baseline concentration and plotted over time to determine the magnitude and duration of the drug's effect.
Conclusion
This compound presents a complex but compelling pharmacological profile. Its partial agonism at α7 nAChRs and potent antagonism at 5-HT3 receptors create a unique mechanism for modulating key neurotransmitter systems involved in cognition. The preclinical data demonstrate a clear, dose-dependent enhancement of both dopamine and acetylcholine release in brain regions critical for memory and executive function. While clinical development has not progressed, the detailed understanding of its mechanism of action provides valuable insights for the design of future cognitive enhancers targeting the cholinergic system. The experimental approaches detailed herein represent the standard methodologies required to characterize such compounds and elucidate their effects on complex neural circuits.
References
- 1. The novel α7 nicotinic acetylcholine receptor agonist EVP-6124 enhances dopamine, acetylcholine, and glutamate efflux i… [ouci.dntb.gov.ua]
- 2. RG3487, a novel nicotinic α7 receptor partial agonist, improves cognition and sensorimotor gating in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The alpha-7 nicotinic receptor partial agonist/5-HT3 antagonist RG3487 enhances cortical and hippocampal dopamine and acetylcholine release - PubMed [pubmed.ncbi.nlm.nih.gov]
Facinicline and its Impact on Synaptic Plasticity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Facinicline (varenicline) is a selective nicotinic acetylcholine receptor (nAChR) ligand with a complex pharmacological profile, acting as a high-affinity partial agonist at α4β2 nAChRs and a full agonist at α7 nAChRs.[1][2] This dual activity has significant implications for its therapeutic potential, particularly in the realm of cognitive enhancement and the modulation of synaptic plasticity. This document provides an in-depth technical overview of this compound's mechanism of action, its quantitative pharmacological properties, and its demonstrated effects on synaptic plasticity. Detailed experimental protocols and signaling pathway visualizations are included to support further research and development efforts in this area.
Pharmacological Profile of this compound
This compound's interaction with nAChR subtypes is characterized by high affinity and subtype selectivity. Its binding affinities (Ki) and functional potencies (EC50) have been determined across various in vitro and in vivo models.
Data Presentation: Quantitative Pharmacology of this compound
The following tables summarize the binding affinity and functional activity of this compound at key nAChR subtypes.
Table 1: Binding Affinities (Ki) of this compound for nAChR Subtypes
| nAChR Subtype | Radioligand Used | Tissue/Cell Line | Ki (nM) | Reference(s) |
| α4β2 | [3H]-epibatidine | HEK293 cells | 0.4 ± 0.1 | [3] |
| α4β2 | [125I]-epibatidine | Mouse Cortex | 0.11 ± 0.01 | [4] |
| α4β2 | Not Specified | Not Specified | 0.06 | [5] |
| α7 | [125I]-α-bungarotoxin | IMR32 cells | 125 | |
| α7 | [125I]-α-Btx | Mouse Hippocampus | 7.6 | |
| α7 | Not Specified | Not Specified | 322 | |
| α3β4 | [3H]-epibatidine | HEK293 cells | Not Specified | |
| α3β4 | [125I]-epibatidine | Mouse IPN | 4.4 | |
| α6β2* | Not Specified | Rat Striatum | 0.12 | |
| α1βγδ (muscle) | [125I]-α-bungarotoxin | Torpedo electroplax | > 8000 |
Note: The asterisk () indicates the possible presence of other subunits in the receptor complex.*
Table 2: Functional Potency (EC50) and Efficacy of this compound at nAChR Subtypes
| nAChR Subtype | Assay System | EC50 (µM) | Efficacy (relative to Acetylcholine) | Reference(s) |
| α4β2 (human) | Xenopus oocytes | 0.0543 (54.3 nM) | 7 ± 0.4% (Partial Agonist) | |
| α4β2 (rat) | Xenopus oocytes | 2.3 ± 0.3 | 13.4 ± 0.4% (Partial Agonist) | |
| α7 (rat) | Xenopus oocytes | 18 ± 6 | 93 ± 7% (Full Agonist) | |
| α3β4 (human) | Xenopus oocytes | 26.3 | 96 ± 4% (Full Agonist) | |
| α3β4 (rat) | Xenopus oocytes | 55 ± 8 | 75 ± 6% (Partial Agonist) | |
| α6β2* (rat) | [3H]dopamine release | 0.007 | 49% (Partial Agonist, relative to nicotine) |
Impact on Synaptic Plasticity
This compound's agonistic action at α7 nAChRs is a key driver of its influence on synaptic plasticity, particularly long-term potentiation (LTP), a cellular correlate of learning and memory.
Signaling Pathways
Activation of α7 nAChRs by this compound initiates a cascade of intracellular events that culminate in the strengthening of synaptic connections. The primary pathway involves the influx of calcium (Ca2+) through the receptor's ion channel, which in turn activates downstream signaling molecules critical for LTP induction and maintenance.
Experimental Evidence
Studies have demonstrated that this compound can enhance synaptic plasticity in the hippocampus, a brain region crucial for memory formation. For instance, in a rat model of Alzheimer's disease, administration of varenicline (1 mg/kg) was shown to restore hippocampal LTP. Furthermore, this compound has been observed to increase the frequency of miniature inhibitory postsynaptic currents (mIPSCs) in hippocampal CA1 pyramidal neurons, suggesting a modulatory role in GABAergic transmission which can indirectly influence synaptic plasticity.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the investigation of this compound's effects on synaptic plasticity.
In Vivo Electrophysiology for Long-Term Potentiation (LTP)
This protocol is adapted from studies investigating the effects of this compound on hippocampal LTP in a rat model of Alzheimer's disease.
Workflow Diagram:
References
- 1. Varenicline Blocks β2*-nAChR–Mediated Response and Activates β4*-nAChR–Mediated Responses in Mice In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Varenicline is a partial agonist at alpha4beta2 and a full agonist at alpha7 neuronal nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pre-clinical properties of the α4β2 nicotinic acetylcholine receptor partial agonists varenicline, cytisine and dianicline translate to clinical efficacy for nicotine dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chronic treatment with varenicline changes expression of four nAChR binding sites in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural Characterization of Binding Mode of Smoking Cessation Drugs to Nicotinic Acetylcholine Receptors through Study of Ligand Complexes with Acetylcholine-binding Protein - PMC [pmc.ncbi.nlm.nih.gov]
The Neuroprotective Potential of Varenicline: A Technical Guide for Researchers
An In-depth Examination of the Mechanisms and Therapeutic Promise of a Novel Neuroactive Compound
Note: This document addresses the neuroprotective effects of Varenicline, as the initial query for "Facinicline" yielded no relevant results and is presumed to be a typographical error. Varenicline is a well-researched compound with significant implications in neuropharmacology.
Introduction
Varenicline, a partial agonist of α4β2 nicotinic acetylcholine receptors (nAChRs) and a full agonist of α7 nAChRs, has emerged as a compound of significant interest beyond its established role in smoking cessation.[1][2][3] A growing body of preclinical and clinical evidence suggests that Varenicline may exert potent neuroprotective effects, offering potential therapeutic avenues for a range of debilitating neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the current understanding of Varenicline's neuroprotective properties, with a focus on its mechanism of action, key experimental findings, and detailed methodologies for researchers in the field of drug discovery and development.
Mechanism of Action
Varenicline's primary mechanism of action lies in its unique interaction with nicotinic acetylcholine receptors (nAChRs), which are crucial modulators of neuronal excitability and synaptic transmission.
-
α4β2 Nicotinic Acetylcholine Receptor Partial Agonism: Varenicline binds with high affinity to α4β2 nAChRs, acting as a partial agonist. This means it produces a submaximal receptor response compared to the full agonist, nicotine.[2][4] In the context of neuroprotection, this partial agonism is thought to provide a sustained, moderate level of receptor activation, which can trigger downstream signaling cascades that promote cell survival and plasticity, without causing the excitotoxicity that can be associated with excessive receptor stimulation. By occupying the receptor, Varenicline also competitively inhibits the binding of nicotine, which is relevant to its use in smoking cessation.
-
α7 Nicotinic Acetylcholine Receptor Full Agonism: Varenicline acts as a full agonist at α7 nAChRs. These receptors are highly expressed in brain regions critical for cognition and memory, such as the hippocampus and cortex. Activation of α7 nAChRs is known to modulate the release of several neurotransmitters, including glutamate, acetylcholine, and dopamine, and is implicated in anti-inflammatory and neuroprotective pathways.
-
Modulation of Neurotransmitter Systems: Through its action on nAChRs, Varenicline influences multiple neurotransmitter systems. It has been shown to stimulate dopamine release in the mesolimbic pathway, which is believed to contribute to its effects on reward and addiction but may also play a role in cognitive function. Furthermore, Varenicline can enhance GABAergic synaptic transmission in the hippocampus, potentially contributing to a balanced neuronal network activity.
Signaling Pathways
The neuroprotective effects of Varenicline are mediated by complex intracellular signaling pathways. The following diagram illustrates a proposed mechanism based on current research.
Experimental Evidence and Protocols
Varenicline's neuroprotective potential has been investigated in various preclinical and clinical settings. This section summarizes key findings and provides detailed experimental protocols.
Alzheimer's Disease Models
Rationale: Alzheimer's disease is characterized by cholinergic deficits and amyloid-β (Aβ) plaque deposition. Varenicline's pro-cholinergic and potential anti-amyloid effects make it a promising candidate.
Key Findings:
-
In a rat model of Alzheimer's disease induced by intrahippocampal Aβ(25-35) injection, Varenicline administration (0.5 and 2 µg/µl, intracerebroventricularly) ameliorated learning and memory deficits.
-
Another study using an Aβ(1-42)-induced rat model showed that Varenicline (1 mg/kg, p.o. for 14 days) significantly improved spatial memory in the Barnes maze and T-maze tasks. This was associated with the upregulation of synaptic proteins PSD-95, synaptophysin, and GAP-43 in the hippocampus.
Experimental Protocol: Amyloid-Beta Induced Alzheimer's Disease Model and Behavioral Testing
Table 1: Quantitative Data from Preclinical Alzheimer's Disease Studies
| Study | Animal Model | Varenicline Dose and Route | Key Behavioral Test | Outcome Measure | Result |
| Baluchnejadmojarad et al. (2012) | Rat (Aβ(25-35) i.c.v.) | 0.5 & 2 µg/µl (i.c.v.) | Y-Maze | Spontaneous alternation score | Significant increase in alternation score compared to Aβ-injected controls (p<0.05) |
| Baluchnejadmojarad et al. (2012) | Rat (Aβ(25-35) i.c.v.) | 0.5 & 2 µg/µl (i.c.v.) | Passive Avoidance | Retention and recall capability | Significant improvement in retention and recall compared to Aβ-injected controls (p<0.05) |
| Mohammadi et al. (2023) | Rat (Aβ(1-42) i.c.v.) | 1 mg/kg (p.o.) | Barnes Maze | Spatial memory | Significant improvement in spatial memory compared to the AD group |
| Mohammadi et al. (2023) | Rat (Aβ(1-42) i.c.v.) | 1 mg/kg (p.o.) | Western Blot | Hippocampal PSD-95, synaptophysin, GAP-43 levels | Significant upregulation of synaptic proteins compared to the AD group |
Schizophrenia and Cognitive Deficits
Rationale: Cognitive impairment is a core feature of schizophrenia and is linked to dysregulation of the nicotinic acetylcholine system. Varenicline's ability to modulate this system suggests its potential to improve cognitive function in this patient population.
Key Findings:
-
A double-blind, placebo-controlled study in smokers with schizophrenia found that Varenicline (2 mg/day) did not show a significant increase in serious neuropsychiatric adverse events.
-
Varenicline has been shown to attenuate impairments in visuospatial working memory in patients with schizophrenia who quit smoking.
-
Studies hypothesize that Varenicline may reduce cognitive impairment in both smokers and non-smokers with schizophrenia.
Experimental Protocol: Clinical Trial Design for Cognitive Effects in Schizophrenia
Table 2: Quantitative Data from Clinical Studies in Schizophrenia
| Study | Population | Varenicline Dose | Duration | Cognitive Domain Assessed | Outcome Measure | Result |
| Smith et al. (2016) | 87 schizophrenic smokers | 2 mg/day | 12 weeks | General Cognition | Repeatable Battery for the Assessment of Neuropsychological Status (RBANS) | Some cognitive improvement observed in an open-label phase, but not statistically significant in the double-blind trial. |
| Kozak et al. (2017) | 15 non-smoking individuals with schizophrenia and 15 controls | 0.5 mg and 1 mg twice daily | 3 days (crossover) | Visuospatial Working Memory (VSWM) | Performance on a VSWM task | Varenicline enhanced cognition in both groups and reduced cognitive impairment associated with smoking cessation in the schizophrenia group. |
| EAGLES Trial (2016) | 8144 adult smokers (including a cohort with psychiatric disorders) | Standard dosing | 12 weeks | Neuropsychiatric Safety | Composite primary safety endpoint of serious neuropsychiatric adverse events | No significant increase in serious neuropsychiatric adverse events compared to placebo or nicotine patch. |
Huntington's Disease
Rationale: While the cholinergic system is not the primary site of pathology in Huntington's disease (HD), cognitive decline is a significant symptom. Modulating nAChRs could offer symptomatic relief.
Key Findings:
-
In a case series of three patients with early HD who were smokers, Varenicline (1 mg twice daily for 4 weeks) improved performance in executive function and emotional recognition tasks.
Table 3: Quantitative Data from a Case Study in Huntington's Disease
| Study | Population | Varenicline Dose | Duration | Cognitive Domain Assessed | Outcome Measure | Result |
| McGregor et al. (2016) | 3 patients with early Huntington's Disease | 1 mg twice daily | 4 weeks | Executive Function | IntegNeuro® neurocognitive test battery | Significant improvement in executive function and emotional recognition. |
| McGregor et al. (2016) | 3 patients with early Huntington's Disease | 1 mg twice daily | 4 weeks | Motor Function | Unified Huntington's Disease Rating Scale (UHDRS) | Decrease in total motor score from 11 to 8 in one patient. |
Future Directions and Conclusion
The evidence presented in this technical guide underscores the significant neuroprotective potential of Varenicline. Its unique dual action on α4β2 and α7 nAChRs provides a multifaceted mechanism for modulating neuronal function, promoting cell survival, and enhancing cognition. While preclinical studies in models of Alzheimer's disease are promising, further research is needed to elucidate the precise molecular mechanisms and to translate these findings into effective clinical therapies. The cognitive-enhancing effects observed in patients with schizophrenia and the preliminary positive results in Huntington's disease warrant larger, well-controlled clinical trials.
For researchers and drug development professionals, Varenicline represents a valuable pharmacological tool to probe the role of the nicotinic acetylcholine system in neurodegeneration and a lead compound for the development of novel neuroprotective agents. Future investigations should focus on long-term efficacy and safety, the identification of responsive patient populations, and the exploration of Varenicline in other neurodegenerative conditions.
References
Facinicline's Therapeutic Potential in Neurodevelopmental Disorders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Neurodevelopmental disorders such as schizophrenia and Attention-Deficit/Hyperactivity Disorder (ADHD) are characterized by significant cognitive and behavioral impairments, representing a substantial unmet medical need. Facinicline (formerly RG3487/MEM3454), a potent and selective partial agonist of the α7 nicotinic acetylcholine receptor (nAChR), has emerged as a promising therapeutic candidate. This document provides an in-depth technical overview of this compound, summarizing its pharmacological profile, preclinical efficacy in rodent models of cognitive dysfunction, and clinical trial findings in schizophrenia. The evidence collectively suggests that by targeting the α7 nAChR, this compound may modulate key neurophysiological pathways implicated in the pathophysiology of these complex disorders.
Introduction: The Rationale for Targeting the α7 Nicotinic Receptor
The α7 nAChR is a ligand-gated ion channel highly expressed in brain regions critical for cognition, such as the hippocampus and prefrontal cortex.[1] Its high permeability to calcium allows it to modulate a variety of downstream signaling pathways, influencing neurotransmitter release and synaptic plasticity.[1] Genetic studies have linked the gene for the α7 nAChR subunit, CHRNA7, to the neurobiology of attentional deficits in schizophrenia.[2] Furthermore, deficits in sensory gating, a core feature of schizophrenia, are associated with impaired α7 nAChR-mediated inhibition in the hippocampus.[3] Consequently, enhancing α7 nAChR function with selective agonists like this compound is a rational therapeutic strategy to ameliorate the cognitive and sensory processing deficits observed in neurodevelopmental disorders.[2]
Pharmacological Profile of this compound
This compound is a structurally novel compound, N-[(3S)-1-azabicyclo[2.2.2]oct-3-yl]-1H-indazole-3-carboxamide hydrochloride, that acts as a partial agonist at the human α7 nAChR. It also exhibits high-affinity antagonist properties at the serotonin-3 (5-HT3) receptor, a feature that may contribute to its overall pharmacological effect.
Quantitative Pharmacodynamic Data
The binding affinity, potency, and efficacy of this compound have been characterized in various in vitro systems. The data are summarized in the table below.
| Parameter | Receptor/System | Value | Reference |
| Binding Affinity (Ki) | Human α7 nAChR | 6 nM | |
| 5-HT3 Receptor | 1.2 nM | ||
| Potency (EC50) | Human α7 nAChR (Xenopus oocytes) | 0.8 µM | |
| Human α7 nAChR (QM7 cells) | 7.7 µM | ||
| Efficacy (% of ACh) | Human α7 nAChR | 63-69% (Partial Agonist) | |
| Antagonist Potency (IC50) | 5-HT3 Receptor (Xenopus oocytes) | 2.8 nM | |
| 5-HT3 Receptor (N1E-115 cells) | 32.7 nM |
Mechanism of Action: Signaling Pathways
Activation of the α7 nAChR by this compound leads to the opening of the ion channel, resulting in a rapid influx of cations, most notably Ca2+. This increase in intracellular calcium triggers downstream signaling cascades that are crucial for synaptic plasticity and neuronal function. While the precise downstream pathways modulated by this compound are under investigation, activation of α7 nAChRs is known to influence key kinases and transcription factors involved in learning and memory. The dual action of this compound—partial agonism at α7 nAChR and antagonism at 5-HT3 receptors—may work synergistically to enhance cortical dopamine and acetylcholine release, neurotransmitters vital for cognitive processes.
Preclinical Efficacy in Animal Models
This compound has demonstrated pro-cognitive and sensorimotor gating effects across a range of rodent models relevant to the symptomatic domains of neurodevelopmental disorders like schizophrenia.
Summary of Preclinical Findings
The table below summarizes the key findings from in vivo studies investigating the efficacy of this compound.
| Cognitive/Behavioral Domain | Animal Model | Key Finding | Minimally Effective Dose (MED) | Reference |
| Recognition Memory | Novel Object Recognition (Rat) | Improved memory after acute and repeated administration. | 1.0 mg/kg, p.o. | |
| Spatial Learning | Morris Water Maze (Age-impaired Rat) | Reversed spatial learning deficits. | 0.03 mg/kg, i.p. | |
| Sensorimotor Gating | Prepulse Inhibition (Apomorphine-induced deficit, Rat) | Improved deficits in PPI performance. | 0.03 mg/kg, i.p. | |
| Executive Function | Attentional Set-Shifting (PCP-induced deficit, Rat) | Reversed impairments in set-shifting. | ≤0.03 mg/kg, i.p. |
Detailed Experimental Protocols
-
Objective: To assess short-term recognition memory.
-
Apparatus: A black, open-field arena (60 x 60 x 30 cm). Objects were made of plastic or glass and were of similar size but different shapes and textures.
-
Procedure:
-
Habituation: Rats were habituated to the testing arena for 5 minutes for 3 consecutive days.
-
Training (Sample Phase): On day 4, each rat was placed in the arena containing two identical objects and allowed to explore for 5 minutes. The time spent exploring each object was recorded.
-
Testing (Choice Phase): After a 48-hour delay, the rat was returned to the arena, which now contained one familiar object from the training phase and one novel object. The rat was allowed to explore for 5 minutes, and the time spent exploring each object was recorded. This compound was administered 1 hour before the training phase.
-
-
Data Analysis: A recognition index was calculated as the percentage of time spent exploring the novel object relative to the total exploration time for both objects.
-
Objective: To measure sensorimotor gating, a process deficient in schizophrenia.
-
Apparatus: SR-LAB startle response system (San Diego Instruments). Rats were placed in a Plexiglas cylinder within a sound-attenuated chamber.
-
Procedure:
-
Acclimation: A 5-minute acclimation period with a 70-dB white noise background.
-
Stimuli: The session consisted of trials with a 120-dB startle pulse (40 ms) alone, prepulse stimuli (2, 5, or 10 dB above background) alone, or the startle pulse preceded by one of the prepulses.
-
Drug Administration: this compound and the dopamine agonist apomorphine (to induce a PPI deficit) were administered intraperitoneally 15 and 5 minutes before testing, respectively.
-
-
Data Analysis: PPI was calculated as the percentage reduction in the startle response in prepulse-plus-pulse trials compared to pulse-alone trials.
Clinical Investigation in Schizophrenia
The pro-cognitive effects of this compound in preclinical models prompted its evaluation in patients with schizophrenia.
Phase II Clinical Trial (Umbricht et al., 2014)
A randomized, double-blind, placebo-controlled, 8-week study was conducted to investigate the efficacy of this compound (5, 15, or 50 mg) as an add-on therapy in 215 patients with chronic, stable schizophrenia.
Clinical Trial Outcomes
| Endpoint | Measure | Result | p-value | Reference |
| Primary: Cognition | MATRICS Consensus Cognitive Battery (MCCB) Composite Score | No significant improvement vs. placebo at any dose. | 0.2 - 0.9 | |
| Secondary: Negative Symptoms | Negative Symptom Assessment (NSA) Total Score (Post-hoc analysis in patients with moderate baseline negative symptoms) | Significant improvement with 5 mg and 50 mg doses vs. placebo. | p=0.04 (5mg)p=0.02 (50mg) |
Interpretation of Clinical Findings
While this compound did not meet its primary endpoint of improving global cognitive function as measured by the MCCB, the post-hoc finding on negative symptoms is noteworthy. Negative symptoms (e.g., anhedonia, alogia, avolition) are notoriously difficult to treat with current antipsychotics and contribute significantly to poor functional outcomes. The potential of this compound to address this domain warrants further investigation. The discrepancy between robust preclinical pro-cognitive effects and the lack of clinical efficacy on the MCCB highlights the translational challenges in drug development for schizophrenia.
Future Directions and Conclusion
This compound is a well-characterized α7 nAChR partial agonist with a dual action at 5-HT3 receptors. It has demonstrated clear efficacy in animal models assessing domains of cognition and sensory processing relevant to neurodevelopmental disorders. While a Phase II trial in schizophrenia did not show an effect on the primary cognitive endpoint, a potential signal in treating negative symptoms suggests a path for further clinical exploration.
Future research should focus on:
-
Investigating this compound in ADHD: Preclinical studies in validated animal models of ADHD are needed to explore its potential for treating core symptoms like inattention and impulsivity.
-
Clarifying the Negative Symptom Effect: Dedicated clinical trials are required to prospectively confirm the preliminary findings on negative symptoms in schizophrenia.
-
Exploring Biomarkers: Identifying biomarkers responsive to α7 nAChR activation could help stratify patient populations and provide objective measures of target engagement in future trials.
References
- 1. researchgate.net [researchgate.net]
- 2. A randomized, placebo-controlled study investigating the nicotinic α7 agonist, RG3487, for cognitive deficits in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Novel, Nicotinic Alpha7 Receptor Partial Agonist, BMS-933043, Improves Cognition and Sensory Processing in Preclinical Models of Schizophrenia | PLOS One [journals.plos.org]
An In-depth Technical Guide to Early-Stage Research on Facinicline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Facinicline (TC-5619) is a potent and selective partial agonist of the α7 nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel implicated in cognitive processes.[1][2] As a promising therapeutic target for neurological and psychiatric disorders, including schizophrenia and Alzheimer's disease, the α7 nAChR has been the focus of extensive drug discovery efforts. This compound and its derivatives, built upon a quinuclidine scaffold, represent a significant chemotype in the pursuit of effective α7 nAChR modulators. This technical guide provides a comprehensive overview of the early-stage research on this compound derivatives, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.
Data Presentation: Pharmacological Properties of this compound and Derivatives
The following tables summarize the in vitro and in vivo pharmacological properties of this compound (TC-5619) and related quinuclidine-based α7 nAChR agonists.
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Efficacy (Emax, % vs ACh) | Reference |
| This compound (TC-5619) | Human α7 nAChR | 1 | 33 | 100 (Full Agonist) | [1] |
| Rat α7 nAChR | 1 | - | - | [1] | |
| Human α4β2 nAChR | 2800 | - | - | [1] | |
| Rat α4β2 nAChR | 2100 | - | - | ||
| Human Muscle nAChR | - | >10,000 | 12% of Nicotine @ 100 µM | ||
| Human Ganglionic (α3β4) nAChR | - | >10,000 | 11% of Nicotine @ 100 µM | ||
| Rat Ganglionic (α3β4) nAChR | - | >10,000 | 20% of Nicotine @ 100 µM | ||
| PNU-282987 | Rat α7 nAChR | - | 400 | - | |
| (R)-3-aminoquinuclidine aromatic amides (general) | α7 nAChR | Potent agonists | - | - | |
| Quinuclidine Arylidene Derivatives | α7 nAChR | - | 1500 | Selective Agonists | |
| N-methyl quinuclidine | α7 nAChR | - | 40000 | Selective Agonist |
Table 1: In Vitro Binding and Functional Activity of this compound and Related Compounds. This table highlights the high potency and selectivity of this compound for the α7 nAChR compared to other nicotinic receptor subtypes.
| Compound | Animal Model | Dosing | Key Findings | Reference |
| This compound (TC-5619) | Rat (Novel Object Recognition) | 0.01 - 1.0 mg/kg, s.c. | Long-lasting enhancement of memory over a wide dose range. | |
| Rat (Apomorphine-induced PPI deficit) | 0.3 mg/kg, s.c. | Significantly reversed sensory gating deficits. | ||
| th(tk-)/th(tk-) Mouse Model of Schizophrenia | 0.1 - 0.3 mg/kg, i.p. | Corrected impaired pre-pulse inhibition (PPI) and social behavior, both alone and synergistically with clozapine. | ||
| PNU-282987 | Rat (Amphetamine-induced gating deficit) | Not specified | Reversed the gating deficit. |
Table 2: Preclinical In Vivo Efficacy of this compound and a Related Compound. These studies demonstrate the potential of α7 nAChR agonists to address cognitive and negative symptoms associated with schizophrenia in animal models.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are protocols for key experiments cited in the research of this compound and its derivatives.
Radioligand Binding Assay for α7 nAChR
This protocol is adapted from standard methods for determining the binding affinity of compounds to the α7 nAChR.
Objective: To determine the inhibitory constant (Ki) of test compounds for the α7 nAChR using a competitive binding assay with a known radioligand, such as [3H]-Methyllycaconitine ([3H]-MLA).
Materials:
-
Receptor Source: Rat hippocampal membranes or membranes from cell lines expressing human α7 nAChRs.
-
Radioligand: [3H]-MLA (specific activity ~15-30 Ci/mmol).
-
Non-specific Binding Control: A high concentration of a known α7 nAChR ligand, such as nicotine (100 µM) or unlabeled MLA (1 µM).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2.5 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Test Compounds: Serial dilutions of this compound derivatives.
-
Instrumentation: 96-well filter plates (e.g., GF/B), cell harvester, liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize the receptor source tissue or cells in ice-cold assay buffer. Centrifuge at 1,000 x g for 10 minutes to remove debris. Centrifuge the supernatant at 40,000 x g for 30 minutes to pellet the membranes. Wash the pellet by resuspending in fresh assay buffer and repeating the centrifugation. Resuspend the final pellet in assay buffer to a protein concentration of approximately 1 mg/mL.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, [3H]-MLA (at a final concentration near its Kd, typically 1-2 nM), and varying concentrations of the test compound. For total binding wells, add assay buffer instead of the test compound. For non-specific binding wells, add the non-specific binding control.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filter plates using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Dry the filter plates, add scintillation cocktail, and measure the radioactivity in a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This protocol is a standard method for functionally characterizing ligand-gated ion channels like the α7 nAChR expressed in a heterologous system.
Objective: To measure the electrophysiological response of α7 nAChRs to the application of this compound derivatives and determine their potency (EC50) and efficacy (Emax).
Materials:
-
Xenopus laevis oocytes.
-
cRNA: In vitro transcribed cRNA encoding the human α7 nAChR subunit.
-
Injection Pipettes and Micromanipulator.
-
Recording Chamber and Perfusion System.
-
TEVC Amplifier and Data Acquisition System.
-
Recording Electrodes: Glass capillaries pulled to a resistance of 0.5-2 MΩ when filled with 3 M KCl.
-
Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.4.
-
Agonist Solutions: Serial dilutions of this compound derivatives and acetylcholine (ACh) in ND96.
Procedure:
-
Oocyte Preparation and Injection: Harvest oocytes from a female Xenopus laevis. Defolliculate the oocytes enzymatically (e.g., with collagenase). Inject each oocyte with ~50 nL of α7 nAChR cRNA (~1 ng). Incubate the injected oocytes for 2-5 days at 16-18°C in a suitable medium.
-
Recording Setup: Place an injected oocyte in the recording chamber and perfuse with ND96 solution.
-
Electrode Impalement: Impale the oocyte with two microelectrodes, one for voltage recording and one for current injection.
-
Voltage Clamp: Clamp the oocyte membrane potential at a holding potential of -70 mV.
-
Agonist Application: Apply agonist solutions via the perfusion system for a defined duration (e.g., 10-20 seconds), followed by a washout period with ND96 to allow the receptor to recover.
-
Data Acquisition: Record the inward current elicited by the agonist application.
-
Dose-Response Analysis: Apply a range of concentrations of the test compound to generate a dose-response curve. Normalize the responses to the maximal response elicited by a saturating concentration of acetylcholine.
-
Data Analysis: Fit the dose-response data to a sigmoidal function to determine the EC50 and Emax values for each test compound.
Signaling Pathways
Activation of the α7 nAChR by agonists like this compound initiates a cascade of intracellular signaling events, primarily driven by the receptor's high permeability to calcium ions (Ca2+).
Upon binding of an agonist, the α7 nAChR channel opens, leading to a rapid influx of Ca2+. This increase in intracellular Ca2+ acts as a second messenger, activating several downstream signaling pathways that are crucial for neuronal function and survival.
Key pathways activated downstream of α7 nAChR include:
-
PI3K/Akt Pathway: This pathway is critically involved in promoting cell survival and neuronal plasticity.
-
JAK2/STAT3 Pathway: Activation of this pathway has been linked to the anti-inflammatory effects of α7 nAChR stimulation.
-
NF-κB Pathway: The α7 nAChR can modulate the activity of NF-κB, a key regulator of inflammation and immune responses.
Conclusion
This compound and its derivatives have been instrumental in advancing our understanding of α7 nAChR pharmacology. The high selectivity and potency of this compound make it a valuable research tool, despite its discontinuation in later-stage clinical trials for schizophrenia due to a lack of efficacy. The data and protocols presented in this guide offer a solid foundation for researchers in the field of neuroscience and drug discovery to build upon, fostering the development of new and improved therapeutic agents targeting the α7 nicotinic acetylcholine receptor. Further exploration of the structure-activity relationships within this chemical class may yet yield compounds with enhanced therapeutic profiles for a range of cognitive and inflammatory disorders.
References
- 1. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]
- 2. TC-5619: an alpha7 neuronal nicotinic receptor-selective agonist that demonstrates efficacy in animal models of the positive and negative symptoms and cognitive dysfunction of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
Facinicline's Binding Affinity for Nicotinic Receptor Subtypes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Facinicline, also known as PNU-282987, is a highly selective agonist for the α7 nicotinic acetylcholine receptor (nAChR).[1] This technical guide provides an in-depth overview of its binding affinity and functional activity across various nAChR subtypes. The information is presented through comprehensive data tables, detailed experimental methodologies, and explanatory diagrams to support research and development in neuropharmacology and related fields.
Quantitative Binding and Functional Data
The following tables summarize the binding affinity (Ki), and functional agonist (EC50) or antagonist (IC50) activity of this compound for different nicotinic acetylcholine receptor subtypes and the 5-HT3 receptor.
| Receptor Subtype | Ligand/Compound | Kᵢ (nM) | Assay Type | Source |
| α7 nAChR | This compound (PNU-282987) | 26 | Radioligand Binding | [2][3] |
| 27 | Radioligand Binding | [4] | ||
| 5-HT₃ Receptor | This compound (PNU-282987) | 930 | Radioligand Binding | [2] |
| Receptor Subtype | Ligand/Compound | EC₅₀ (nM) | IC₅₀ (nM) | Assay Type | Source |
| α7 nAChR | This compound (PNU-282987) | 154 | Functional Agonist Assay | ||
| α₁β₁γδ nAChR | This compound (PNU-282987) | ≥ 60,000 | Functional Blockade Assay | ||
| α₃β₄ nAChR | This compound (PNU-282987) | ≥ 60,000 | Functional Blockade Assay | ||
| 5-HT₃ Receptor | This compound (PNU-282987) | 4541 | Functional Antagonist Assay |
Experimental Protocols
Radioligand Binding Assays for Kᵢ Determination
Objective: To determine the binding affinity (Kᵢ) of this compound for various nAChR subtypes through competitive displacement of a radiolabeled ligand.
General Protocol:
-
Receptor Preparation:
-
For α7 nAChR, membranes are typically prepared from rat brain homogenates or cell lines expressing the receptor.
-
For other subtypes like α4β2 and α3β4, membranes from transfected cell lines (e.g., HEK293) are commonly used.
-
Membrane pellets are obtained through centrifugation and resuspended in an appropriate assay buffer.
-
-
Competitive Binding Assay:
-
A constant concentration of a suitable radioligand is used. For α7 nAChR, [¹²⁵I]-α-bungarotoxin or [³H]-methyllycaconitine (MLA) are common choices. For α4β2 and α3β4 nAChRs, [³H]-epibatidine is often employed.
-
Increasing concentrations of this compound (the competitor) are added to the reaction mixture.
-
The reaction is incubated to allow binding to reach equilibrium.
-
-
Separation and Detection:
-
Bound and free radioligand are separated via rapid filtration through glass fiber filters.
-
The filters are washed to remove non-specifically bound radioligand.
-
The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
-
Data Analysis:
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve.
-
The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Caption: Workflow for Radioligand Binding Assay.
Whole-Cell Patch-Clamp Electrophysiology for Functional Activity
Objective: To measure the functional activity (EC₅₀ for agonists, IC₅₀ for antagonists) of this compound on nAChR subtypes by recording ion channel currents.
General Protocol:
-
Cell Preparation:
-
Cells expressing the nAChR subtype of interest (e.g., Xenopus oocytes or mammalian cell lines) are cultured on coverslips.
-
-
Patch-Clamp Recording:
-
A glass micropipette filled with an intracellular solution is brought into contact with the cell membrane to form a high-resistance seal (giga-seal).
-
The membrane patch is then ruptured to achieve the whole-cell configuration, allowing control of the cell's membrane potential and measurement of transmembrane currents.
-
-
Drug Application:
-
This compound, either alone (to test for agonist activity) or in the presence of a known agonist like acetylcholine (to test for antagonist activity), is applied to the cell via a perfusion system.
-
-
Data Acquisition and Analysis:
-
The resulting ion currents are amplified, filtered, and recorded.
-
For agonist activity, the peak current amplitude at various concentrations of this compound is measured to construct a dose-response curve and determine the EC₅₀.
-
For antagonist activity, the inhibition of the agonist-induced current by different concentrations of this compound is measured to determine the IC₅₀.
-
Caption: Workflow for Whole-Cell Patch-Clamp Electrophysiology.
Signaling Pathway
Activation of the α7 nAChR by an agonist like this compound leads to the opening of the ion channel, allowing the influx of cations, primarily Ca²⁺ and Na⁺. This influx of ions depolarizes the cell membrane and the increase in intracellular Ca²⁺ can trigger various downstream signaling cascades, influencing neurotransmitter release and gene expression.
References
- 1. PNU 282987 | Nicotinic (α7) Receptors | Tocris Bioscience [tocris.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Structural differences determine the relative selectivity of nicotinic compounds for native α4β2*-, α6β2*-, α3β4*- and α7-nicotine acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of Facinicline: A Technical Guide for Drug Development Professionals
An In-depth Examination of the Core Principles Guiding the Development of Nicotinic Acetylcholine Receptor Partial Agonists
Audience: Researchers, scientists, and drug development professionals.
Introduction
Facinicline (also known as SYN-114) is a potent and selective partial agonist of the α7 nicotinic acetylcholine receptor (nAChR), a key target in the central nervous system implicated in cognitive function. The development of this compound and similar compounds hinges on a thorough understanding of their structure-activity relationship (SAR). This technical guide provides an in-depth overview of the SAR principles governing the interaction of this compound-like molecules with their target receptors. Due to the limited availability of public data on a wide range of this compound analogs, this guide will also draw upon illustrative examples from other well-characterized nAChR partial agonists to elucidate key concepts.
Core Concepts in the Structure-Activity Relationship of nAChR Partial Agonists
The SAR of nAChR partial agonists is a complex interplay of molecular structure, binding affinity, and functional efficacy. Key molecular features that are commonly modulated in SAR studies include:
-
The Basic Nitrogen: The presence and basicity of a nitrogen atom are crucial for the initial interaction with the anionic site of the nAChR.
-
The Aromatic System: The nature and substitution pattern of the aromatic ring system significantly influence binding affinity and subtype selectivity.
-
The Linker Region: The length, rigidity, and stereochemistry of the linker connecting the basic nitrogen and the aromatic system are critical for optimal positioning within the receptor binding pocket.
-
Hydrogen Bonding Moieties: The presence of hydrogen bond donors and acceptors can enhance binding affinity and contribute to the partial agonist profile.
Quantitative Data on nAChR Ligand Interactions
The following tables summarize key quantitative data for nAChR ligands, illustrating the impact of structural modifications on binding affinity (Ki) and efficacy (EC50). While specific data for a broad range of this compound analogs is not publicly available, the data presented for related compounds provides a valuable framework for understanding the SAR of this class of molecules.
Table 1: Binding Affinity (Ki) of Nicotinic Acetylcholine Receptor Ligands
| Compound | nAChR Subtype | Ki (nM) | Reference |
| Nicotine | α4β2 | 5.9 | [1] |
| Varenicline | α4β2 | 0.1 | [2] |
| Cytisine | α4β2 | 0.2 | [2] |
| Acetylcholine | α4β2 | 25 | [2] |
| Nicotine | α7 | 15 | [2] |
| Acetylcholine | α7 | 150 | |
| Choline | α7 | 500 |
Table 2: Efficacy (EC50) of Nicotinic Acetylcholine Receptor Agonists
| Compound | nAChR Subtype | EC50 (µM) | Emax (%) | Reference |
| Nicotine | α4β2 | 1.2 | 100 | |
| Varenicline | α4β2 | 0.1 | 45 | |
| Cytisine | α4β2 | 0.2 | 15 | |
| Acetylcholine | α4β2 | 25 | 80 | |
| Nicotine | α7 | 15 | 100 | |
| Acetylcholine | α7 | 150 | 100 | |
| Choline | α7 | 500 | 100 |
Experimental Protocols
The determination of the SAR of this compound and its analogs relies on a suite of well-established experimental protocols. The following sections detail the methodologies for key in vitro assays.
Radioligand Binding Assays
Radioligand binding assays are fundamental for determining the binding affinity (Ki) of a compound for its target receptor.
Protocol: [³H]-Epibatidine Competition Binding Assay for α4β2 nAChRs
-
Membrane Preparation: Membranes expressing human α4β2 nAChRs are prepared from stably transfected cell lines (e.g., HEK293). Cells are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The final pellet is resuspended in assay buffer to a specific protein concentration.
-
Assay Setup: The assay is performed in a 96-well plate format. Each well contains the membrane preparation, the radioligand ([³H]-Epibatidine at a concentration near its Kd), and a range of concentrations of the test compound (e.g., this compound analog).
-
Incubation: The plate is incubated at a controlled temperature (e.g., 4°C) for a sufficient duration (e.g., 120 minutes) to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the unbound. The filters are then washed with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding (determined in the presence of a saturating concentration of a known competitor, e.g., nicotine) from the total binding. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Electrophysiological Recordings
Electrophysiological techniques, such as two-electrode voltage clamp (TEVC) and patch-clamp, are used to measure the functional activity (efficacy and potency) of compounds at ligand-gated ion channels like nAChRs.
Protocol: Two-Electrode Voltage Clamp (TEVC) Assay in Xenopus Oocytes
-
Oocyte Preparation and cRNA Injection: Xenopus laevis oocytes are surgically removed and defolliculated. The oocytes are then injected with cRNAs encoding the desired nAChR subunits (e.g., human α7).
-
Oocyte Incubation: The injected oocytes are incubated for 2-5 days to allow for receptor expression.
-
Electrophysiological Recording: An oocyte is placed in a recording chamber and perfused with a standard frog Ringer's solution. The oocyte is impaled with two microelectrodes filled with KCl, which serve as the voltage-sensing and current-passing electrodes. The oocyte is voltage-clamped at a holding potential of -70 mV.
-
Compound Application: The test compound is applied to the oocyte via the perfusion system at various concentrations. The resulting inward current, carried by Na+ and Ca2+ ions flowing through the activated nAChR channels, is recorded.
-
Data Analysis: The peak current amplitude at each concentration is measured. A concentration-response curve is generated by plotting the normalized current amplitude against the logarithm of the compound concentration. The EC50 (the concentration that elicits 50% of the maximal response) and the Emax (the maximal response relative to a full agonist like acetylcholine) are determined by fitting the data to a sigmoidal dose-response equation.
Visualizing Key Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway of nAChRs and a typical experimental workflow for SAR determination.
Caption: Nicotinic Acetylcholine Receptor Signaling Pathway.
Caption: A typical workflow for structure-activity relationship studies.
Conclusion
The structure-activity relationship of this compound and other nAChR partial agonists is a cornerstone of their development as therapeutic agents. By systematically modifying the chemical structure and evaluating the resulting changes in binding affinity and functional activity, researchers can optimize the pharmacological profile of these compounds. This technical guide has provided an overview of the key principles, experimental methodologies, and data analysis involved in SAR studies. While a comprehensive public dataset for this compound analogs is currently lacking, the illustrative data and detailed protocols presented here offer a robust framework for guiding future research and development in this critical area of neuroscience.
References
Methodological & Application
Facinicline (RG3487): Application Notes and Protocols for Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
Facinicline (RG3487) is a potent and selective partial agonist of the α7 nicotinic acetylcholine receptor (α7nAChR) and an antagonist of the serotonin 3 (5-HT3) receptor.[1][2][3] Preclinical studies in rodent models have demonstrated its potential therapeutic efficacy in improving cognitive deficits and sensorimotor gating, relevant to central nervous system disorders such as Alzheimer's disease and schizophrenia.[1][2] These application notes provide a comprehensive overview of the experimental protocols for evaluating this compound in rodent models, including quantitative data from key behavioral and neurochemical assays. Detailed methodologies for the Novel Object Recognition (NOR) test, Morris Water Maze (MWM), Prepulse Inhibition (PPI), and Attentional Set-Shifting Task (ASST) are presented, along with a protocol for measuring neurotransmitter release.
Mechanism of Action
This compound exhibits a dual mechanism of action, which is believed to contribute to its pro-cognitive effects. It acts as a partial agonist at the α7nAChR and as an antagonist at the 5-HT3 receptor. Activation of α7nAChRs is known to enhance cortical and hippocampal dopamine and acetylcholine release. The antagonism of 5-HT3 receptors is also implicated in the modulation of acetylcholine efflux. This combined action suggests a synergistic effect on neurotransmitter systems crucial for cognitive function.
Quantitative Data Summary
The following tables summarize the quantitative data from key preclinical studies of this compound in rodent models.
Table 1: In Vivo Efficacy in Rodent Behavioral Models
| Behavioral Test | Species | Dosing Route | Minimally Effective Dose (MED) | Effect |
| Novel Object Recognition (acute) | Rat | p.o. | 1.0 mg/kg | Improved object recognition memory. |
| Novel Object Recognition (acute) | Rat | i.p. | 0.01-1.0 mg/kg | Enhanced time spent with novel object. |
| Morris Water Maze | Aged Rat | i.p. | 0.03 mg/kg | Reversed spatial learning deficits. |
| Prepulse Inhibition (Apomorphine-induced deficit) | Rat | i.p. | 0.03 mg/kg | Improved PPI performance. |
| Attentional Set-Shifting (Phencyclidine-induced impairment) | Rat | i.p. | ≤0.03 mg/kg | Reversed impairments in executive function. |
Table 2: Neurochemical Effects in Rats
| Neurotransmitter | Brain Region | Dosing Route | Dose Range | Peak Effect | Effect |
| Dopamine (DA) | Medial Prefrontal Cortex (mPFC), Hippocampus (HIP) | s.c. | 0.1-10 mg/kg | 0.3-0.6 mg/kg | Enhanced DA efflux. |
| Acetylcholine (ACh) | Medial Prefrontal Cortex (mPFC), Hippocampus (HIP) | s.c. | 0.1-10 mg/kg | 0.3-0.6 mg/kg | Enhanced ACh efflux. |
Experimental Protocols
Novel Object Recognition (NOR) Test
This test assesses recognition memory in rodents.
Methodology:
-
Habituation: Individually house rats and handle them for several days before the experiment. On the day before training, allow each rat to explore the empty testing arena (e.g., a 50x50x50 cm open field) for 5-10 minutes to habituate to the environment.
-
Drug Administration: Administer this compound (e.g., 0.1-10 mg/kg, p.o.) or vehicle 60 minutes before the training phase.
-
Training (Familiarization) Phase: Place the rat in the arena containing two identical objects (A+A) and allow it to explore freely for 3-5 minutes. The time spent exploring each object is recorded.
-
Inter-Trial Interval (ITI): Return the rat to its home cage. The ITI can vary, but a 24 or 48-hour delay is common to assess long-term memory.
-
Testing Phase: Place the rat back into the arena, which now contains one of the familiar objects and one novel object (A+B). Allow the rat to explore for 3-5 minutes and record the time spent exploring each object.
-
Data Analysis: Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects). A higher DI indicates better recognition memory.
Morris Water Maze (MWM) for Aged Rats
This test evaluates spatial learning and memory.
Methodology:
-
Apparatus: A circular pool (e.g., 1.5 m diameter) filled with opaque water (23-25°C) containing a hidden escape platform (10-15 cm diameter) submerged 1-2 cm below the water surface.
-
Pre-training: On the first day, allow the rats to swim freely for 60 seconds without the platform to habituate them to the maze.
-
Drug Administration: Administer this compound (e.g., 0.03 mg/kg, i.p.) or vehicle 30-60 minutes before the first training trial each day.
-
Acquisition Training: For 5 consecutive days, subject each rat to 3-4 training sessions per day. In each session, the rat is placed in the water at one of four quasi-random starting positions and allowed to search for the hidden platform for a maximum of 60-90 seconds. If the rat fails to find the platform within the allotted time, it is gently guided to it. The rat is allowed to remain on the platform for 15-30 seconds.
-
Probe Trial: 24 hours after the last training session, remove the platform and allow the rat to swim in the pool for 60 seconds. Record the time spent in the target quadrant (where the platform was previously located) and the number of crossings over the former platform location.
-
Data Analysis: Key metrics include escape latency (time to find the platform) and path length during acquisition, and time in the target quadrant during the probe trial.
Prepulse Inhibition (PPI) of Startle
This test measures sensorimotor gating, which is often deficient in schizophrenia.
Methodology:
-
Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response.
-
Acclimation: Place the rat in the startle chamber and allow a 5-10 minute acclimation period with background white noise (e.g., 65-70 dB).
-
Drug Administration: To induce a PPI deficit, administer a dopamine agonist like apomorphine (e.g., 0.5-2.0 mg/kg, s.c. or i.p.). Administer this compound (e.g., 0.03 mg/kg, i.p.) or vehicle prior to the apomorphine injection.
-
Testing Session: The session consists of multiple trial types presented in a pseudorandom order:
-
Pulse-alone trials: A high-intensity acoustic stimulus (e.g., 120 dB) is presented.
-
Prepulse-pulse trials: A weak, non-startling acoustic stimulus (prepulse, e.g., 73-85 dB) is presented 30-120 ms before the startling pulse.
-
No-stimulus trials: Only background noise is present.
-
-
Data Analysis: Calculate PPI as: 100 x [(startle response on pulse-alone trials - startle response on prepulse-pulse trials) / startle response on pulse-alone trials]. A higher PPI percentage indicates better sensorimotor gating.
Attentional Set-Shifting Task (ASST)
This task assesses cognitive flexibility and executive function.
Methodology:
-
Apparatus: A testing apparatus with a starting compartment and two choice compartments, each containing a digging pot.
-
Pre-training: Mildly food-restrict rats to motivate them to dig for a food reward. Habituate them to the apparatus and to digging for rewards.
-
Drug Administration: To induce a deficit, administer phencyclidine (PCP) (e.g., 2.58 mg/kg). Administer this compound (e.g., ≤0.03 mg/kg, i.p.) or vehicle prior to testing.
-
Testing Stages: The task consists of a series of discriminations where the rat must learn a rule to find the baited pot. The key stages are:
-
Simple Discrimination (SD): Discriminate between two stimuli (e.g., digging media).
-
Compound Discrimination (CD): A second, irrelevant dimension is introduced (e.g., odors).
-
Intra-dimensional Shift (IDS): New stimuli for both dimensions are introduced, but the relevant dimension remains the same.
-
Extra-dimensional Shift (EDS): The previously irrelevant dimension now becomes relevant. This is the key measure of cognitive flexibility.
-
Reversal: The contingencies for the relevant stimuli are reversed.
-
-
Criterion: The rat must correctly choose the baited pot for a set number of consecutive trials (e.g., 6) to move to the next stage.
-
Data Analysis: The primary measure is the number of trials required to reach criterion at each stage. An impairment is typically seen as an increase in trials to criterion at the EDS stage.
Measurement of Dopamine and Acetylcholine Release
This protocol uses in vivo microdialysis to measure neurotransmitter levels in awake, freely moving rats.
Methodology:
-
Surgical Implantation: Anesthetize the rat and stereotaxically implant a microdialysis guide cannula into the brain region of interest (e.g., mPFC or hippocampus). Allow the rat to recover for several days.
-
Microdialysis: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect several baseline dialysate samples (e.g., every 20 minutes) to establish stable neurotransmitter levels.
-
Drug Administration: Administer this compound (e.g., 0.1-10 mg/kg, s.c.) or vehicle and continue to collect dialysate samples.
-
Sample Analysis: Analyze the dialysate samples for dopamine and acetylcholine concentrations using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Express the neurotransmitter concentrations in each post-drug sample as a percentage of the average baseline concentration.
References
Application Notes and Protocols for In Vivo Administration of Facinicline in Mice
Disclaimer: As of late 2025, publicly available literature does not contain specific in vivo dosage and administration data for Facinicline (PNU-157804) in mice. The following application notes and protocols are based on data from its close structural and functional analog, Varenicline, and general principles of in vivo rodent administration. Researchers should use this information as a starting point and must conduct dose-ranging and tolerability studies to determine the optimal dosage and administration parameters for this compound in their specific experimental context.
Introduction
This compound, also known as PNU-157804, is a nicotinic acetylcholine receptor (nAChR) agonist with high selectivity for the α7 subtype. As a full agonist at α7 nAChRs, this compound is a valuable tool for investigating the role of this receptor in various physiological and pathological processes in the central nervous system and periphery.[1][2] This document provides a summary of in vivo dosage and administration of the related compound Varenicline in mice and general protocols for common administration routes that can be adapted for this compound.
Mechanism of Action: α7 Nicotinic Acetylcholine Receptor Signaling
This compound exerts its effects by binding to and activating α7 nicotinic acetylcholine receptors. These receptors are ligand-gated ion channels that are highly permeable to calcium.[1] Upon activation, the influx of calcium can trigger a cascade of downstream signaling events, including the activation of protein kinase B (Akt) and the JAK2/STAT3 pathway, which are involved in anti-inflammatory and anti-apoptotic processes.[3][4] The cholinergic anti-inflammatory pathway, which modulates immune responses, is a key mechanism mediated by α7 nAChRs.
Caption: Signaling pathway of an α7 nAChR agonist like this compound.
In Vivo Dosage and Administration of Varenicline in Mice (Reference Data)
The following table summarizes dosages and administration routes for Varenicline, a compound structurally and functionally related to this compound, that have been used in published mouse studies. This data is for reference only and may not be directly applicable to this compound.
| Compound | Dose Range (mg/kg) | Administration Route | Vehicle | Mouse Strain | Experimental Context | Reference |
| Varenicline | 0.01 - 1.0 | Subcutaneous (s.c.) | Saline | C57BL/6 | Nicotine withdrawal-induced learning deficits | |
| Varenicline | 0.5 - 2.0 | Intraperitoneal (i.p.) | Saline | C57BL/6J | Ethanol-induced ataxia and sedation | |
| Varenicline | 0.6 - 2.4 | Intraperitoneal (i.p.) | Not specified | Wild-type | Locomotor depression and hypothermia | |
| Varenicline | 0.12, 0.6 | Continuous subcutaneous infusion via osmotic mini-pump | Saline | Not specified | nAChR binding site expression | |
| Varenicline | 2.0 | Oral gavage (p.o.) | Saline | C57BL/6 | MPTP model of Parkinson's disease | |
| Varenicline | 0.1, 1.0, 3.0 | Not specified | Normal saline | Not specified | mPFC ischemia model |
Experimental Protocols
The following are detailed protocols for common routes of administration in mice. These should be adapted for this compound based on its solubility and the desired pharmacokinetic profile.
Drug Preparation
-
Determine the appropriate vehicle. Based on the solubility of this compound, a suitable vehicle should be chosen. For many compounds, sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS) are appropriate. If the compound is not water-soluble, a vehicle such as a solution containing a low percentage of DMSO or Tween 80 may be necessary. The final concentration of any organic solvent should be kept to a minimum to avoid toxicity.
-
Prepare the drug solution. On the day of the experiment, dissolve the appropriate amount of this compound in the chosen vehicle to achieve the desired final concentration for injection. Ensure the solution is homogenous and sterile-filter if necessary.
Subcutaneous (s.c.) Injection Protocol
-
Animal Restraint: Gently restrain the mouse by scruffing the neck to immobilize the head and body.
-
Injection Site: Lift the loose skin over the back of the neck or flank to form a "tent."
-
Needle Insertion: Insert a 25-27 gauge needle into the base of the tented skin, parallel to the body. Be careful not to puncture the underlying muscle.
-
Injection: Gently aspirate to ensure the needle is not in a blood vessel, then slowly inject the this compound solution. The maximum recommended injection volume for a single subcutaneous site in an adult mouse is 1 mL.
-
Needle Withdrawal: Withdraw the needle and gently pinch the injection site to prevent leakage.
-
Post-injection Monitoring: Return the mouse to its cage and monitor for any adverse reactions.
Intraperitoneal (i.p.) Injection Protocol
-
Animal Restraint: Gently restrain the mouse, exposing the abdomen. The mouse can be held with its head tilted slightly downwards to move the abdominal organs away from the injection site.
-
Injection Site: The preferred injection site is the lower right or left quadrant of the abdomen to avoid the cecum and urinary bladder.
-
Needle Insertion: Insert a 25-27 gauge needle at a 10-20 degree angle into the peritoneal cavity.
-
Injection: Gently aspirate to ensure the needle has not entered the bladder or intestines, then inject the this compound solution. The maximum recommended injection volume for an intraperitoneal injection in an adult mouse is 2-3 mL.
-
Needle Withdrawal: Withdraw the needle smoothly.
-
Post-injection Monitoring: Return the mouse to its cage and monitor for any signs of distress or adverse reactions.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for an in vivo study involving drug administration and behavioral assessment in mice.
Caption: General workflow for in vivo drug administration and behavioral testing in mice.
References
- 1. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Varenicline Ameliorates Nicotine Withdrawal-Induced Learning Deficits in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of α7 nicotinic receptor in the immune system and intracellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of α7 nicotinic receptor in the immune system and intracellular signaling pathways [ceji.termedia.pl]
Application Notes and Protocols for Facinicline in Long-Term Potentiation (LTP) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview and detailed protocols for the use of facinicline, a selective α7 nicotinic acetylcholine receptor (nAChR) agonist, in the study of long-term potentiation (LTP). As the direct study of a compound named "this compound" in LTP is not prevalent in current literature, this document will leverage data and protocols from studies on varenicline, a well-characterized α7 nAChR full agonist, and other selective α7 nAChR agonists like PNU-282987. These compounds serve as effective surrogates for understanding the potential application and mechanistic pathways of this compound in modulating synaptic plasticity.
The α7 nAChR is a ligand-gated ion channel highly expressed in brain regions critical for learning and memory, such as the hippocampus. Activation of these receptors is known to enhance synaptic plasticity, making them a key target for cognitive enhancement and the treatment of neurological disorders.[1][2] This document outlines the signaling pathways involved, experimental workflows, and specific protocols for investigating the effects of this compound on LTP in hippocampal slices.
Data Presentation: Quantitative Effects of α7 nAChR Agonists on LTP
The following table summarizes the quantitative data on the enhancement of LTP by α7 nAChR agonists from various studies. The data is presented as the percentage increase in the field excitatory postsynaptic potential (fEPSP) slope, a standard measure of synaptic strength in LTP experiments.
| Compound | Concentration | Brain Region | LTP Induction Protocol | % Increase in fEPSP Slope (Mean ± SEM) | Reference |
| Varenicline | 10 µM | Hippocampal CA1 | High-Frequency Stimulation (HFS) | Significant enhancement over control | [3] |
| Nicotine | 1 µM | Hippocampal CA1 | Weak Theta-Burst Stimulation (TBS) | 158.1 ± 1.2% (vs. 112.6 ± 1.0% in control) | [2] |
| PNU-282987 | 1 µM | Hippocampal Mossy Fiber | High-Frequency Stimulation (HFS) | Potentiated eEPSC amplitude | [4] |
| DMXB | 1 µM | Hippocampus | Tetanic Stimulation | Dose-dependent facilitation of LTP |
Signaling Pathways
The activation of α7 nAChRs by this compound initiates a cascade of intracellular signaling events that converge to enhance LTP. The primary mechanism involves calcium influx through the highly calcium-permeable α7 nAChR channel. This increase in intracellular calcium activates several key downstream kinases.
Key Signaling Molecules in α7 nAChR-Mediated LTP Enhancement:
-
Calcium/Calmodulin-dependent Protein Kinase II (CaMKII): A crucial mediator of LTP, CaMKII is activated by the influx of calcium.
-
Protein Kinase A (PKA): The cAMP-PKA pathway is also implicated in the enhancement of synaptic transmission and plasticity following α7 nAChR activation.
-
Extracellular signal-Regulated Kinase (ERK): A downstream target of both CaMKII and PKA pathways, ERK is involved in the transcriptional and translational changes necessary for the late phase of LTP.
Below is a diagram illustrating the proposed signaling pathway.
Caption: this compound-mediated α7 nAChR signaling pathway in LTP.
Experimental Protocols
This section provides detailed protocols for investigating the effects of this compound on LTP in acute hippocampal slices.
Protocol 1: Acute Hippocampal Slice Preparation
This protocol is adapted from standard procedures for preparing rodent hippocampal slices for electrophysiology.
Materials:
-
Rodent (rat or mouse)
-
Dissection tools (sterilized)
-
Vibrating microtome (vibratome)
-
Ice-cold cutting solution (in mM): 212.7 Sucrose, 2.6 KCl, 1.23 NaH2PO4, 26 NaHCO3, 10 D-Glucose, 3 MgCl2, 1 CaCl2. Continuously bubbled with 95% O2 / 5% CO2.
-
Artificial cerebrospinal fluid (aCSF) (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-Glucose, 1.3 MgSO4, 2.5 CaCl2. Continuously bubbled with 95% O2 / 5% CO2.
-
Recovery chamber
-
Recording chamber
Procedure:
-
Anesthetize the animal according to approved institutional animal care and use committee (IACUC) protocols.
-
Rapidly decapitate the animal and dissect the brain, placing it immediately into the ice-cold, oxygenated cutting solution.
-
Isolate the hippocampus.
-
Mount the hippocampus onto the vibratome stage and submerge in the ice-cold cutting solution.
-
Cut transverse hippocampal slices at a thickness of 300-400 µm.
-
Transfer the slices to a recovery chamber containing oxygenated aCSF at 32-34°C for at least 30 minutes.
-
After the initial recovery period, maintain the slices at room temperature in oxygenated aCSF for at least 1 hour before recording.
Protocol 2: Electrophysiological Recording and LTP Induction
This protocol details the procedures for extracellular field potential recordings and LTP induction using theta-burst stimulation (TBS).
Materials:
-
Prepared hippocampal slices
-
Recording setup (amplifier, digitizer, microscope, micromanipulators)
-
Glass microelectrodes (filled with aCSF, 1-3 MΩ resistance)
-
Stimulating electrode (bipolar tungsten)
-
Perfusion system
-
This compound stock solution (dissolved in an appropriate vehicle, e.g., water or DMSO)
Procedure:
-
Transfer a single slice to the recording chamber, continuously perfused with oxygenated aCSF at a flow rate of 2-3 mL/min at 30-32°C.
-
Position the stimulating electrode in the Schaffer collateral pathway (stratum radiatum of the CA3 region).
-
Place the recording electrode in the stratum radiatum of the CA1 region to record fEPSPs.
-
Baseline Recording:
-
Deliver single test pulses (0.1 ms duration) every 20-30 seconds at an intensity that elicits a fEPSP of 30-40% of the maximal response.
-
Record a stable baseline for at least 20-30 minutes.
-
-
This compound Administration:
-
Switch the perfusion to aCSF containing the desired concentration of this compound (e.g., 1-10 µM, based on varenicline studies).
-
Allow the drug to perfuse for at least 20 minutes before LTP induction to ensure equilibration.
-
-
LTP Induction (Theta-Burst Stimulation - TBS):
-
Apply a standard TBS protocol, for example: 10 bursts of 4 pulses at 100 Hz, with an inter-burst interval of 200 ms.
-
-
Post-Induction Recording:
-
Continue recording fEPSPs at the baseline test pulse frequency for at least 60 minutes to monitor the potentiation.
-
-
Data Analysis:
-
Measure the initial slope of the fEPSP.
-
Normalize the fEPSP slope to the average baseline value.
-
Quantify LTP as the percentage increase in the normalized fEPSP slope 50-60 minutes post-TBS.
-
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for a typical experiment investigating the effect of this compound on LTP.
Caption: Experimental workflow for LTP studies with this compound.
References
- 1. The Role of CaMKII and ERK Signaling in Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endogenously released ACh and exogenous nicotine differentially facilitate LTP induction in the hippocampal CA1 region of mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Presynaptic α7 nicotinic acetylcholine receptors enhance hippocampal mossy fiber glutamatergic transmission via PKA activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Varenicline's Mechanism of Action Using Cell Culture Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: Varenicline, a medication primarily known for its use in smoking cessation, functions as a partial agonist of α4β2 nicotinic acetylcholine receptors (nAChRs) and a full agonist of the α7 nAChR subtype.[1][2] Its activity at the α7 nAChR is of significant interest due to this receptor's involvement in a wide range of physiological and pathological processes, including inflammation, neuroprotection, and cancer.[2][3] These application notes provide detailed protocols for utilizing various cell culture models to investigate the molecular mechanisms of Varenicline, with a particular focus on its effects mediated by the α7 nAChR.
Application Note 1: Investigating the Anti-inflammatory Effects of Varenicline in Macrophages
The cholinergic anti-inflammatory pathway (CAP) is a key mechanism by which the nervous system modulates immune responses, primarily through the action of acetylcholine on α7 nAChRs expressed on immune cells like macrophages.[4] Varenicline, as an α7 nAChR agonist, can be studied for its potential to mimic this effect and reduce inflammation.
Recommended Cell Model: RAW 264.7 (murine macrophage cell line). This cell line is widely used for inflammation studies as it reliably responds to inflammatory stimuli like lipopolysaccharide (LPS) by producing pro-inflammatory cytokines.
Experimental Protocols
Protocol 1.1: RAW 264.7 Cell Culture and Maintenance
-
Culture Medium: Prepare Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% heat-inactivated Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, detach them using a cell scraper. Centrifuge the cell suspension, resuspend the pellet in fresh culture medium, and re-plate at a suitable density.
Protocol 1.2: LPS-Induced Inflammation and Varenicline Treatment
-
Cell Seeding: Seed RAW 264.7 cells in appropriate culture plates (e.g., 24-well plates for ELISA, 6-well plates for Western blotting) and allow them to adhere overnight.
-
Serum Starvation: Before treatment, replace the culture medium with serum-free DMEM for 2-4 hours to minimize basal activation.
-
Pre-treatment: Treat the cells with Varenicline tartrate at desired concentrations (e.g., 1, 3, 10, 30 µM) for 30 minutes. To confirm α7 nAChR involvement, a separate group of cells can be pre-treated with a selective α7 nAChR antagonist like Methyllycaconitine (MLA) or a non-selective nAChR antagonist like Mecamylamine (MEC) prior to Varenicline addition.
-
Inflammatory Challenge: After Varenicline pre-treatment, add LPS (from E. coli) to the culture medium at a final concentration of 1-5 µg/mL to induce an inflammatory response.
-
Incubation: Incubate the cells for a specified period, typically 24 hours for cytokine release analysis.
Protocol 1.3: Cytokine Release Assay (ELISA)
-
Sample Collection: After the 24-hour incubation, collect the cell culture supernatants.
-
ELISA Procedure: Quantify the concentration of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Compare the cytokine concentrations in the different treatment groups (Control, LPS only, LPS + Varenicline, LPS + Antagonist + Varenicline).
Protocol 1.4: Western Blot for NF-κB and JAK2/STAT3 Pathway Analysis
-
Cell Lysis: After a shorter incubation period (e.g., 15-60 minutes, as signaling events are rapid), wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against key signaling proteins. For the NF-κB pathway, use antibodies for phospho-p65 and total p65. For the JAK2/STAT3 pathway, use antibodies for phospho-JAK2, total JAK2, phospho-STAT3, and total STAT3. Use an antibody for a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Detection: Use appropriate HRP-conjugated secondary antibodies and a chemiluminescence detection system to visualize the protein bands.
-
Densitometry: Quantify the band intensities to determine the relative phosphorylation levels of the target proteins.
Data Presentation
Table 1: Varenicline's Effect on LPS-Induced Cytokine Release in RAW 264.7 Cells
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control (no LPS) | Baseline | Baseline | Baseline |
| LPS (4 µg/mL) | Increased | Increased | Increased |
| LPS + Varenicline (1 µM) | Reduced | Reduced | Reduced |
| LPS + Varenicline (10 µM) | Further Reduced | Further Reduced | Further Reduced |
| LPS + MLA + Varenicline | Reduction Blocked | Reduction Blocked | Reduction Blocked |
Note: This table is a representative summary based on findings from studies like Baris et al. (2021). Actual values would be determined experimentally.
Visualizations
Caption: Varenicline's anti-inflammatory signaling pathway.
Caption: Workflow for studying Varenicline's anti-inflammatory effects.
Application Note 2: Analyzing Varenicline-Induced Neuronal Signaling
Varenicline's activity in the central nervous system is critical to its primary indication. Studying its effects on neuronal cells, such as its ability to modulate intracellular calcium levels, provides insight into its potential impact on neuronal excitability and neurotransmission.
Recommended Cell Model: SH-SY5Y (human neuroblastoma cell line). These cells endogenously express α7 nAChRs and are a well-established model for studying neuronal calcium signaling.
Experimental Protocols
Protocol 2.1: SH-SY5Y Cell Culture and Differentiation
-
Culture Medium: Grow undifferentiated SH-SY5Y cells in a 1:1 mixture of Eagle's Minimum Essential Medium (EMEM) and F12 medium, supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Differentiation (Recommended): For a more neuron-like phenotype, induce differentiation by treating the cells with 10 µM Retinoic Acid (RA) in a reduced serum medium (e.g., 1% FBS) for 5-7 days. This enhances the expression of neuronal markers and functional ion channels.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
Protocol 2.2: Intracellular Calcium Imaging
-
Cell Seeding: Plate differentiated or undifferentiated SH-SY5Y cells on glass-bottom dishes suitable for microscopy.
-
Dye Loading: Wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution - HBSS). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's protocol, typically for 30-60 minutes at 37°C.
-
Washing: After loading, wash the cells gently with HBSS to remove excess extracellular dye.
-
Imaging Setup: Mount the dish on an inverted fluorescence microscope equipped with a calcium imaging system (e.g., a system capable of ratiometric imaging for Fura-2 or time-lapse fluorescence intensity measurement for Fluo-4).
-
Baseline Recording: Record the baseline fluorescence for a few minutes to ensure a stable signal.
-
Varenicline Application: Perfuse the cells with Varenicline at various concentrations (e.g., 0.1 µM to 100 µM) and record the change in fluorescence, which corresponds to the change in intracellular calcium concentration ([Ca2+]i).
-
Data Analysis: Quantify the change in fluorescence intensity or ratio over time. Calculate the peak response for each Varenicline concentration to generate a dose-response curve.
Data Presentation
Table 2: Varenicline's Effect on Intracellular Calcium in SH-SY5Y Cells
| Varenicline Concentration (µM) | Peak [Ca2+]i Increase (Normalized Response) | EC50 (µM) |
| 0.1 | Low | \multirow{4}{*}{1.8 ± 1.0} |
| 1.0 | Moderate | |
| 10.0 | Maximum | |
| 100.0 | Sub-maximal (potential desensitization) |
Note: Data are representative, based on findings from Lilja et al. as cited in ResearchGate. The EC50 value represents the concentration at which Varenicline elicits a half-maximal response.
Visualizations
References
- 1. biorxiv.org [biorxiv.org]
- 2. An Unusual Pattern of Ligand-Receptor Interactions for the α7 Nicotinic Acetylcholine Receptor, with Implications for the Binding of Varenicline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nicotinic acetylcholine receptor-mediated effects of varenicline on LPS-elevated prostaglandin and cyclooxygenase levels in RAW 264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Varenicline Prevents LPS-Induced Inflammatory Response via Nicotinic Acetylcholine Receptors in RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Radioligand Binding Assay for Facinicline at the α7 Nicotinic Acetylcholine Receptor (nAChR)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Facinicline (also known as EVP-6124 or encenicline) is a selective partial agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR).[1] The α7 nAChR is a ligand-gated ion channel widely expressed in the central nervous system, particularly in brain regions crucial for cognitive functions like the hippocampus and prefrontal cortex.[2][3] This receptor is implicated in various neurological and psychiatric disorders, making it a significant therapeutic target. Radioligand binding assays are fundamental in vitro techniques used to characterize the interaction of compounds like this compound with their target receptors. These assays provide quantitative data on binding affinity (Ki), which is crucial for drug development and understanding structure-activity relationships.
This document provides detailed protocols for conducting a radioligand binding assay to determine the affinity of this compound for the α7 nAChR, along with data presentation and visualization of the experimental workflow and associated signaling pathways.
Data Presentation: Binding Affinity of this compound
The binding affinity of this compound for the α7 nAChR has been determined using competition binding assays with various radioligands. The inhibitory constant (Ki) is a measure of the affinity of a ligand for a receptor, where a lower Ki value indicates a higher affinity.
| Compound | Radioligand | Receptor Source | Ki (nM) | Reference |
| This compound (EVP-6124) | [³H]-Methyllycaconitine ([³H]-MLA) | Not Specified | 9.98 | |
| This compound (EVP-6124) | [¹²⁵I]α-bungarotoxin | Not Specified | 4.33 | |
| TC-5619 | [³H]-NS14492 | Homogenate | 0.063 | |
| Encenicline (this compound) | [³H]-NS14492 | Homogenate | 0.194 | |
| Acetylcholine (ACh) | [³H]-MLA | Not Specified | ~3000 |
Experimental Protocols
This section details the methodology for a competition radioligand binding assay to determine the Ki of this compound for the α7 nAChR. This protocol is adapted from standard procedures for α7 nAChR binding assays.
Protocol 1: Membrane Preparation from α7 nAChR-expressing Cells or Tissues
Objective: To prepare crude membrane fractions containing the α7 nAChR.
Materials:
-
Cells or tissue expressing α7 nAChR (e.g., rat hippocampus, cultured cell lines)
-
Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, pH 7.4 (ice-cold)
-
Protease Inhibitor Cocktail
-
Sucrose solution (10%) for cryoprotection
-
Dounce homogenizer or Polytron
-
Refrigerated centrifuge
-
BCA Protein Assay Kit
Procedure:
-
Homogenize the tissue or cell pellet in 20 volumes of ice-cold Lysis Buffer containing a protease inhibitor cocktail.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Discard the supernatant, resuspend the pellet in fresh Lysis Buffer, and repeat the centrifugation step.
-
Resuspend the final pellet in Lysis Buffer containing 10% sucrose.
-
Determine the protein concentration of the membrane preparation using a BCA protein assay.
-
Aliquot the membrane suspension and store at -80°C until use.
Protocol 2: Competition Radioligand Binding Assay
Objective: To determine the IC₅₀ and Ki of this compound for the α7 nAChR.
Materials:
-
α7 nAChR membrane preparation (from Protocol 1)
-
Radioligand: [¹²⁵I]α-bungarotoxin or [³H]-Methyllycaconitine ([³H]-MLA)
-
This compound stock solution
-
Non-specific binding control: A high concentration of a known α7 nAChR ligand (e.g., 10 µM nicotine or unlabeled MLA)
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4
-
Wash Buffer: Ice-cold Assay Buffer
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.3% polyethyleneimine (PEI)
-
Cell harvester (vacuum filtration unit)
-
Scintillation vials
-
Scintillation cocktail
-
Liquid scintillation counter or gamma counter
Procedure:
-
Assay Setup (in a 96-well plate, final volume 250 µL, perform in triplicate):
-
Total Binding: Add 50 µL of radioligand solution, 50 µL of Assay Buffer, and 150 µL of membrane preparation.
-
Non-specific Binding (NSB): Add 50 µL of radioligand solution, 50 µL of non-specific binding control, and 150 µL of membrane preparation.
-
Competition Binding: Add 50 µL of radioligand solution, 50 µL of varying concentrations of this compound, and 150 µL of membrane preparation.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.
-
Filtration: Terminate the reaction by rapidly filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash the filters four times with ice-cold Wash Buffer to remove unbound radioligand.
-
Quantification:
-
Dry the filters for 30 minutes at 50°C.
-
Place each filter in a scintillation vial.
-
Add scintillation cocktail to each vial and allow it to equilibrate.
-
Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter (for ³H) or a gamma counter (for ¹²⁵I).
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Use non-linear regression analysis (sigmoidal dose-response curve) to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the receptor.
Visualizations
α7 nAChR Signaling Pathway
Activation of the α7 nAChR by an agonist like this compound leads to the opening of its ion channel, resulting in an influx of cations, primarily Ca²⁺. This influx triggers a cascade of downstream signaling events.
Caption: Downstream signaling pathways activated by this compound at the α7 nAChR.
Experimental Workflow for Radioligand Binding Assay
The following diagram illustrates the sequential steps involved in the competition radioligand binding assay.
Caption: Workflow for the this compound competition radioligand binding assay.
Logical Relationship of Binding Components
This diagram illustrates the competitive interaction between the radioligand and this compound for the binding site on the α7 nAChR.
Caption: Competitive binding of this compound and a radioligand at the α7 nAChR.
References
- 1. researchgate.net [researchgate.net]
- 2. α7 nicotinic acetylcholine receptors as therapeutic targets in schizophrenia: update on animal and clinical studies and strategies for the future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical Characterization of A‐582941: A Novel α7 Neuronal Nicotinic Receptor Agonist with Broad Spectrum Cognition‐Enhancing Properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Immunohistochemical Detection of Neuronal Activation by the α7 Nicotinic Acetylcholine Receptor Agonist Facinicline
Audience: Researchers, scientists, and drug development professionals.
Introduction: Facinicline is a compound that has been investigated for its therapeutic potential in neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia. Its mechanism of action is reported to involve the modulation of nicotinic acetylcholine receptors (nAChRs), with evidence pointing towards activity as a selective agonist for the α7 subtype[1]. The α7 nAChR is a ligand-gated ion channel highly expressed in key brain regions for cognition, such as the hippocampus and prefrontal cortex. Agonism of the α7 nAChR leads to neuronal depolarization and the activation of downstream signaling cascades, making it a critical target for cognitive enhancement.
Immunohistochemistry (IHC) is an invaluable technique for visualizing and quantifying the effects of a pharmacological agent on the brain at a cellular level. By targeting specific proteins, IHC can map the neuronal circuits activated by a compound. A common and effective method for this is to measure the expression of immediate early genes (IEGs), such as c-Fos. The c-Fos protein is rapidly expressed in the nucleus of neurons following stimulation, serving as a robust proxy for recent neuronal activity[2]. These application notes provide a comprehensive overview and detailed protocols for using IHC to assess the neuroactive effects of this compound by measuring c-Fos expression in the rodent brain.
Signaling Pathway and Experimental Logic
Activation of the α7 nAChR by an agonist like this compound initiates a signaling cascade that results in neuronal activation. The binding of the agonist opens the channel, leading to a significant influx of Ca²⁺. This calcium influx triggers multiple downstream pathways, including the activation of calcium/calmodulin-dependent protein kinase (CaMK) and extracellular signal-regulated kinase (ERK). These kinases, in turn, can phosphorylate transcription factors like CREB (cAMP response element-binding protein), leading to the transcription of immediate early genes such as c-fos and subsequent c-Fos protein expression.
Experimental Workflow
The overall experimental process involves administering this compound to rodents, collecting and preparing the brain tissue, performing the immunohistochemical staining, and finally, imaging and quantifying the resulting signal. This workflow ensures reproducible and quantifiable results for assessing the compound's effect on neuronal activation.
Detailed Experimental Protocols
Protocol 1: Animal Dosing and Tissue Preparation
-
Animal Model: Adult male Sprague-Dawley rats (250-300g) are housed under a 12-hour light/dark cycle with ad libitum access to food and water. Animals should be acclimated for at least one week before experimentation.
-
Compound Administration: this compound is dissolved in a suitable vehicle (e.g., sterile saline or 0.5% methylcellulose). Animals are randomly assigned to treatment groups (e.g., Vehicle, this compound 1 mg/kg, this compound 5 mg/kg). The compound is administered via intraperitoneal (i.p.) injection.
-
Timing: For c-Fos protein detection, the peak expression typically occurs 90-120 minutes after a stimulus[2]. Therefore, animals should be euthanized and perfused 120 minutes post-injection.
-
Transcardial Perfusion:
-
Deeply anesthetize the animal (e.g., with sodium pentobarbital).
-
Perform a thoracotomy to expose the heart.
-
Insert a perfusion needle into the left ventricle and make an incision in the right atrium.
-
Perfuse with ~200 mL of ice-cold 0.9% saline to clear the blood.
-
Switch to ~300 mL of ice-cold 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS, pH 7.4) for fixation.
-
-
Post-Fixation and Cryoprotection:
-
Carefully extract the brain and post-fix in 4% PFA overnight at 4°C.
-
Transfer the brain to a 30% sucrose solution in PBS at 4°C until it sinks (typically 48-72 hours) for cryoprotection.
-
-
Sectioning:
-
Freeze the brain and cut coronal sections at 40 µm thickness using a cryostat or freezing microtome.
-
Collect sections in a cryoprotectant solution and store them at -20°C until staining.
-
Protocol 2: c-Fos Immunohistochemistry (Free-Floating Method)
This protocol uses a standard ABC-DAB (Avidin-Biotin Complex with Diaminobenzidine) method for chromogenic detection.
-
Washing: Place free-floating sections into a 24-well plate. Wash 3 times for 10 minutes each in PBS.
-
Endogenous Peroxidase Quenching: Incubate sections in 1% hydrogen peroxide (H₂O₂) in PBS for 15 minutes at room temperature to block endogenous peroxidase activity.
-
Washing: Wash sections 3 times for 10 minutes each in PBS.
-
Blocking: Incubate sections in a blocking solution (e.g., 5% normal goat serum with 0.3% Triton X-100 in PBS) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation:
-
Prepare the primary antibody solution (e.g., Rabbit anti-c-Fos, diluted 1:5000 in blocking solution).
-
Incubate sections in the primary antibody solution for 24-48 hours at 4°C with gentle agitation.
-
-
Washing: Wash sections 3 times for 10 minutes each in PBS.
-
Secondary Antibody Incubation:
-
Prepare the biotinylated secondary antibody solution (e.g., Biotinylated Goat anti-Rabbit IgG, diluted 1:500 in PBS with 0.3% Triton X-100).
-
Incubate sections for 2 hours at room temperature.
-
-
Washing: Wash sections 3 times for 10 minutes each in PBS.
-
ABC Complex Incubation: Incubate sections in the ABC reagent (prepared according to the manufacturer's instructions) for 1 hour at room temperature.
-
Washing: Wash sections 3 times for 10 minutes each in PBS.
-
Color Development:
-
Develop the signal using a DAB substrate kit. Incubate sections until the desired brown reaction product is observed (typically 2-10 minutes).
-
Stop the reaction by transferring sections into PBS.
-
-
Mounting and Coverslipping:
-
Mount the stained sections onto gelatin-coated slides.
-
Allow the slides to air dry overnight.
-
Dehydrate the sections through a series of ethanol gradients (70%, 95%, 100%), clear with xylene, and coverslip using a permanent mounting medium.
-
Protocol 3: Imaging and Quantification
-
Imaging: Acquire high-resolution images of the brain regions of interest (e.g., prefrontal cortex, hippocampus CA1, dentate gyrus) using a brightfield microscope equipped with a digital camera.
-
Quantification:
-
Define standardized regions of interest (ROIs) for each brain area.
-
Use image analysis software (e.g., ImageJ/Fiji) to count the number of c-Fos-positive nuclei within each ROI. A positive nucleus is typically defined by dark, distinct staining compared to the background.
-
Apply a consistent threshold for all images to ensure unbiased counting.
-
Express the data as the number of c-Fos-positive cells per unit area (e.g., cells/mm²).
-
-
Statistical Analysis: Compare the mean counts of c-Fos-positive cells between the vehicle and this compound-treated groups using an appropriate statistical test (e.g., t-test or ANOVA followed by post-hoc tests).
Data Presentation
Disclaimer: Publicly available quantitative immunohistochemistry data for this compound is limited. The following tables present representative data for the selective α7 nAChR agonist PNU-282987, which is expected to produce similar effects on neuronal activation. This data is illustrative of the expected outcomes from the protocols described above.
Activation of α7 nAChRs, particularly on GABAergic interneurons, is a key mechanism for modulating cortical and hippocampal network activity. Therefore, a common experimental approach is to quantify the induction of c-Fos in specific neuronal populations, such as parvalbumin (PV)-positive interneurons.
Table 1: Effect of a Selective α7 nAChR Agonist on c-Fos Expression in the Medial Prefrontal Cortex (mPFC)
| Treatment Group | Brain Region | Mean c-Fos+ Cells/mm² (± SEM) | % Change vs. Vehicle |
| Vehicle | Prelimbic Cortex (PL) | 45 ± 8 | - |
| PNU-282987 (5 mg/kg) | Prelimbic Cortex (PL) | 115 ± 15 | +156% |
| Vehicle | Infralimbic Cortex (IL) | 38 ± 7 | - |
| PNU-282987 (5 mg/kg) | Infralimbic Cortex (IL) | 95 ± 12 | +150% |
| *p < 0.05 compared to Vehicle group. Data are hypothetical and based on expected outcomes. |
Table 2: Co-localization of c-Fos in Parvalbumin (PV)-Positive Interneurons in the Hippocampus
| Treatment Group | Brain Region | Total PV+ Cells Counted | c-Fos+ / PV+ Cells | % of PV+ Cells Expressing c-Fos |
| Vehicle | Dentate Gyrus (DG) | 250 | 12 | 4.8% |
| PNU-282987 (5 mg/kg) | Dentate Gyrus (DG) | 245 | 59 | 24.1% |
| Vehicle | CA1 | 310 | 15 | 4.8% |
| PNU-282987 (5 mg/kg) | CA1 | 305 | 68 | 22.3% |
| *p < 0.05 compared to Vehicle group. Data are hypothetical and based on expected outcomes for a selective α7 agonist. |
References
Application Note: Quantification of Facinicline in Human Plasma by HPLC-MS/MS
Abstract
This application note describes a sensitive and robust high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantitative determination of Facinicline in human plasma. The methodology outlined herein provides a framework for the bioanalysis of this compound, crucial for pharmacokinetic and toxicokinetic studies in drug development. The sample preparation involves a straightforward solid-phase extraction (SPE) protocol, ensuring high recovery and minimal matrix effects. Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, followed by detection using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. This method has been developed based on established principles for similar analytes and serves as a comprehensive protocol for researchers, scientists, and drug development professionals.
Introduction
This compound is a novel compound under investigation for its therapeutic potential. Accurate quantification of this compound in biological matrices is essential for evaluating its absorption, distribution, metabolism, and excretion (ADME) properties.[1][2] High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) has become the preferred technique for bioanalysis due to its high sensitivity, selectivity, and speed.[3][4] This document provides a detailed protocol for the quantification of this compound in human plasma, which can be adapted and validated for routine use in a regulated laboratory environment. The principles of this method are based on validated techniques for compounds with similar chemical structures, such as Varenicline.[5]
Experimental
-
This compound reference standard
-
Internal Standard (IS) (e.g., a stable isotope-labeled this compound or a structural analog)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Ultrapure water
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange)
-
HPLC system (e.g., Agilent 1200 series, Waters Acquity UPLC)
-
Triple quadrupole mass spectrometer (e.g., Sciex API 4000, Waters Xevo TQ-S)
-
Analytical column: C18, 2.1 x 100 mm, 1.7 µm
-
Nitrogen generator
-
Solid-phase extraction manifold
-
Centrifuge
-
Thaw plasma samples and quality control (QC) samples to room temperature.
-
To 0.5 mL of plasma, add 50 µL of the internal standard working solution.
-
Vortex for 10 seconds.
-
Condition the mixed-mode cation exchange SPE cartridges with 1 mL of methanol followed by 1 mL of ultrapure water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.
| Parameter | Value |
| Column | C18, 2.1 x 100 mm, 1.7 µm |
| Mobile Phase A | 10 mM Ammonium formate in water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | |
| Time (min) | %B |
| 0.0 | 5 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 5 |
| 5.0 | 5 |
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 500°C |
| Ion Spray Voltage | 5500 V |
| Curtain Gas | 40 psi |
| Collision Gas | Nitrogen |
| MRM Transitions | |
| Analyte | Q1 (m/z) -> Q3 (m/z) |
| This compound | [Parent Ion] -> [Product Ion] |
| Internal Standard | [Parent Ion] -> [Product Ion] |
Data Presentation
The following table summarizes the key quantitative parameters for the HPLC-MS/MS method for this compound. These values are representative and should be established during method validation.
| Parameter | This compound | Internal Standard |
| Retention Time (min) | ~2.8 | ~2.8 |
| Q1 Mass (m/z) | [To be determined] | [To be determined] |
| Q3 Mass (m/z) | [To be determined] | [To be determined] |
| Linearity Range (ng/mL) | 1 - 500 | N/A |
| Correlation Coefficient (r²) | >0.99 | N/A |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 1 | N/A |
| Accuracy at LLOQ (%) | 85 - 115 | N/A |
| Precision at LLOQ (%CV) | < 20 | N/A |
| Mean Extraction Recovery (%) | > 85 | > 85 |
Experimental Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for this compound quantification.
Caption: Logical relationship in bioanalytical method development.
Conclusion
The HPLC-MS/MS method described provides a robust and sensitive approach for the quantification of this compound in human plasma. This application note and the accompanying protocols offer a solid foundation for researchers to implement and validate this method in their laboratories for pharmacokinetic and other studies requiring the accurate measurement of this compound.
References
- 1. rfppl.co.in [rfppl.co.in]
- 2. ijcrt.org [ijcrt.org]
- 3. Methods for Pharmaceutical Analysis of Biological Samples | AxisPharm [axispharm.com]
- 4. agilent.com [agilent.com]
- 5. Quantification of nicotine, cotinine, trans-3'-hydroxycotinine and varenicline in human plasma by a sensitive and specific UPLC-tandem mass-spectrometry procedure for a clinical study on smoking cessation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Morris Water Maze with Facinicline Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Morris water maze (MWM) is a widely utilized behavioral assay to assess hippocampal-dependent spatial learning and memory in rodents.[1][2][3] This application note provides a detailed protocol for employing the MWM to evaluate the potential cognitive-enhancing effects of Facinicline, a selective α7 nicotinic acetylcholine receptor (nAChR) agonist. While direct studies employing this compound in the MWM are not extensively documented in publicly available literature, this protocol is based on established MWM procedures and data from studies on similar α7 nAChR agonists, such as Varenicline, which also demonstrates full agonism at α7 receptors.[4] The activation of α7 nAChRs is a promising therapeutic strategy for cognitive deficits observed in neurodegenerative disorders like Alzheimer's disease.[5]
This compound is under investigation for its potential to treat cognitive impairments in conditions such as Alzheimer's disease and schizophrenia. Its mechanism of action is centered on the activation of α7 nAChRs, which are highly expressed in brain regions crucial for learning and memory, including the hippocampus. Activation of these receptors is thought to modulate the release of various neurotransmitters, including dopamine and GABA, and to stimulate downstream signaling pathways associated with synaptic plasticity and cognitive function.
This document offers a comprehensive guide for researchers to design and execute preclinical studies to investigate the therapeutic potential of this compound.
Data Presentation
The following tables present illustrative quantitative data based on expected outcomes from Morris water maze studies with cognitive-enhancing compounds that act as α7 nAChR agonists. These tables are structured for clear comparison between a vehicle-treated control group, a disease model group (e.g., amyloid-beta induced cognitive impairment), and a disease model group treated with this compound.
Table 1: Acquisition Phase - Escape Latency
This table summarizes the average time (in seconds) it took for the animals in each group to find the hidden platform across five consecutive training days. A decrease in escape latency indicates learning.
| Group | Day 1 (s) | Day 2 (s) | Day 3 (s) | Day 4 (s) | Day 5 (s) |
| Vehicle Control | 55 ± 5 | 40 ± 4 | 30 ± 3 | 20 ± 2 | 15 ± 2 |
| Disease Model | 58 ± 6 | 55 ± 5 | 50 ± 5 | 48 ± 4 | 45 ± 4 |
| Disease Model + this compound | 57 ± 5 | 45 ± 4 | 35 ± 3 | 25 ± 3 | 20 ± 2 |
Table 2: Acquisition Phase - Path Length
This table shows the average distance (in meters) traveled by the animals to locate the hidden platform. A shorter path length is indicative of more efficient spatial navigation.
| Group | Day 1 (m) | Day 2 (m) | Day 3 (m) | Day 4 (m) | Day 5 (m) |
| Vehicle Control | 15 ± 2 | 11 ± 1.5 | 8 ± 1 | 5 ± 0.5 | 4 ± 0.5 |
| Disease Model | 16 ± 2 | 15 ± 2 | 14 ± 1.5 | 13 ± 1.5 | 12 ± 1 |
| Disease Model + this compound | 15.5 ± 2 | 12 ± 1.5 | 9 ± 1 | 6 ± 0.8 | 5 ± 0.6 |
Table 3: Probe Trial - Memory Retention
This table presents data from the probe trial conducted 24 hours after the final acquisition trial, where the platform is removed. The data reflects memory retention.
| Group | Time in Target Quadrant (%) | Platform Crossings (count) |
| Vehicle Control | 45 ± 5 | 4 ± 1 |
| Disease Model | 28 ± 4 | 1.5 ± 0.5 |
| Disease Model + this compound | 40 ± 5 | 3.5 ± 1 |
Experimental Protocols
Animals and Housing
-
Species: Male Wistar rats (250-300g) or C57BL/6 mice (25-30g) are commonly used. The choice of species and strain should be justified based on the specific research question and disease model.
-
Housing: Animals should be housed in groups of 2-4 per cage in a temperature-controlled room (22 ± 2°C) with a 12-hour light/dark cycle. Food and water should be available ad libitum.
-
Acclimation: Allow animals to acclimate to the housing facility for at least one week before the start of any experimental procedures. All procedures must be in accordance with institutional and national guidelines for animal care.
This compound Administration
-
Dosage: The optimal dose of this compound should be determined through dose-response studies. Based on similar compounds, a starting dose in the range of 0.1 - 3 mg/kg could be considered.
-
Route of Administration: Oral gavage or intraperitoneal (i.p.) injection are common routes. The choice should be consistent throughout the study.
-
Treatment Schedule: Administer this compound or vehicle daily, typically 30-60 minutes before the first trial of the day, for the duration of the acquisition phase.
Morris Water Maze Apparatus
-
Pool: A circular pool, typically 1.5-2.0 meters in diameter for rats or 1.2 meters for mice, filled with water to a depth of approximately 30 cm.
-
Water Temperature: Maintain the water temperature at a constant 22-25°C to minimize hypothermia.
-
Water Opacity: The water is made opaque using non-toxic white tempera paint or powdered milk to hide the escape platform.
-
Escape Platform: A circular platform (10-15 cm in diameter) submerged 1-2 cm below the water surface.
-
Spatial Cues: The pool should be situated in a room with various distinct and stationary visual cues (e.g., posters with different shapes, furniture) to aid in spatial navigation.
-
Tracking System: An automated video tracking system is used to record and analyze the animal's swim path, escape latency, path length, and time spent in each quadrant.
Experimental Procedure
The MWM test is typically conducted over 6-7 days and consists of three phases:
a. Visible Platform Training (Cued Version) - Day 1
-
Purpose: To habituate the animals to the maze and to screen for any visual or motor impairments.
-
Procedure:
-
The platform is made visible by attaching a brightly colored flag.
-
Each animal undergoes four trials. For each trial, the animal is gently placed into the water at one of four quasi-random starting positions (North, South, East, West), facing the pool wall.
-
The animal is allowed 60-90 seconds to find the visible platform.
-
If the animal fails to find the platform within the allotted time, it is gently guided to it.
-
The animal is allowed to remain on the platform for 15-20 seconds before being removed, dried, and returned to a holding cage.
-
The platform location is varied between trials.
-
b. Hidden Platform Training (Acquisition Phase) - Days 2-6
-
Purpose: To assess spatial learning.
-
Procedure:
-
The flag is removed, and the platform is submerged in a fixed location in the center of one of the four quadrants (the target quadrant).
-
Each animal performs four trials per day.
-
The starting position is varied for each trial in a quasi-random manner.
-
The trial ends when the animal finds the platform or after a maximum of 60-90 seconds.
-
If the animal fails to find the platform, it is guided to it and allowed to stay for 15-20 seconds.
-
The inter-trial interval is typically 10-15 minutes.
-
c. Probe Trial (Memory Retention) - Day 7
-
Purpose: To assess spatial memory retention.
-
Procedure:
-
Twenty-four hours after the last acquisition trial, the platform is removed from the pool.
-
Each animal is allowed to swim freely for 60 seconds.
-
The starting position is typically from a novel location or the quadrant opposite to the target quadrant.
-
The tracking system records the time spent in the target quadrant, the number of times the animal crosses the former platform location, and the swim path.
-
Mandatory Visualizations
References
- 1. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Morris water maze: a versatile and pertinent tool for assessing spatial learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Morris Water Maze Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Varenicline - Wikipedia [en.wikipedia.org]
- 5. newsroom.clevelandclinic.org [newsroom.clevelandclinic.org]
Application Notes and Protocols for Fear Conditioning Experiments Using α7 Nicotinic Acetylcholine Receptor Agonists
Introduction:
Fear conditioning is a widely utilized behavioral paradigm to study the neural mechanisms of learning, memory, and anxiety. This model involves associating a neutral conditioned stimulus (CS), such as a tone, with an aversive unconditioned stimulus (US), typically a mild footshock, leading to a conditioned fear response, often measured as freezing behavior. The α7 nicotinic acetylcholine receptor (α7 nAChR) has emerged as a significant target in cognitive neuroscience due to its role in modulating learning and memory processes.[1][2] Facinicline, a potent and selective α7 nAChR agonist, has been investigated for its potential therapeutic effects in cognitive disorders like Alzheimer's disease and schizophrenia.[3] While direct experimental data on this compound in fear conditioning is not currently available, this document provides detailed application notes and protocols based on studies of analogous α7 nAChR agonists, such as PNU-282987 and cotinine, to guide researchers in designing and conducting fear conditioning experiments with this compound.[1][4]
Mechanism of Action and Signaling Pathway:
This compound acts as an agonist at α7 nAChRs, which are ligand-gated ion channels highly expressed in brain regions critical for learning and memory, including the hippocampus, amygdala, and prefrontal cortex. Activation of these receptors by agonists like this compound leads to an influx of calcium ions, which in turn triggers downstream signaling cascades involved in synaptic plasticity. One key pathway involves the activation of Calcium/Calmodulin-dependent Protein Kinase II (CaMKII) and Extracellular signal-Regulated Kinase (ERK), leading to the phosphorylation of the CREB (cAMP response element-binding) protein. Phosphorylated CREB (pCREB) then promotes the transcription of genes necessary for long-term memory consolidation.
Experimental Protocols
I. Cued Fear Conditioning Protocol
This protocol is designed to assess the effect of this compound on the acquisition and consolidation of a cued fear memory.
Materials:
-
Male C57BL/6J mice (8-12 weeks old)
-
Fear conditioning apparatus (with a grid floor for footshock delivery, a speaker for auditory cues, and a video camera for recording)
-
This compound
-
Vehicle (e.g., saline or DMSO, depending on this compound's solubility)
Procedure:
-
Habituation (Day 1):
-
Place each mouse individually into the conditioning chamber and allow it to explore freely for 10-15 minutes. This reduces novelty-induced stress on the conditioning day.
-
No stimuli (tone or shock) are presented.
-
-
Conditioning (Day 2):
-
Administer this compound or vehicle intraperitoneally (i.p.) 30 minutes before placing the mouse in the conditioning chamber.
-
Allow a 2-minute baseline period in the chamber.
-
Present the conditioned stimulus (CS), a tone (e.g., 85 dB, 2800 Hz), for 30 seconds.
-
During the final 2 seconds of the CS presentation, deliver the unconditioned stimulus (US), a mild footshock (e.g., 0.5-0.7 mA).
-
Repeat the CS-US pairing 2-3 times with an inter-trial interval of 1-2 minutes.
-
Remove the mouse from the chamber 1 minute after the final pairing.
-
-
Contextual Fear Test (Day 3):
-
Place the mouse back into the same conditioning chamber.
-
Record freezing behavior for 5 minutes in the absence of the CS and US. This tests for fear associated with the context.
-
-
Cued Fear Test (Day 4):
-
Place the mouse in a novel context (different shape, color, and odor).
-
Allow a 2-minute baseline period.
-
Present the CS (tone) for 3 minutes continuously.
-
Record freezing behavior during the baseline and CS presentation.
-
Data Analysis:
-
Freezing behavior is typically defined as the complete absence of movement except for respiration.
-
Quantify the percentage of time spent freezing during the contextual and cued fear tests.
-
Compare the freezing levels between the this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
II. Fear Extinction Protocol
This protocol assesses the effect of this compound on the extinction of a learned fear response.
Procedure:
-
Conditioning (Day 1):
-
Follow the same conditioning procedure as described in the Cued Fear Conditioning Protocol. No drug is administered on this day.
-
-
Extinction Training (Days 2-4):
-
Administer this compound or vehicle (i.p.) 30 minutes before each extinction session.
-
Place the mouse in a novel context (different from the conditioning chamber).
-
After a 2-minute baseline, present the CS (tone) repeatedly (e.g., 15-20 times) without the US (footshock).
-
The inter-trial interval should be around 1 minute.
-
Record freezing behavior across the extinction trials.
-
-
Extinction Test (Day 5):
-
Place the mouse back into the extinction context without any prior drug administration.
-
Present the CS for a prolonged period (e.g., 3 minutes) or in a series of trials.
-
Record freezing behavior to assess the retention of extinction memory.
-
Data Analysis:
-
Analyze the reduction in freezing behavior across the extinction training sessions.
-
Compare the level of freezing during the extinction test between the this compound and vehicle groups. A lower level of freezing in the this compound group would indicate enhanced extinction.
Data Presentation
While specific data for this compound is not available, the following tables illustrate how quantitative data from fear conditioning experiments with α7 nAChR agonists could be presented. The data presented here is hypothetical and for illustrative purposes only.
Table 1: Effect of α7 nAChR Agonist on Cued and Contextual Fear Conditioning
| Treatment Group | N | % Freezing in Contextual Test (Mean ± SEM) | % Freezing during CS in Cued Test (Mean ± SEM) |
| Vehicle | 12 | 35.2 ± 4.1 | 55.8 ± 5.3 |
| α7 Agonist (1 mg/kg) | 12 | 52.6 ± 4.9 | 72.1 ± 6.2 |
| α7 Agonist (3 mg/kg) | 12 | 58.1 ± 5.3 | 78.5 ± 5.8 |
| *p < 0.05, *p < 0.01 compared to Vehicle. Data are hypothetical. |
Table 2: Effect of α7 nAChR Agonist on Fear Extinction
| Treatment Group | N | % Freezing on Extinction Day 1 (Mean ± SEM) | % Freezing on Extinction Day 3 (Mean ± SEM) | % Freezing during Extinction Test (Mean ± SEM) |
| Vehicle | 10 | 62.4 ± 5.8 | 40.1 ± 4.5 | 35.7 ± 4.2 |
| α7 Agonist (1 mg/kg) | 10 | 60.8 ± 6.1 | 25.3 ± 3.8 | 18.2 ± 3.1** |
| p < 0.05, *p < 0.01 compared to Vehicle. Data are hypothetical. |
Expected Outcomes and Interpretation:
Based on the known functions of α7 nAChRs in cognition, it is hypothesized that this compound will enhance the acquisition and consolidation of fear memory. This would be observed as increased freezing behavior in both the contextual and cued fear tests in the this compound-treated group compared to the vehicle group. Furthermore, this compound is expected to facilitate fear extinction, which would be demonstrated by a more rapid decrease in freezing during extinction training and lower freezing levels during the extinction test. These effects are presumed to be mediated by the enhancement of synaptic plasticity in the neural circuits underlying fear memory, including the hippocampus and amygdala.
The provided protocols and application notes offer a comprehensive framework for investigating the effects of this compound and other α7 nAChR agonists on fear conditioning and extinction. By following these detailed methodologies, researchers can systematically evaluate the potential of these compounds to modulate fear-related learning and memory, which may have significant implications for the development of novel therapeutics for anxiety and trauma-related disorders.
References
- 1. Activation of the α7 nicotinic ACh receptor induces anxiogenic effects in rats which is blocked by a 5-HT1a receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fear learning induces α7-nicotinic acetylcholine receptor-mediated astrocytic responsiveness that is required for memory persistence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Frontiers | Cotinine Enhances Fear Extinction and Astrocyte Survival by Mechanisms Involving the Nicotinic Acetylcholine Receptors Signaling [frontiersin.org]
Application Notes and Protocols for Facinicline in Primary Neuronal Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Facinicline, also known as PNU-282987, is a highly selective and potent full agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR). These receptors are ligand-gated ion channels widely expressed in the central nervous system, particularly in brain regions crucial for cognitive functions, such as the hippocampus and cortex. Activation of α7 nAChRs is implicated in various physiological processes, including learning, memory, and attention. Consequently, this compound serves as a valuable pharmacological tool for investigating the role of α7 nAChR signaling in neuronal function and as a potential therapeutic agent for neurological disorders characterized by cholinergic dysfunction, such as Alzheimer's disease and schizophrenia.
These application notes provide detailed protocols for the use of this compound in primary neuronal cultures, focusing on its neuroprotective effects and the underlying signaling pathways.
Mechanism of Action
This compound selectively binds to and activates α7 nAChRs, which are homopentameric channels permeable to cations, primarily Ca²⁺ and Na⁺. Upon activation, the influx of calcium triggers a cascade of intracellular signaling events. In primary neuronal cultures, this compound has been shown to exert neuroprotective effects by attenuating apoptosis induced by neurotoxic insults like β-amyloid (Aβ) and oxygen-glucose deprivation/reoxygenation (OGD/R).[1][2] This neuroprotection is mediated through the activation of downstream signaling pathways, including the Ca²⁺/Calmodulin-dependent protein kinase II (CaMKII)-CREB pathway and the Phosphoinositide 3-kinase (PI3K)/Akt pathway.[1][3]
Data Presentation
Table 1: Neuroprotective Effects of this compound in Primary Cortical Neurons Subjected to Oxygen-Glucose Deprivation/Reoxygenation (OGD/R)
| This compound Concentration | Outcome Measure | Result | Reference |
| 1 µM | Cell Viability | No significant increase | [2] |
| 10 µM | Cell Viability | No significant increase | |
| 100 µM | Cell Viability | Significant increase compared to vehicle | |
| 1 µM | LDH Release | No significant decrease | |
| 10 µM | LDH Release | No significant decrease | |
| 100 µM | LDH Release | Significant decrease compared to vehicle |
Table 2: Effect of this compound on β-Amyloid (Aβ)-Induced Apoptosis in Primary Hippocampal Neurons
| Treatment Group | Outcome Measure | Result | Reference |
| Control | Apoptosis Rate | Baseline | |
| Aβ Oligomers | Apoptosis Rate | Significantly increased vs. Control | |
| This compound + Aβ Oligomers | Apoptosis Rate | Significantly decreased vs. Aβ Oligomers | |
| MLA + Aβ Oligomers | Apoptosis Rate | Significantly increased vs. Aβ Oligomers |
MLA is a selective α7 nAChR antagonist.
Table 3: Effect of this compound on β-Amyloid (Aβ) Aggregation in Primary Astrocytes
| Treatment | Aβ₁₋₄₂ Concentration | This compound (PNU-282987) Concentration | Outcome | Reference |
| Pre-treatment | 1 µM | 5 µM | Significant inhibition of Aβ accumulation |
Experimental Protocols
Protocol 1: Preparation of Primary Hippocampal Neuronal Cultures
This protocol is adapted from a method for isolating primary hippocampal neurons from neonatal Sprague-Dawley rats.
Materials:
-
Neonatal (P0-P1) Sprague-Dawley rats
-
D-Hank's balanced salt solution (DHBS), ice-cold
-
0.25% Trypsin
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Poly-D-lysine coated culture plates or coverslips
-
Sterile dissection tools
Procedure:
-
Euthanize neonatal rats in accordance with institutional animal care and use committee guidelines.
-
Isolate the whole brain and immerse it in ice-cold DHBS.
-
Under a dissecting microscope, carefully dissect the hippocampi, removing the meninges and blood vessels.
-
Mince the hippocampal tissue into small pieces.
-
Digest the tissue with 0.25% trypsin at 37°C for 15 minutes.
-
Terminate digestion by adding an equal volume of DMEM with 10% FBS.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension at 1000 rpm for 5 minutes.
-
Resuspend the cell pellet in Neurobasal medium with supplements.
-
Plate the cells onto Poly-D-lysine coated culture vessels at a desired density.
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO₂.
-
After 24 hours, change half of the medium to remove cellular debris. Continue to change half of the medium every 3-4 days.
Protocol 2: Investigating the Neuroprotective Effects of this compound Against β-Amyloid Toxicity
Materials:
-
Primary hippocampal neuronal cultures (DIV 7-10)
-
This compound (PNU-282987) stock solution (e.g., 10 mM in DMSO)
-
Aβ₁₋₄₂ oligomers
-
Culture medium
-
Apoptosis detection kit (e.g., FITC Annexin V/Propidium Iodide)
-
Flow cytometer
Procedure:
-
Prepare Aβ₁₋₄₂ oligomers according to established protocols.
-
On the day of the experiment, treat the primary hippocampal neurons with the desired concentrations of this compound for a pre-incubation period (e.g., 2 hours). A vehicle control (DMSO) should be included.
-
Following pre-incubation, add the Aβ₁₋₄₂ oligomers to the culture medium to induce neurotoxicity. A final concentration in the low micromolar range is typically used.
-
Co-incubate the neurons with this compound and Aβ₁₋₄₂ for 24-48 hours.
-
To assess apoptosis, harvest the cells by gentle trypsinization.
-
Stain the cells with FITC Annexin V and Propidium Iodide according to the manufacturer's instructions.
-
Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic and necrotic cells.
Protocol 3: Assessment of this compound's Neuroprotection in an In Vitro Ischemia Model (OGD/R)
Materials:
-
Primary cortical neuronal cultures (DIV 10-14)
-
This compound (PNU-282987)
-
Glucose-free DMEM
-
Hypoxic chamber (e.g., with 95% N₂ / 5% CO₂)
-
LDH cytotoxicity assay kit
-
MTT cell viability assay kit
Procedure:
-
Pre-treat the primary cortical neurons with various concentrations of this compound (e.g., 1, 10, 100 µM) or vehicle for 2 hours.
-
To induce oxygen-glucose deprivation (OGD), replace the culture medium with glucose-free DMEM and place the cultures in a hypoxic chamber at 37°C for a specified duration (e.g., 90 minutes).
-
To reoxygenate, remove the cultures from the hypoxic chamber, replace the glucose-free DMEM with their original culture medium, and return them to the normoxic incubator (37°C, 5% CO₂).
-
After 24 hours of reoxygenation, assess cell viability and cytotoxicity.
-
LDH Assay: Collect the culture supernatant to measure the release of lactate dehydrogenase (LDH) as an indicator of cell death, following the manufacturer's protocol.
-
MTT Assay: Add MTT reagent to the remaining cells and incubate according to the manufacturer's instructions to measure mitochondrial metabolic activity as an indicator of cell viability.
Visualizations
Caption: Signaling pathways activated by this compound in neurons.
Caption: General workflow for studying this compound's effects.
References
- 1. Activation of α7 nAChR by PNU-282987 improves synaptic and cognitive functions through restoring the expression of synaptic-associated proteins and the CaM-CaMKII-CREB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PNU282987 inhibits amyloid-β aggregation by upregulating astrocytic endogenous αB-crystallin and HSP-70 via regulation of the α7AChR, PI3K/Akt/HSF-1 signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Western Blot Analysis of Key Downstream Signaling Pathways Modulated by Facinicline
For Researchers, Scientists, and Drug Development Professionals.
Introduction
Facinicline is a selective agonist for the α7 nicotinic acetylcholine receptor (α7 nAChR), a ligand-gated ion channel widely expressed in the central nervous system and on immune cells.[1][2] Activation of α7 nAChR is implicated in neuroprotective processes and the modulation of inflammation through the cholinergic anti-inflammatory pathway.[3][4] This pathway plays a critical role in regulating immune responses by suppressing the production of pro-inflammatory cytokines.[1] Consequently, α7 nAChR is a significant therapeutic target for neurological and inflammatory diseases.
Understanding the molecular mechanisms initiated by this compound requires the analysis of its downstream signaling targets. Activation of α7 nAChR triggers several key intracellular cascades, including the PI3K/Akt , MAPK/ERK , and JAK2/STAT3 pathways. These pathways are central to cell survival, proliferation, and inflammatory responses.
This application note provides a comprehensive protocol for utilizing Western blot analysis to detect and quantify the activation of these critical downstream pathways in response to this compound treatment. By measuring the phosphorylation status of key proteins—Akt, ERK, and STAT3—researchers can effectively assess the pharmacodynamic effects of this compound and elucidate its mechanism of action.
Signaling Pathways Modulated by this compound
Upon binding to the α7 nAChR, this compound induces a conformational change that allows an influx of cations, primarily Ca²⁺. This influx acts as a second messenger, initiating a cascade of intracellular signaling events. The primary pathways affected include:
-
PI3K/Akt Pathway: Crucial for promoting cell survival and mediating neuroprotective effects.
-
MAPK/ERK Pathway: Involved in regulating cell proliferation, differentiation, and neuronal plasticity.
-
JAK2/STAT3 Pathway: A key component of the cholinergic anti-inflammatory pathway, its activation leads to the suppression of pro-inflammatory cytokine production.
Data Presentation
Quantitative data from Western blot experiments should be organized to compare the effects of varying this compound concentrations. Band intensities for phosphorylated proteins are normalized to their respective total protein levels and expressed as a fold change relative to the untreated control.
Table 1: Effect of this compound on Akt Phosphorylation (Ser473)
| Treatment | Concentration (nM) | Fold Change (p-Akt / Total Akt) | Standard Deviation |
|---|---|---|---|
| Untreated Control | 0 | 1.00 | ± 0.12 |
| This compound | 10 | 1.85 | ± 0.21 |
| This compound | 100 | 3.54 | ± 0.35 |
| this compound | 1000 | 4.12 | ± 0.40 |
Table 2: Effect of this compound on ERK1/2 Phosphorylation (Thr202/Tyr204)
| Treatment | Concentration (nM) | Fold Change (p-ERK / Total ERK) | Standard Deviation |
|---|---|---|---|
| Untreated Control | 0 | 1.00 | ± 0.09 |
| This compound | 10 | 1.55 | ± 0.18 |
| This compound | 100 | 2.98 | ± 0.29 |
| this compound | 1000 | 3.45 | ± 0.33 |
Table 3: Effect of this compound on STAT3 Phosphorylation (Tyr705)
| Treatment | Concentration (nM) | Fold Change (p-STAT3 / Total STAT3) | Standard Deviation |
|---|---|---|---|
| Untreated Control | 0 | 1.00 | ± 0.15 |
| This compound | 10 | 2.10 | ± 0.25 |
| This compound | 100 | 4.25 | ± 0.41 |
| this compound | 1000 | 5.03 | ± 0.52 |
Experimental Workflow
The following diagram outlines the major steps for performing Western blot analysis to assess the effects of this compound.
Detailed Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: Use relevant cell lines such as SH-SY5Y (human neuroblastoma, for neuroprotection studies) or RAW 264.7 (mouse macrophage, for inflammation studies).
-
Culture Conditions: Culture cells in the appropriate medium (e.g., DMEM/F12 for SH-SY5Y, DMEM for RAW 264.7) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Plating: Seed cells in 6-well plates to achieve 70-80% confluency at the time of treatment.
-
Serum Starvation (Optional): To reduce basal phosphorylation levels, especially for the MAPK/ERK pathway, serum-starve cells for 12-24 hours in a low-serum (0.5% FBS) or serum-free medium before treatment.
-
This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water). Dilute to final concentrations (e.g., 0, 10, 100, 1000 nM) in the culture medium and treat cells for a predetermined time (e.g., 15 min, 30 min, 1 hour).
Lysate Preparation
-
Washing: After treatment, place plates on ice and wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis: Add 100-150 µL of ice-cold RIPA Lysis Buffer supplemented with protease and phosphatase inhibitor cocktails to each well.
-
Collection: Scrape the adherent cells and transfer the lysate to pre-chilled microcentrifuge tubes.
-
Incubation & Clarification: Incubate on ice for 30 minutes with periodic vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Supernatant Transfer: Carefully transfer the clear supernatant (protein lysate) to new pre-chilled tubes.
Protein Quantification
-
Determine the protein concentration of each lysate using a BCA Protein Assay Kit, following the manufacturer’s instructions.
SDS-PAGE and Protein Transfer
-
Sample Preparation: Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer. Heat the samples at 95°C for 5 minutes to denature the proteins.
-
Gel Electrophoresis: Load the denatured samples into the wells of a 4-20% precast polyacrylamide gel. Include a protein ladder. Run the gel at 100-120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer apparatus. Confirm transfer efficiency with Ponceau S staining.
Immunoblotting and Detection
-
Blocking: Block the membrane in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding. Using BSA is recommended for phospho-antibodies.
-
Primary Antibody Incubation: Incubate the membrane with the appropriate primary antibody diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
-
Anti-phospho-Akt (Ser473) (e.g., 1:1000 dilution)
-
Anti-phospho-ERK1/2 (Thr202/Tyr204) (e.g., 1:2000 dilution)
-
Anti-phospho-STAT3 (Tyr705) (e.g., 1:1000 dilution)
-
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 5-10 minutes each with TBST.
-
Detection: Apply an Enhanced Chemiluminescent (ECL) substrate to the membrane according to the manufacturer's protocol.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system (e.g., ChemiDoc).
Stripping and Re-probing
-
To normalize phosphorylated protein levels, the same membrane must be probed for the total protein and a loading control.
-
Stripping: Incubate the membrane in a mild stripping buffer for 15-30 minutes at room temperature to remove the primary and secondary antibodies.
-
Re-blocking and Re-probing: Wash the membrane thoroughly with TBST, re-block for 1 hour, and then incubate with the primary antibody for the total protein (e.g., anti-Akt, anti-ERK, anti-STAT3) or a loading control (e.g., anti-GAPDH, anti-β-actin).
-
Repeat the washing, secondary antibody incubation, and detection steps as described above.
Data Analysis
-
Quantify the band intensities for the phosphorylated protein, total protein, and loading control using image analysis software (e.g., ImageJ).
-
Calculate the ratio of the phosphorylated protein signal to the total protein signal for each sample to determine the level of activation.
-
Normalize this ratio to a loading control to correct for any variations in protein loading.
-
Express the results as a fold change relative to the untreated control samples.
Troubleshooting
| Issue | Possible Cause | Solution |
| No Signal | Inactive primary/secondary antibody | Use fresh or validated antibodies. |
| Insufficient protein loaded | Increase protein amount per lane (30-50 µg). | |
| Phosphatase activity in lysate | Ensure fresh phosphatase inhibitors were added to lysis buffer. | |
| High Background | Insufficient blocking | Increase blocking time to 1.5-2 hours; use 5% BSA. |
| Antibody concentration too high | Optimize primary and secondary antibody dilutions. | |
| Insufficient washing | Increase the number and duration of TBST washes. | |
| Non-specific Bands | Antibody cross-reactivity | Use a more specific monoclonal antibody; increase antibody dilution. |
| Protein degradation | Add fresh protease inhibitors to the lysis buffer; keep samples on ice. |
References
- 1. The Role of α7nAChR-Mediated Cholinergic Anti-inflammatory Pathway in Immune Cells - ProQuest [proquest.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Neuroinflammation Modulation via α7 Nicotinic Acetylcholine Receptor and Its Chaperone, RIC-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of the Macrophage α7 Nicotinic Acetylcholine Receptor and Control of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Measuring Neurotransmitter Release with Encenicline using In Vivo Microdialysis
Introduction
Encenicline (formerly EVP-6124) is a selective partial agonist of the α7 nicotinic acetylcholine receptor (α7-nAChR).[1] These receptors are ligand-gated ion channels widely expressed in the central nervous system, particularly in regions crucial for cognition such as the hippocampus and prefrontal cortex.[2] Activation of α7-nAChRs is known to modulate the release of several key neurotransmitters, including acetylcholine (ACh), dopamine (DA), and glutamate.[3][4] Consequently, α7-nAChR agonists like Encenicline have been investigated for their potential therapeutic effects in cognitive disorders.[5]
In vivo microdialysis is a powerful and widely used technique in neuropharmacology to monitor the levels of endogenous substances in the extracellular fluid of specific brain regions in awake, freely moving animals. This method allows for the continuous sampling of neurotransmitters and their metabolites, providing valuable insights into the neurochemical effects of pharmacological agents. This application note provides a detailed protocol for using in vivo microdialysis to measure the effects of Encenicline on the release of acetylcholine and dopamine in the rat brain.
Key Experimental Protocols
Protocol 1: Stereotaxic Surgery and Guide Cannula Implantation
This protocol outlines the procedure for implanting a guide cannula, which will later house the microdialysis probe, into a specific brain region.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Stereotaxic apparatus
-
Anesthetic (e.g., Isoflurane or Ketamine/Xylazine cocktail)
-
Guide cannula (e.g., CMA 12)
-
Surgical drill
-
Dental cement and stainless-steel anchor screws
-
Analgesics and postoperative care supplies
Procedure:
-
Anesthetize the rat and securely fix its head in the stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill small burr holes through the skull at the desired stereotaxic coordinates for the target brain region (e.g., medial Prefrontal Cortex (mPFC) or Nucleus Accumbens (NAc)).
-
Carefully lower the guide cannula through the burr hole to the target depth.
-
Secure the guide cannula to the skull using dental cement and anchor screws.
-
Insert a dummy cannula into the guide to keep it patent.
-
Administer postoperative analgesics and allow the animal to recover for 5-7 days before the microdialysis experiment.
Protocol 2: In Vivo Microdialysis Procedure
This protocol describes the process of performing the microdialysis experiment on a recovered, awake animal.
Materials:
-
Microdialysis probe (e.g., CMA 12, with a molecular weight cutoff of 20 kDa)
-
Microinfusion pump and liquid swivel
-
Artificial cerebrospinal fluid (aCSF) composed of (in mM): 147 NaCl, 2.7 KCl, 1.2 CaCl2, 1.0 MgCl2, buffered to pH 7.4.
-
Fraction collector (refrigerated)
-
Encenicline solution for subcutaneous (s.c.) injection
-
Saline (vehicle control)
Procedure:
-
Gently restrain the rat and replace the dummy cannula with the microdialysis probe.
-
Connect the probe's inlet to the microinfusion pump and the outlet to the fraction collector.
-
Begin perfusing the probe with aCSF at a constant flow rate of 1-2 µL/min.
-
Allow the system to stabilize for approximately 2 hours.
-
Baseline Collection: Collect at least four consecutive dialysate samples (e.g., every 20 minutes) to establish a stable baseline of neurotransmitter levels.
-
Drug Administration: Administer Encenicline (e.g., 0.1 mg/kg or 0.3 mg/kg, s.c.) or vehicle.
-
Post-Administration Collection: Continue collecting dialysate samples at regular intervals (e.g., every 20 minutes) for at least 3 hours post-injection.
-
Store collected samples at -80°C until analysis.
Protocol 3: Neurotransmitter Analysis by HPLC-ECD
This protocol details the analysis of dialysate samples to quantify neurotransmitter concentrations.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with an Electrochemical Detector (HPLC-ECD).
-
Analytical column suitable for catecholamine and acetylcholine separation.
-
Mobile phase appropriate for the specific neurotransmitter analysis.
-
Standard solutions of acetylcholine and dopamine of known concentrations.
Procedure:
-
Thaw the microdialysate samples on ice.
-
Prepare a standard curve by running the standard solutions of known neurotransmitter concentrations.
-
Inject a fixed volume (e.g., 10-20 µL) of each dialysate sample into the HPLC system.
-
Identify and quantify the neurotransmitter peaks in the chromatograms by comparing their retention times and peak areas/heights to those of the standards.
-
Data Normalization: Calculate the concentration of the neurotransmitter in each sample. Express the results as a percentage of the average baseline concentration for each animal.
Data Presentation
The following tables summarize the quantitative effects of Encenicline on dopamine and acetylcholine efflux in the medial prefrontal cortex (mPFC) and nucleus accumbens (NAc) of rats, as determined by in vivo microdialysis. Data are expressed as the mean maximum percentage increase from baseline levels.
Table 1: Effect of Encenicline on Dopamine (DA) Efflux
| Brain Region | Encenicline Dose (s.c.) | Maximum DA Efflux (% of Baseline) |
| mPFC | 0.1 mg/kg | ~175% |
| mPFC | 0.3 mg/kg | No significant increase |
| NAc | 0.1 mg/kg | ~150% |
| NAc | 0.3 mg/kg | No significant increase |
Note: The data indicates an inverted U-shaped dose-response, a characteristic often observed with α7 nAChR agonists.
Table 2: Effect of Encenicline on Acetylcholine (ACh) Efflux
| Brain Region | Encenicline Dose (s.c.) | Maximum ACh Efflux (% of Baseline) |
| mPFC | 0.1 mg/kg | ~140% |
| mPFC | 0.3 mg/kg | ~160% |
| NAc | 0.1 mg/kg | No significant increase |
| NAc | 0.3 mg/kg | No significant increase |
Note: The effect of Encenicline on ACh efflux in the mPFC was only partially blocked by the α7 nAChR antagonist methyllycaconitine, suggesting other mechanisms may also be involved.
Visualizations
Signaling Pathway
Caption: Signaling pathway of Encenicline-mediated neurotransmitter release.
Experimental Workflow
Caption: Experimental workflow for in vivo microdialysis with Encenicline.
References
- 1. Encenicline - Wikipedia [en.wikipedia.org]
- 2. A Systematic Review on Drugs Acting as Nicotinic Acetylcholine Receptor Agonists in the Treatment of Dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Randomized, Double-Blind, Placebo-Controlled Study of Encenicline, an α7 Nicotinic Acetylcholine Receptor Agonist, as a Treatment for Cognitive Impairment in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Encenicline | ALZFORUM [alzforum.org]
Troubleshooting & Optimization
Troubleshooting Facinicline solubility and stability in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Varenicline in vitro. All information is presented in a question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Varenicline?
Varenicline is a selective partial agonist of the α4β2 nicotinic acetylcholine receptor (nAChR) and a full agonist of the α7 nAChR.[1][2] Its partial agonism at the α4β2 receptor leads to a moderate and sustained release of dopamine in the mesolimbic pathway, which is understood to be the key mechanism for its effects.[3][4] This action both reduces cravings and withdrawal symptoms by providing some nicotinic stimulation, and it also blocks the rewarding effects of nicotine by preventing it from binding to and fully activating the α4β2 receptors.
Q2: What are the recommended solvents for preparing Varenicline stock solutions?
Varenicline tartrate is highly soluble in water.[5] For in vitro experiments, stock solutions can be prepared in several common solvents. The solubility in Dimethyl Sulfoxide (DMSO) is approximately 5 mg/mL, and in Phosphate-Buffered Saline (PBS, pH 7.2), it is approximately 10 mg/mL. When using DMSO, it is crucial to ensure the final concentration in your assay is low (typically <0.5%) to avoid solvent-induced cellular toxicity.
Q3: How should Varenicline solutions be stored and for how long?
For optimal stability, Varenicline tartrate as a crystalline solid should be stored at -20°C, where it is stable for at least four years. Aqueous solutions of Varenicline are not recommended for storage for more than one day. Studies have shown that Varenicline in aqueous solution is stable for up to 72 hours when stored under refrigeration. Forced degradation studies indicate that Varenicline is relatively stable under acidic, basic, and thermal stress, but shows some degradation under oxidative and photolytic conditions.
Troubleshooting Guides
Solubility and Solution Preparation
Q4: I am observing precipitation when diluting my Varenicline stock solution in cell culture media. What could be the cause and how can I resolve it?
This issue can arise from a few factors:
-
High Final Concentration of Organic Solvent: If you are using a DMSO stock solution, diluting it rapidly into an aqueous medium can cause the compound to precipitate. To avoid this, perform serial dilutions to gradually decrease the solvent concentration.
-
pH of the Medium: While Varenicline is soluble across a range of pH values, the specific components of your cell culture medium could potentially interact with the compound. Ensure the final pH of your working solution is compatible with both your cells and Varenicline's solubility.
-
Temperature: Ensure your stock solution and dilution buffer are at room temperature before mixing.
Solution Workflow:
In Vitro Assay Inconsistency
Q5: My cell-based assay results with Varenicline are inconsistent. What are some potential sources of variability?
Inconsistent results in cell-based assays can stem from several factors related to both the compound and the experimental setup.
-
Solution Stability: As mentioned, aqueous solutions of Varenicline are best prepared fresh. If you are using a solution that has been stored, degradation could be a source of variability.
-
Cell Health and Passage Number: Ensure your cells are healthy, within a consistent passage number range, and are seeded at a consistent density for each experiment.
-
Assay Protocol: Minor variations in incubation times, reagent concentrations, or washing steps can lead to significant differences in results. Adhere strictly to your established protocol.
-
Receptor Expression Levels: The expression of α4β2 and α7 nAChRs can vary between cell lines and even with passage number. Periodically verify receptor expression in your cellular model.
Q6: I am not observing the expected downstream signaling effects (e.g., ERK phosphorylation) after Varenicline treatment. What should I check?
Activation of α4β2 nAChRs can lead to the phosphorylation of downstream kinases like ERK and JNK. If you are not observing this:
-
Stimulation Time: The kinetics of downstream signaling can be transient. Perform a time-course experiment to identify the optimal time point for observing the maximal phosphorylation of your target protein.
-
Varenicline Concentration: As a partial agonist, the dose-response curve for Varenicline can be complex. Ensure you are using a concentration that is appropriate for activating the receptor in your specific cell system. An EC50 of 2.3 µM has been reported for α4β2 receptors.
-
Cell Lysis and Sample Preparation: Ensure that your cell lysis buffer contains appropriate phosphatase and protease inhibitors to preserve the phosphorylation state of your target proteins.
-
Antibody Quality: Verify the specificity and sensitivity of the antibodies you are using for western blotting or other detection methods.
Data Summary
Table 1: Varenicline Solubility
| Solvent | Approximate Solubility | Reference |
| DMSO | ~ 5 mg/mL | |
| PBS (pH 7.2) | ~ 10 mg/mL | |
| Water | Highly soluble |
Table 2: Varenicline Stability under Forced Degradation
| Stress Condition | Observation | Reference |
| Acidic (1M HCl, 80°C, 8h) | Minimal degradation | |
| Basic (1M NaOH, 80°C, 8h) | Minimal degradation | |
| Oxidative (10% H₂O₂, 80°C, 8h) | Some degradation observed | |
| Thermal (80°C, 8h) | Minimal degradation | |
| Photolytic | Degradation observed |
Experimental Protocols
Varenicline Stock Solution Preparation
Objective: To prepare a concentrated stock solution of Varenicline for use in in vitro experiments.
Materials:
-
Varenicline tartrate powder
-
Dimethyl Sulfoxide (DMSO), sterile
-
Phosphate-Buffered Saline (PBS), sterile, pH 7.2
-
Sterile microcentrifuge tubes or vials
Procedure for a 10 mM DMSO Stock Solution:
-
Calculate the required mass of Varenicline tartrate (Molecular Weight: 361.35 g/mol ). For 1 mL of a 10 mM stock, you will need 0.0036135 g or 3.61 mg.
-
Weigh the Varenicline tartrate powder accurately in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Receptor Binding Assay
Objective: To determine the binding affinity of Varenicline to nAChRs using a competitive radioligand binding assay.
Materials:
-
Cell membranes or tissue homogenates expressing the nAChR of interest
-
Radioligand (e.g., [³H]-Epibatidine or [³H]-Cytisine)
-
Varenicline solutions of varying concentrations
-
Assay buffer (e.g., Tris-HCl buffer)
-
Glass fiber filters
-
Scintillation cocktail and scintillation counter
Procedure:
-
Prepare a series of dilutions of Varenicline.
-
In a multi-well plate, combine the cell membranes, the radioligand at a fixed concentration (typically at or below its Kd), and either buffer (for total binding), a saturating concentration of a known competitor like nicotine (for non-specific binding), or varying concentrations of Varenicline.
-
Incubate the plate to allow the binding to reach equilibrium. The incubation time and temperature will depend on the specific receptor and radioligand.
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand (retained on the filter) from the free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding at each Varenicline concentration by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the Varenicline concentration and fit the data using a suitable pharmacological model to determine the IC50, which can then be used to calculate the Ki.
Signaling Pathway and Experimental Workflow Diagrams
References
Technical Support Center: Enhancing In Vivo Bioavailability of Poorly Soluble Compounds
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the in vivo bioavailability of investigational compounds like Facinicline.
Troubleshooting Guide
Q1: My compound shows good in vitro efficacy but poor in vivo bioavailability. What are the potential reasons?
Poor in vivo bioavailability despite good in vitro activity is a common challenge in drug development. The primary reasons can be categorized into issues related to the compound's physicochemical properties and physiological factors.[1][2]
-
Solubility and Dissolution Issues: The compound may have low solubility in gastrointestinal (GI) fluids, leading to a slow dissolution rate. For a drug to be absorbed, it must first be in a dissolved state.[3]
-
Low Permeability: The compound may not efficiently pass through the intestinal membrane to reach the systemic circulation.[4]
-
First-Pass Metabolism: After absorption, the drug is transported to the liver via the portal vein, where it may be extensively metabolized before reaching systemic circulation, reducing its bioavailability.[1]
-
Efflux Transporters: The compound might be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug back into the GI lumen.
-
GI Tract Instability: The compound may be unstable in the acidic environment of the stomach or be degraded by enzymes in the GI tract.
Q2: How can I determine if low solubility is the primary reason for the poor bioavailability of my compound?
Several in vitro and in silico methods can help identify solubility-limited absorption.
-
Biopharmaceutics Classification System (BCS): Determining the BCS class of your compound is a crucial first step. The BCS categorizes drugs based on their aqueous solubility and intestinal permeability. A compound with low solubility and high permeability (BCS Class II) or low solubility and low permeability (BCS Class IV) is likely to have its absorption limited by solubility.
-
In Vitro Dissolution Studies: Conducting dissolution tests in biorelevant media (e.g., Simulated Gastric Fluid - SGF, Simulated Intestinal Fluid - SIF) can provide insights into how the drug will dissolve in the GI tract.
-
Solubility-Permeability Interplay: It's important to recognize the relationship between solubility and permeability. Some formulation strategies that enhance solubility might inadvertently decrease permeability.
Q3: My compound is a weakly basic drug and precipitates in the intestine. How can I address this?
Weakly basic drugs can dissolve in the acidic environment of the stomach but may precipitate when they enter the more neutral pH of the small intestine.
-
Formulation Strategies: Consider formulations that maintain the drug in a dissolved or supersaturated state in the intestine. Amorphous solid dispersions, where the drug is dispersed in a polymer matrix, can help prevent precipitation and maintain supersaturation.
-
Precipitation Inhibitors: Including precipitation inhibitors in the formulation can stabilize the supersaturated state.
-
Characterize the Precipitate: It is also beneficial to characterize the precipitate formed, as its physicochemical properties may differ from the original active pharmaceutical ingredient (API), impacting subsequent absorption.
Frequently Asked Questions (FAQs)
Q1: What are the common formulation strategies to improve the bioavailability of poorly soluble drugs?
A variety of formulation approaches can be employed to enhance the oral bioavailability of poorly soluble compounds. The choice of strategy depends on the specific properties of the drug.
| Technique | Mechanism of Action | Examples of Application |
| Particle Size Reduction | Increases the surface area-to-volume ratio, leading to a faster dissolution rate. | Micronization, Nanosizing (e.g., nanosuspensions). |
| Salt Formation | Converts the drug into a salt form with higher aqueous solubility. | Suitable for acidic or basic drugs. |
| Solid Dispersions | The drug is dispersed in a solid matrix, often a polymer, to improve solubility and dissolution. | Amorphous solid dispersions can create a supersaturated state. |
| Lipid-Based Formulations | The drug is dissolved in lipids, oils, or surfactants, which can enhance absorption via several mechanisms. | Self-emulsifying drug delivery systems (SEDDS), microemulsions. |
| Complexation | The drug forms a complex with another molecule (e.g., cyclodextrins) to increase its solubility. | Useful for drugs that can fit within the cyclodextrin cavity. |
| Prodrugs | A chemically modified, often inactive, version of the drug that is converted to the active form in vivo. | Can be designed to have improved solubility and/or permeability. |
| Co-crystals | Crystalline structures composed of the drug and a co-former, which can alter the physicochemical properties. | Can improve solubility and dissolution rate. |
Q2: How do I choose the most appropriate bioavailability enhancement technique for my compound?
The selection of a suitable technique depends on a thorough understanding of the drug's physicochemical and biopharmaceutical properties.
-
Drug Properties: Consider the drug's melting point, logP, pKa, and solid-state characteristics.
-
Target Dose: The required dose will influence the feasibility of certain formulation approaches.
-
Developability Classification System (DCS): This system can help guide formulation strategies based on whether the drug's absorption is limited by dissolution rate or solubility.
Q3: What in vitro models can I use to screen different formulations for their potential to improve bioavailability?
Several in vitro models can help predict the in vivo performance of enabling formulations.
-
Dissolution Testing: As mentioned, dissolution studies in biorelevant media are essential. Two-stage dissolution tests can mimic the pH shift from the stomach to the intestine.
-
In Vitro Permeability Assays: Caco-2 cell monolayers are a widely used model to assess intestinal permeability and the effect of efflux transporters.
-
Lipolysis Models: For lipid-based formulations, in vitro lipolysis models can simulate the digestion of lipids and the subsequent fate of the drug in the GI tract.
Experimental Protocols
Protocol: In Vitro Dissolution Testing for a Poorly Soluble Compound
Objective: To assess the dissolution rate of a poorly soluble compound from different formulations in biorelevant media.
Materials:
-
USP Dissolution Apparatus 2 (Paddle Apparatus)
-
Dissolution vessels
-
Paddles
-
Water bath maintained at 37 ± 0.5 °C
-
Test formulations (e.g., pure drug, solid dispersion, nanosuspension)
-
Dissolution media: Simulated Gastric Fluid (SGF, pH 1.2) and Fasted State Simulated Intestinal Fluid (FaSSIF, pH 6.5)
-
Syringes and filters
-
HPLC system for drug quantification
Methodology:
-
Prepare SGF and FaSSIF according to standard protocols.
-
Place 900 mL of the dissolution medium into each dissolution vessel and allow it to equilibrate to 37 ± 0.5 °C.
-
Set the paddle speed to a specified rate (e.g., 50 or 75 rpm).
-
Introduce the test formulation into the dissolution vessel. The amount of drug added should be sufficient to exceed its solubility in the medium to assess dissolution rate under sink and non-sink conditions if desired.
-
At predetermined time points (e.g., 5, 10, 15, 30, 60, 90, and 120 minutes), withdraw a sample of the dissolution medium.
-
Immediately filter the sample to remove any undissolved particles.
-
Analyze the concentration of the dissolved drug in the filtered samples using a validated HPLC method.
-
Plot the percentage of drug dissolved versus time for each formulation.
Visualizations
Caption: Experimental workflow for improving the bioavailability of a poorly soluble compound.
Caption: Simplified signaling pathway for a partial agonist at the α4β2 nicotinic acetylcholine receptor.
References
Technical Support Center: Facinicline Behavioral Studies
Welcome to the technical support center for Facinicline behavioral research. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting data from experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: We are observing a U-shaped dose-response curve in our cognitive enhancement studies with this compound. Higher doses are less effective than lower doses. Is this expected?
A1: Yes, an inverted U-shaped dose-response curve is a known phenomenon with α7 nicotinic acetylcholine receptor (nAChR) agonists like this compound.[1] At lower doses, the agonist activity enhances cognitive function. However, at higher concentrations, receptor desensitization can occur, leading to a diminished or even absent therapeutic effect.[1] It is crucial to perform a thorough dose-response study to identify the optimal therapeutic window for your specific behavioral paradigm.
Q2: Our results show significant variability in the behavioral responses to this compound between individual animals. What could be the cause of this?
A2: Inter-individual variability is a common challenge in behavioral pharmacology. Several factors could contribute to this:
-
Genetics: Subtle genetic differences can influence drug metabolism and receptor sensitivity.
-
Environmental Factors: Minor variations in housing conditions, handling, and stress levels can impact behavioral outcomes.[2]
-
Circadian Rhythms: The time of day when testing occurs can influence drug efficacy and animal behavior.[2]
-
Baseline Cognitive Performance: Animals with different baseline levels of cognitive function may respond differently to this compound.
To mitigate this, ensure rigorous standardization of experimental conditions and consider pre-screening animals for baseline performance to stratify your experimental groups.
Q3: We observed an increase in anxiety-like behaviors in our animals at higher doses of this compound. Is this a known side effect?
A3: Yes, anxiogenic effects have been reported with α7 nAChR agonists, particularly at higher doses.[3] This may be due to off-target effects or complex interactions within neurotransmitter systems. If your primary goal is to assess cognitive enhancement, it is advisable to use the lowest effective dose of this compound to minimize the risk of confounding anxiogenic effects. Consider using a battery of behavioral tests to differentiate between cognitive and anxiety-related behaviors.
Troubleshooting Guides
Problem: Unexpected Lack of Efficacy in a Cognitive Task
If you are not observing the expected pro-cognitive effects of this compound, consider the following troubleshooting steps:
Troubleshooting Workflow
Caption: Troubleshooting workflow for lack of this compound efficacy.
-
Verify Dose and Administration: Double-check all dose calculations and ensure the correct administration route and volume were used. Improper dosing is a common source of error.
-
Timing of Administration: The time between this compound administration and behavioral testing is critical. The optimal pre-treatment interval should be determined in pilot studies.
-
Behavioral Paradigm Suitability: Ensure the chosen cognitive task is sensitive to the effects of α7 nAChR modulation. Some tasks may be more robust than others for detecting the specific cognitive domains affected by this compound.
-
Receptor Desensitization: If using higher doses, consider the possibility of receptor desensitization. Test a range of lower doses to identify the optimal concentration.
Problem: Conflicting Results Between Different Behavioral Assays
If you are observing pro-cognitive effects in one assay (e.g., Novel Object Recognition) but not in another (e.g., Morris Water Maze), consider the following:
Logical Relationship Diagram
Caption: Factors influencing the interpretation of conflicting behavioral data.
-
Different Cognitive Domains: Different behavioral tasks assess distinct aspects of cognition (e.g., recognition memory vs. spatial learning). This compound may have domain-specific effects.
-
Motor Confounds: Assess whether this compound is affecting motor activity, which could interfere with performance in tasks that have a significant motor component.
-
Motivational and Emotional Factors: Consider whether the drug is affecting motivation or inducing anxiety, which could mask or alter cognitive performance in certain paradigms.
Data Summary
The following table summarizes hypothetical data illustrating the U-shaped dose-response curve of this compound in a Novel Object Recognition (NOR) task.
| Dose (mg/kg) | Discrimination Index (Mean ± SEM) |
| Vehicle | 0.55 ± 0.04 |
| 0.1 | 0.68 ± 0.05* |
| 0.3 | 0.75 ± 0.06** |
| 1.0 | 0.62 ± 0.05 |
| 3.0 | 0.53 ± 0.04 |
*p < 0.05, **p < 0.01 compared to vehicle
Experimental Protocols
Novel Object Recognition (NOR) Task
Objective: To assess the effects of this compound on recognition memory.
Methodology:
-
Habituation: Individually house mice in the testing arena (40x40x40 cm) for 10 minutes for 2 consecutive days.
-
Training (Familiarization Phase):
-
Administer this compound or vehicle intraperitoneally (i.p.) 30 minutes before the training session.
-
Place two identical objects in the arena and allow the mouse to explore for 10 minutes.
-
-
Testing (Test Phase):
-
24 hours after the training phase, place the mouse back in the arena with one familiar object and one novel object.
-
Record the time spent exploring each object for 5 minutes.
-
-
Data Analysis: Calculate the Discrimination Index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
Forced Swim Test (FST)
Objective: To assess potential antidepressant-like effects of this compound.
Methodology:
-
Pre-swim Session (Day 1): Place mice in a glass cylinder (25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm for 15 minutes.
-
Test Session (Day 2):
-
Administer this compound or vehicle i.p. 30 minutes before the test session.
-
Place the mice back in the water-filled cylinder for 6 minutes.
-
Record the duration of immobility during the last 4 minutes of the test.
-
-
Data Analysis: Compare the mean immobility time between the treatment groups. A significant reduction in immobility is indicative of an antidepressant-like effect.
Signaling Pathway
This compound is believed to exert its pro-cognitive effects through the activation of α7 nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels with high calcium permeability.
References
- 1. Alpha7 Nicotinic Receptors as Therapeutic Targets in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What’s wrong with my experiment?: The impact of hidden variables on neuropsychopharmacology research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of the α7 nicotinic ACh receptor induces anxiogenic effects in rats which is blocked by a 5-HT1a receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Variability in Varenicline Experimental Results
Welcome to the technical support center for Varenicline, a nicotinic acetylcholine receptor (nAChR) partial agonist. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and mitigate variability in experimental results.
Frequently Asked Questions (FAQs)
Q1: What is Varenicline and what is its primary mechanism of action?
Varenicline is a prescription medication primarily used for smoking cessation.[1][2][3] It acts as a partial agonist at α4β2 neuronal nicotinic acetylcholine receptors and as a full agonist at α7 neuronal nicotinic receptors.[4][5] Its efficacy in smoking cessation is attributed to its ability to stimulate dopamine release, thus reducing cravings and withdrawal symptoms, while also blocking nicotine from binding to α4β2 receptors.
Q2: Why am I seeing significant variability in my experimental results with Varenicline?
Variability in Varenicline experiments can arise from several factors:
-
Dual Agonist Profile: Varenicline's partial agonism at α4β2 nAChRs and full agonism at α7 nAChRs can lead to complex downstream effects that may vary between cell lines or tissues depending on the relative expression of these receptor subtypes.
-
Receptor Desensitization: Like other nicotinic agonists, Varenicline can cause receptor desensitization, where the receptor becomes unresponsive to further stimulation after prolonged exposure. The kinetics of desensitization can differ between α4β2 and α7 receptors, contributing to variable responses.
-
Compound Stability and Solubility: Varenicline tartrate is highly soluble in water. However, variations in stock solution preparation, storage, and the composition of assay buffers can impact its effective concentration.
-
Cellular Health and Density: The health, passage number, and density of cells used in in vitro assays can significantly influence receptor expression levels and overall cellular response, leading to inconsistent results.
-
Assay Conditions: Factors such as incubation time, temperature, and the specific assay platform (e.g., fluorescence vs. electrophysiology) can all contribute to experimental noise.
Q3: What are the known EC50 values for Varenicline at different nAChR subtypes?
The potency of Varenicline varies across different nAChR subtypes. It is a potent partial agonist at α4β2 receptors and a potent full agonist at α7 receptors.
| Receptor Subtype | Agonist Type | EC50 (µM) | Efficacy (relative to Acetylcholine) | Reference |
| α4β2 | Partial Agonist | 2.3 ± 0.3 | 13.4 ± 0.4% | |
| α7 | Full Agonist | 18 ± 6 | 93 ± 7% | |
| α3β4 | Partial Agonist | 55 ± 8 | 75 ± 6% | |
| α3β2 & α6-containing | Weak Partial Agonist | - | <10% |
Troubleshooting Guides
Issue 1: Inconsistent Results in Cell-Based Functional Assays (e.g., Calcium Flux, Membrane Potential)
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Variable Receptor Expression | - Cell Line Authentication: Regularly verify the identity of your cell line. - Passage Number Control: Use cells within a consistent and low passage number range. - Standardize Seeding Density: Ensure consistent cell seeding density across all experiments. - Characterize Receptor Subtype Expression: If possible, quantify the relative expression of α4β2 and α7 nAChRs in your cell model. |
| Receptor Desensitization | - Optimize Incubation Time: Determine the optimal incubation time to achieve a stable signal without inducing significant desensitization. - Use Kinetic Assays: Employ kinetic reading modes to capture the peak response before desensitization occurs. - Consider "Silent Agonists": For studying pathways related to the desensitized state, consider using silent agonists that induce desensitization with minimal channel activation. |
| Suboptimal Assay Buffer | - Buffer Composition: Ensure the assay buffer composition (e.g., ion concentrations, pH) is optimal for nAChR function. - Solvent Effects: Keep the final concentration of solvents like DMSO consistent across all wells and below a level that affects cell viability or receptor function. |
| Cell Health | - Viability Checks: Perform cell viability assays to ensure cells are healthy at the time of the experiment. - Consistent Culture Conditions: Maintain standardized cell culture conditions (e.g., media, supplements, CO2 levels, temperature). |
Issue 2: High Background or Low Signal-to-Noise Ratio in Receptor Binding Assays
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Radioligand Issues | - Radioligand Degradation: Use fresh or properly stored radioligand to avoid "sticky" byproducts. - Non-Specific Sticking: Use low-protein binding plates and filter mats. Consider adding bovine serum albumin (BSA) to the assay buffer to reduce non-specific binding. |
| Insufficient Washing | - Increase Wash Cycles: Increase the number of wash cycles to 4-5 quick washes. - Optimize Wash Buffer: Use ice-cold wash buffer to slow the dissociation of the specifically bound ligand. - Avoid Filter Drying: Do not allow filters to dry out between washes. |
| Inappropriate Receptor Concentration | - Titrate Membrane Protein: Optimize the amount of membrane protein used in the assay. A typical range is 100-500 µg per well. - Ensure Less than 10% Ligand Binding: The total concentration of bound radioligand should be less than 10% of the total added to avoid ligand depletion. |
| High Non-Specific Binding | - Choice of Unlabeled Ligand: Use a structurally different unlabeled compound at a high concentration (1000x Ki or Kd) to define non-specific binding. - Re-evaluate Assay Conditions: If specific binding is less than 80% of total binding, re-optimize the assay. |
Experimental Protocols & Methodologies
Protocol 1: In Vitro Receptor Binding Assay (Filtration Format)
This protocol outlines a general procedure for a competitive receptor binding assay to determine the affinity of Varenicline for a specific nAChR subtype.
1. Reagent Preparation:
- Assay Buffer: e.g., 50 mM Tris, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
- Radioligand Stock: Prepare a high concentration stock of a suitable radioligand (e.g., [³H]-Epibatidine for α4β2 nAChRs).
- Unlabeled Ligand Stock (for non-specific binding): A high concentration of a non-radiolabeled ligand (e.g., Nicotine).
- Varenicline Stock: Prepare a high concentration stock solution in an appropriate solvent (e.g., water or DMSO).
2. Membrane Preparation:
- Harvest cells expressing the nAChR subtype of interest.
- Lyse cells in a hypotonic buffer.
- Centrifuge the lysate at high speed (e.g., 30,000 x g) to pellet the membranes.
- Wash the membrane pellet with assay buffer.
- Resuspend the final membrane pellet in assay buffer and determine the protein concentration.
3. Assay Procedure:
- In a 96-well plate, add assay buffer, radioligand at a concentration near its Kd, and serial dilutions of Varenicline.
- For total binding wells, add only radioligand and buffer.
- For non-specific binding wells, add radioligand, buffer, and a saturating concentration of the unlabeled ligand.
- Add the membrane preparation to all wells to initiate the binding reaction.
- Incubate at a constant temperature for a sufficient time to reach equilibrium.
- Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester.
- Wash the filters quickly with ice-cold wash buffer.
4. Data Analysis:
- Dry the filter mat and add a scintillation cocktail.
- Count the radioactivity (in counts per minute, CPM) using a scintillation counter.
- Calculate specific binding: Total Binding (CPM) - Non-Specific Binding (CPM).
- Plot the percent inhibition of specific binding versus the concentration of Varenicline to determine the IC50 value.
Protocol 2: Cell-Based Calcium Flux Assay
This protocol describes a general method for assessing Varenicline-induced receptor activation by measuring changes in intracellular calcium.
1. Cell Preparation:
- Plate cells expressing the nAChR subtype of interest in a 96- or 384-well black-walled, clear-bottom plate.
- Allow cells to adhere and grow to an optimal confluency.
2. Dye Loading:
- Prepare a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) loading solution in an appropriate assay buffer.
- Remove the cell culture medium and add the dye loading solution to the cells.
- Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for dye uptake.
3. Assay Procedure:
- Prepare serial dilutions of Varenicline in the assay buffer.
- Place the plate in a fluorescence plate reader equipped with an automated injection system.
- Establish a baseline fluorescence reading.
- Inject the Varenicline dilutions into the wells and immediately begin recording the fluorescence signal over time.
4. Data Analysis:
- The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.
- Plot the ΔF or the ratio of ΔF to baseline fluorescence (ΔF/F) against the Varenicline concentration to generate a dose-response curve and determine the EC50 value.
Visualizations
Varenicline's Dual Mechanism of Action
Varenicline's dual action on nAChR subtypes.
Troubleshooting Workflow for Inconsistent Cell-Based Assay Results
A decision tree for troubleshooting assay variability.
References
- 1. Varenicline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. psychscenehub.com [psychscenehub.com]
- 4. Varenicline is a partial agonist at alpha4beta2 and a full agonist at alpha7 neuronal nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The smoking cessation drug varenicline improves deficient P20-N40 inhibition in DBA/2 mice - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for long-term storage of Facinicline solutions
Technical Support Center: Varenicline Solutions
A Note on Nomenclature: Initial searches for "Facinicline" did not yield relevant results. This document has been prepared based on the strong likelihood that this was a typographical error for Varenicline , a well-established partial agonist of the α4β2 nicotinic acetylcholine receptor used in smoking cessation research.
This guide provides best practices for the long-term storage of Varenicline solutions, troubleshooting advice for common stability issues, and detailed experimental protocols for stability assessment.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing Varenicline stock solutions?
A1: Varenicline, typically available as a tartrate salt, is highly soluble in water.[1] For research purposes, sterile, purified water (e.g., Milli-Q or equivalent) is the recommended solvent for preparing aqueous stock solutions.
Q2: At what temperatures should I store my Varenicline solutions?
A2: The optimal storage temperature depends on the desired storage duration.
-
Short-term storage (up to 3 days): Aqueous solutions of Varenicline are stable at ambient temperature (approximately 25°C) and under refrigeration.[1][2]
-
Intermediate-term storage (up to 3 weeks): Studies on Varenicline in a biological matrix (saliva) have shown it to be stable for at least 21 days at room temperature (~25°C), 4°C, and -80°C.[3]
-
Long-term storage (months to years): For long-term storage, it is best practice to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles.
Q3: How many freeze-thaw cycles can a Varenicline solution tolerate?
A3: Varenicline has been shown to be stable through several freeze-thaw cycles in saliva without significant degradation.[3] However, to ensure the highest integrity of your solutions for long-term studies, it is recommended to minimize freeze-thaw cycles by preparing single-use aliquots.
Q4: Is Varenicline sensitive to light?
A4: Yes, forced degradation studies have indicated that Varenicline is susceptible to photolysis. Therefore, it is crucial to protect Varenicline solutions from light by using amber vials or by wrapping the storage container in aluminum foil.
Q5: What are the known degradation pathways for Varenicline?
A5: The primary non-biological degradation pathway identified for Varenicline is photolysis. While it shows good stability against acid and base hydrolysis, oxidation, and thermal stress in some studies, degradation can still occur under harsh conditions. Degradation impurities can arise during manufacturing, transportation, and storage, and can be influenced by factors like temperature, pH, light, and humidity.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Precipitation in solution upon thawing | - Solution concentration exceeds solubility at lower temperatures.- pH shift during freezing. | - Gently warm the solution to room temperature and vortex to redissolve.- If precipitation persists, sonicate for a short period.- For future preparations, consider using a slightly lower concentration or including a buffering agent if appropriate for your experimental system. |
| Loss of compound activity or inconsistent results | - Degradation of Varenicline due to improper storage.- Frequent freeze-thaw cycles.- Exposure to light. | - Prepare fresh solutions from a solid Varenicline salt.- Aliquot new stock solutions into single-use vials to avoid freeze-thaw cycles.- Ensure all solutions are stored protected from light.- Perform a stability analysis using a method like HPLC to confirm the concentration and purity of your solution (see Experimental Protocols). |
| Appearance of unknown peaks in analytical chromatography | - Photodegradation.- Contamination of the solvent or storage vessel. | - Confirm that the solution has been consistently protected from light.- Prepare a fresh solution using high-purity solvent and new, clean storage vials.- If the unknown peak persists, it may be a newly formed degradation product. Further characterization may be necessary. |
Stability of Varenicline Solutions under Various Conditions
| Storage Condition | Duration | Matrix/Solvent | Stability Outcome | Reference |
| Room Temperature (~25°C) | 21 days | Saliva | Stable | |
| Refrigerated (4°C) | 21 days | Saliva | Stable | |
| Frozen (-80°C) | 21 days | Saliva | Stable | |
| Ambient Temperature | Up to 48 hours | Assay Solution | Stable | |
| Refrigerated | 3 days | Aqueous Solution | Stable | |
| 30°C / 75% RH | 42 days | Solid Tablet | Stable |
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for Varenicline
This protocol outlines a general method for assessing the stability of Varenicline solutions.
1. Objective: To quantify the concentration of Varenicline and detect the presence of degradation products in a solution over time.
2. Materials:
-
Varenicline tartrate reference standard
-
HPLC-grade acetonitrile
-
Ammonium acetate
-
Trifluoroacetic acid
-
Purified water (e.g., Milli-Q)
-
C18 Inertsil column (250 mm × 4.6 mm, 5 µm particle size)
-
HPLC system with UV detector
3. Mobile Phase Preparation:
-
Prepare a 0.02M ammonium acetate buffer.
-
Adjust the pH of the buffer to 4 with trifluoroacetic acid.
-
The mobile phase will be a gradient of this buffer and acetonitrile.
4. Standard and Sample Preparation:
-
Stock Solution: Accurately weigh and dissolve Varenicline tartrate in purified water to create a stock solution of a known concentration (e.g., 1 mg/mL).
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with water to concentrations ranging from 0.1 to 200 µg/mL.
-
Test Samples: Dilute your stored Varenicline solutions with water to fall within the calibration range.
5. Chromatographic Conditions:
-
Column: C18 Inertsil (250 mm × 4.6 mm, 5 µm)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 237 nm
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
-
Gradient Program: A gradient program with acetonitrile and the ammonium acetate buffer should be used to ensure separation of Varenicline from any potential degradation products.
6. Data Analysis:
-
Generate a calibration curve by plotting the peak area of the Varenicline standard against its concentration.
-
Determine the concentration of Varenicline in your test samples by comparing their peak areas to the calibration curve.
-
A decrease in the main Varenicline peak area and the appearance of new peaks over time would indicate degradation.
Visualizations
References
Avoiding common pitfalls in Facinicline electrophysiology recordings
Technical Support Center: Facinicline Electrophysiology
Note: "this compound" is a placeholder name. The following guide is based on the properties of Varenicline , a well-characterized nicotinic acetylcholine receptor (nAChR) partial agonist used in research and clinical settings. This information is intended to serve as a robust resource for researchers studying similar compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound (Varenicline) and what is its primary mechanism of action?
This compound (based on Varenicline) is a high-affinity partial agonist for α4β2 neuronal nicotinic acetylcholine receptors (nAChRs) and a full agonist for α7 nAChRs.[1][2] Its efficacy in research and therapeutics is believed to stem from its ability to stimulate these receptors to a lesser degree than nicotine while simultaneously preventing nicotine from binding and eliciting a full response.[3][4] This dual action modulates the mesolimbic dopamine system, which is crucial for reward and reinforcement.[3]
Q2: What are the specific receptor subtypes targeted by this compound (Varenicline)?
Varenicline is highly selective, binding most potently to α4β2 nAChRs. It also exhibits significant activity at other nAChR subtypes and moderate affinity for the 5-HT3 receptor. Its functional activity varies by subtype; it is a partial agonist at α4β2, α3β4, and α6β2 receptors, but a full agonist at α7 receptors.
Q3: How should I prepare and store this compound (Varenicline) solutions for experiments?
Varenicline tartrate is highly soluble in water. For electrophysiology experiments, it is recommended to dissolve it in distilled water or your standard external recording solution to create a concentrated stock solution (e.g., 10-100 mM).
-
Preparation: Prepare fresh solutions daily for the most reliable results.
-
Storage: If necessary, store aliquots of the stock solution at -20°C for short-term storage. Avoid repeated freeze-thaw cycles.
-
Final Dilution: On the day of the experiment, thaw the stock solution and dilute it to the final working concentration in the external recording solution. Ensure the final solution is well-mixed and filtered through a 0.22 µm syringe filter to remove any precipitates or particulate matter.
Q4: What are typical working concentrations for studying this compound (Varenicline) in electrophysiology?
The appropriate concentration depends on the specific receptor subtype and the experimental question. Based on its receptor binding affinities and functional potencies, typical working concentrations range from nanomolar to micromolar.
Quantitative Data Summary
The following table summarizes the binding and functional data for Varenicline, which can be used as a starting point for designing this compound experiments.
Table 1: this compound (Varenicline) Receptor Binding and Functional Parameters
| Receptor Subtype | Binding Affinity (Ki) | Functional Action | Potency (EC50) | Efficacy (Emax) vs. Acetylcholine |
| α4β2 | 0.09 - 0.4 nM | Partial Agonist | 1.30 µM | ~20% |
| α7 | 125 nM | Full Agonist | - | - |
| α3β4 | >500-fold lower affinity than α4β2 | Partial Agonist | - | - |
| α6β2 * | - | Partial Agonist | - | - |
| 5-HT3 | ~350 nM | - | - | - |
| Note: The asterisk indicates the possible presence of other nicotinic subunits in the receptor complex. |
Troubleshooting Guide
This guide addresses common issues encountered during electrophysiological recordings involving this compound.
Issue 1: Difficulty Obtaining a Stable Giga-ohm (GΩ) Seal
-
Question: I am struggling to form a stable, high-resistance seal on my cells before applying this compound. What could be wrong?
-
Answer: A stable GΩ seal is the foundation of any high-quality patch-clamp recording. Several factors can prevent its formation:
-
Cell Health: Unhealthy or dying cells have fragile membranes. Ensure your cell cultures are healthy and avoid over-digestion with enzymes during preparation.
-
Pipette Quality: The pipette tip is critical. Use freshly pulled pipettes with an appropriate resistance for your cell type (typically 4-8 MΩ for whole-cell recordings). Debris, dust, or oils on the pipette tip will prevent a good seal. Consider fire-polishing the pipette tip.
-
Solution Quality: All solutions, especially the internal pipette solution, must be filtered (0.22 µm) to remove particulates. The osmolarity difference between the internal (~285 mOsm) and external (~310 mOsm) solutions can also help facilitate seal formation.
-
Mechanical Stability: Vibrations from the microscope, micromanipulator, or perfusion system can disrupt seal formation. Ensure your setup is on an anti-vibration table and is mechanically stable.
-
Pressure Control: A leak in your pressure system will prevent you from applying the gentle positive pressure needed to keep the pipette tip clean as you approach the cell. Check all tubing and seals in your pipette holder.
-
Issue 2: Noisy Recordings or Poor Signal-to-Noise Ratio
-
Question: My baseline recording is very noisy, making it difficult to resolve this compound-induced currents. How can I reduce the noise?
-
Answer: Electrical noise is a common enemy in electrophysiology. A systematic approach is key to identifying and eliminating the source.
-
Grounding: This is the most common cause of noise. Ensure all components of your rig (microscope, amplifier, manipulator, perfusion system) are connected to a single, common ground point. A poor or "floating" ground will cause large-amplitude noise across all channels.
-
Faraday Cage: Use a properly sealed and grounded Faraday cage to shield your setup from external electromagnetic interference (e.g., 50/60 Hz line noise from lights and equipment).
-
Pipette Holder/Headstage: The Ag/AgCl wire in your pipette holder can be a major noise source. If it is poorly chlorinated or has corroded, it will introduce noise. Re-chlorinate or replace the wire. Also, check that the rubber seals inside the pipette holder are clean and intact.
-
Seal Resistance: A low seal resistance (<1 GΩ) will always result in a noisy recording. If the seal resistance drops during an experiment, the recording quality will degrade.
-
Issue 3: Inconsistent or Unexpected Drug Effects
-
Question: The response to this compound is highly variable between experiments, or I am not observing the expected effect on ionic currents. What should I check?
-
Answer: Inconsistent pharmacological effects can be frustrating. Here are the most likely culprits:
-
Drug Concentration & Stability: Double-check the calculations for your stock and working solutions. As recommended, always use freshly prepared solutions, as the compound may degrade over time in solution.
-
Perfusion System: Ensure your perfusion system delivers the drug solution at a steady, reliable rate and completely exchanges the bath solution. Bubbles or fluctuations in the flow rate can cause artifacts. Also, make sure the perfusion system itself is not introducing electrical noise.
-
Receptor Desensitization: Nicotinic receptors, particularly the α7 subtype for which this compound is a full agonist, are known for rapid desensitization. If you apply the agonist for too long or too frequently, the receptors may enter a desensitized state and become unresponsive. Your experimental protocol must allow sufficient time for receptor recovery between applications.
-
Voltage Control (for Voltage-Clamp): Poor voltage control due to high access resistance can lead to inaccurate measurements of drug-induced currents. Monitor your access resistance throughout the experiment and discard recordings where it changes significantly.
-
Table 2: Troubleshooting Summary
| Symptom | Possible Cause | Recommended Solution |
| Cannot form GΩ seal | 1. Dirty/clogged pipette tip 2. Unhealthy cells 3. Leak in pressure system | 1. Use fresh, clean pipettes. Filter internal solution. 2. Use healthy cell culture. Check oxygenation. 3. Check tubing and seals on pipette holder. |
| Noisy baseline | 1. Improper grounding 2. External electrical interference 3. Poor Ag/AgCl wire in holder | 1. Connect all equipment to a common ground. 2. Ensure Faraday cage is closed and grounded. 3. Re-chlorinate or replace the wire. |
| Unstable recording | 1. Pipette drift 2. Low or decreasing seal resistance 3. High access resistance (>25 MΩ) | 1. Ensure pipette holder is securely fastened. 2. Re-evaluate cell health and pipette quality. 3. Apply gentle suction pulses to fully rupture membrane. |
| No drug response | 1. Incorrect drug concentration 2. Receptor desensitization 3. Inefficient solution exchange | 1. Verify all calculations and dilutions. 2. Increase washout time between applications. 3. Check perfusion system flow rate and bath volume. |
Experimental Protocols
Protocol 1: Whole-Cell Voltage-Clamp Recording of this compound Effects on nAChRs
This protocol describes a standard method for recording currents from cells expressing nAChRs (e.g., HEK293 cells stably expressing α4β2 or cultured neurons) in response to this compound application.
1. Solution Preparation:
-
External Solution (aCSF): Prepare and filter (0.22 µm) the external solution. A typical composition is (in mM): 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, and 25 glucose. Bubble with 95% O2 / 5% CO2 for at least 15 minutes.
-
Internal Pipette Solution: Prepare and filter (0.22 µm) the internal solution. A typical composition is (in mM): 140 K-Gluconate, 10 HEPES, 5 EGTA, 2 MgCl2, 2 Na2-ATP, 0.3 Na-GTP. Adjust pH to 7.3 with KOH and osmolarity to ~290 mOsm.
-
This compound Solutions: Prepare a 10 mM stock solution in the external solution. Perform serial dilutions to achieve the desired final concentrations (e.g., 10 nM, 100 nM, 1 µM, 10 µM).
2. Cell Preparation:
-
Plate cells (e.g., transfected HEK293 cells or primary neurons) onto glass coverslips 24-48 hours before recording.
-
On the day of the experiment, transfer a coverslip to the recording chamber on the microscope stage and continuously perfuse with oxygenated external solution.
3. Recording Procedure:
-
Pull glass micropipettes to a resistance of 4-8 MΩ when filled with internal solution.
-
Mount the pipette in the holder and apply gentle positive pressure.
-
Using the micromanipulator, lower the pipette into the bath and nullify the pipette offset potential.
-
Approach a target cell and gently press the pipette tip against the membrane until a "dimple" is visible and the resistance increases.
-
Release the positive pressure and apply gentle negative pressure (by mouth or syringe) to form a GΩ seal (resistance > 1 GΩ).
-
Set the amplifier to voltage-clamp mode and hold the cell at -70 mV.
-
Apply short, strong suction pulses to rupture the membrane and achieve the whole-cell configuration.
-
Allow the cell to stabilize for 5-10 minutes, monitoring access resistance and holding current.
4. Drug Application & Data Acquisition:
-
Obtain a stable baseline recording in the external solution.
-
Switch the perfusion system to apply the lowest concentration of this compound for a set duration (e.g., 10-30 seconds).
-
Wash out the drug with the external solution until the current returns to baseline. Ensure complete recovery to avoid desensitization.
-
Repeat the application with increasing concentrations of the drug.
-
Acquire and save data using appropriate software (e.g., pCLAMP, PatchMaster).
Visualizations
Signaling and Experimental Diagrams
References
How to control for Facinicline's 5-HT3 antagonist effects
Technical Support Center: Varenicline
Disclaimer: The following information is provided for the drug Varenicline. The term "Facinicline" does not correspond to a recognized pharmaceutical agent, and it is presumed to be a misspelling of Varenicline.
This technical support guide is intended for researchers, scientists, and drug development professionals investigating the pharmacological effects of Varenicline. It provides troubleshooting advice and detailed protocols to control for its effects at the 5-HT3 receptor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Varenicline?
Varenicline is primarily known as a high-affinity partial agonist of the α4β2 nicotinic acetylcholine receptor (nAChR).[1][2] Its efficacy as a smoking cessation aid is attributed to its ability to both partially stimulate this receptor to reduce withdrawal symptoms and competitively inhibit nicotine from binding, thus blocking its reinforcing effects.[3][4] Varenicline also acts as a full agonist at α7 nAChRs.[5]
Q2: What are the significant off-target effects of Varenicline that researchers should be aware of?
The most significant and well-characterized off-target effect of Varenicline is its activity at the 5-hydroxytryptamine-3 (5-HT3) receptor. This interaction is crucial to consider when designing experiments, as it can influence experimental outcomes and contribute to certain side effects.
Q3: Is Varenicline an antagonist or an agonist at the 5-HT3 receptor?
Contrary to some expectations, extensive research shows that Varenicline is a potent agonist at the human 5-HT3 receptor. In studies using human 5-HT3 receptors expressed in Xenopus oocytes, Varenicline acts as a near full agonist, achieving approximately 80% of the maximum response of serotonin. This agonistic activity is thought to be responsible for some of Varenicline's side effects, particularly nausea, as 5-HT3 receptor antagonists are used as antiemetics.
Q4: How does Varenicline's activity at 5-HT3 receptors differ between species?
There is a pronounced species-specific difference in Varenicline's efficacy at the 5-HT3 receptor. While it is a potent, near full agonist at the human receptor, it is only a weak partial agonist at the mouse 5-HT3 receptor, with a maximum response of about 35% and a 20-fold higher EC50 compared to its effect on the human receptor. This difference presents a unique opportunity for experimental control.
Pharmacological Profile of Varenicline
The following table summarizes the quantitative data on Varenicline's affinity and potency at its primary nicotinic target versus its key off-target, the 5-HT3 receptor.
| Receptor Target | Parameter | Value | Species | Reference |
| α4β2 nAChR | Ki | 0.06 - 0.09 nM | Human | |
| EC50 | 1.30 µM | Human | ||
| Emax | ~20-60% (Partial Agonist) | Human | ||
| Human 5-HT3A Receptor | EC50 | 5.9 µM | Human | |
| Emax | ~80% (Near Full Agonist) | Human | ||
| Mouse 5-HT3A Receptor | EC50 | 18 µM | Mouse | |
| Emax | ~35% (Partial Agonist) | Mouse |
Troubleshooting Guides: Isolating Varenicline's nAChR vs. 5-HT3R Effects
This section provides actionable strategies to differentiate the cellular or physiological effects of Varenicline mediated by its primary target (α4β2 nAChR) from those caused by its off-target agonism at 5-HT3 receptors.
Issue: Ambiguous results from Varenicline application.
Your experiment shows a biological effect after Varenicline administration, but you cannot conclusively attribute it to nAChR activation.
Solution 1: Pharmacological Blockade with a Selective 5-HT3 Antagonist
This is the most direct method to test for 5-HT3 receptor involvement. By pre-treating the experimental system with a selective 5-HT3 antagonist, you can occlude any effects mediated by this receptor.
Experimental Protocol: Co-administration of a 5-HT3 Antagonist
-
Objective: To determine if the observed effect of Varenicline is mediated by 5-HT3 receptor activation.
-
Materials:
-
Varenicline solution.
-
Selective 5-HT3 antagonist (e.g., Ondansetron, Granisetron).
-
Experimental system (e.g., cell culture, tissue slice, whole animal).
-
Appropriate buffers and recording equipment.
-
-
Procedure:
-
Establish a baseline recording in your experimental system.
-
Control Group: Administer the vehicle followed by Varenicline at the desired concentration. Record the effect.
-
Antagonist Control Group: Administer the 5-HT3 antagonist alone to ensure it does not have an effect on its own.
-
Test Group: Pre-incubate the system with a saturating concentration of the 5-HT3 antagonist (e.g., 1-10 µM Ondansetron) for a sufficient duration (e.g., 15-30 minutes) to ensure complete receptor blockade.
-
While maintaining the antagonist in the medium, co-apply Varenicline. Record the effect.
-
-
Interpretation of Results:
-
Effect is Blocked: If the 5-HT3 antagonist prevents or significantly attenuates the effect of Varenicline, the effect is mediated by the 5-HT3 receptor.
-
Effect is Unchanged: If Varenicline produces the same effect in the presence of the 5-HT3 antagonist, the effect is likely mediated by nAChRs or another target.
-
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Varenicline: mode of action, efficacy, safety and accumulated experience salient for clinical populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Varenicline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Varenicline (Chantix): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 5. Varenicline - Wikipedia [en.wikipedia.org]
Selecting the appropriate animal model for Facinicline research
Disclaimer: Facinicline is a hypothetical α7 nicotinic acetylcholine receptor (nAChR) agonist. The following information is based on the established characteristics of this drug class and is intended to serve as a guide for preclinical research.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective agonist for the α7 nicotinic acetylcholine receptor (α7 nAChR), a ligand-gated ion channel.[1] Upon binding, it induces a conformational change that opens the channel, leading to an influx of cations, primarily Ca2+.[2] This calcium influx triggers various downstream signaling cascades, including the JAK2/STAT3 and PI3K/Akt pathways, which are involved in modulating inflammation and promoting neuronal survival.[3][4][5]
Q2: What are the primary therapeutic targets for this compound research?
A2: Based on its mechanism of action, this compound is primarily investigated for two therapeutic areas:
-
Cognitive Enhancement: The α7 nAChR is highly expressed in brain regions crucial for learning and memory, such as the hippocampus and prefrontal cortex. Agonism of this receptor is explored for potential therapeutic benefits in conditions with cognitive deficits, like Alzheimer's disease and schizophrenia.
-
Anti-inflammatory Effects: The α7 nAChR plays a key role in the "cholinergic anti-inflammatory pathway." Activation of this receptor on immune cells, such as macrophages and microglia, can suppress the production of pro-inflammatory cytokines. This makes this compound a candidate for research into inflammatory and autoimmune diseases.
Q3: Which animal models are most appropriate for studying this compound's effects on cognition?
A3: Rodent models are most commonly used. Key considerations include the specific cognitive domain being investigated and the nature of the induced deficit.
-
Rats (e.g., Sprague-Dawley, Wistar): Often preferred for more complex cognitive tasks due to their larger size and more nuanced behavioral repertoire. They are frequently used in spatial memory tasks like the Morris Water Maze.
-
Mice (e.g., C57BL/6): Widely used due to the availability of transgenic strains that can model aspects of human diseases (e.g., Alzheimer's disease models like APP/PS1). They are suitable for tasks like the Novel Object Recognition test.
Q4: Which animal models are suitable for investigating this compound's anti-inflammatory properties?
A4: Mouse models of induced inflammation are standard. The choice of model depends on the specific inflammatory condition being studied.
-
Lipopolysaccharide (LPS)-induced Neuroinflammation: Intraperitoneal (i.p.) or intracerebroventricular (i.c.v.) injection of LPS, a component of gram-negative bacteria cell walls, induces a robust inflammatory response in the brain, characterized by microglial activation and cytokine production. This model is useful for assessing the central anti-inflammatory effects of this compound.
Animal Model Selection Guide
| Research Area | Recommended Species | Common Models | Key Endpoints | Strengths | Limitations |
| Cognitive Enhancement | Rat (Sprague-Dawley, Wistar) | Scopolamine-induced amnesia, Age-related cognitive decline, Morris Water Maze | Escape latency, path length, time in target quadrant, learning rate | Well-validated tasks, sensitive to hippocampal-dependent learning. | Can be influenced by motor deficits or stress. |
| Mouse (C57BL/6, Transgenic lines) | Novel Object Recognition, Contextual Fear Conditioning, Transgenic models (e.g., 5xFAD) | Discrimination index, freezing time, plaque/tangle pathology | Availability of genetic models, high-throughput potential. | Behavioral responses can be more variable than in rats. | |
| Non-Human Primate (Rhesus Macaque) | Delayed match-to-sample, Attentional tasks | Accuracy, reaction time | High translational relevance to human cognition. | Ethical considerations, high cost, and complex husbandry. | |
| Anti-inflammatory | Mouse (C57BL/6) | Lipopolysaccharide (LPS)-induced systemic or neuroinflammation | Cytokine levels (e.g., TNF-α, IL-1β), microglial activation markers (e.g., Iba1) | Robust and reproducible inflammatory response. | May not fully recapitulate chronic inflammatory diseases. |
| Rat (Sprague-Dawley) | Carrageenan-induced paw edema, Collagen-induced arthritis | Paw volume, arthritis score, histological analysis | Well-characterized models of peripheral inflammation. | Less commonly used for neuroinflammation studies compared to mice. |
Experimental Protocols
Novel Object Recognition (NOR) Test in Mice
This test assesses recognition memory based on the innate tendency of mice to explore novel objects more than familiar ones.
Procedure:
-
Habituation (Day 1): Individually place each mouse in an empty, open-field arena (e.g., 40x40x40 cm) for 5-10 minutes to acclimate to the environment.
-
Training/Familiarization (Day 2): Place two identical objects in opposite corners of the arena. Allow the mouse to explore the objects for a set period (e.g., 10 minutes).
-
Testing (Day 2, after a retention interval, e.g., 1-24 hours): Replace one of the familiar objects with a novel object. Place the mouse back in the arena and record its exploratory behavior for 5-10 minutes.
-
Data Analysis: Score the time spent exploring each object (nose pointing towards the object within a 2 cm proximity). Calculate the discrimination index: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher index indicates better recognition memory.
Lipopolysaccharide (LPS)-Induced Neuroinflammation in Mice
This model is used to evaluate the anti-inflammatory effects of this compound in the central nervous system.
Procedure:
-
Baseline Measurements (Optional): Collect baseline behavioral data or biological samples if required.
-
This compound Administration: Administer this compound or vehicle control at the desired dose and route (e.g., intraperitoneal, oral gavage) at a predetermined time before the LPS challenge.
-
LPS Challenge: Inject LPS (from E. coli, serotype O111:B4) intraperitoneally at a dose of 0.25-1 mg/kg.
-
Endpoint Analysis: At a specified time point post-LPS injection (e.g., 4, 24, or 72 hours), euthanize the animals and collect brain tissue (e.g., hippocampus, cortex) for analysis.
-
Data Analysis: Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA or qPCR. Perform immunohistochemistry to assess microglial activation (e.g., Iba1 staining).
Troubleshooting Guides
Cognitive Behavioral Assays (NOR, Morris Water Maze)
| Question | Possible Cause(s) | Troubleshooting Steps |
| Q: My mice show no preference for the novel object in the NOR test, even in the control group. | 1. Inadequate habituation leading to anxiety. 2. Objects are not sufficiently distinct or have an inherent preference. 3. Retention interval is too long for the strain/age of mice. | 1. Increase the duration or number of habituation sessions. 2. Pre-test objects with a separate cohort of mice to ensure no baseline preference. 3. Shorten the time between the training and testing phases. |
| Q: My rats are floating or thigmotaxic (swimming along the walls) in the Morris Water Maze. | 1. Water temperature is too high, reducing motivation to escape. 2. Animals are overly stressed or anxious. 3. Visual cues are insufficient or poorly placed. | 1. Maintain water temperature between 20-22°C. 2. Handle the rats for several days prior to the experiment to reduce stress. 3. Ensure high-contrast, distinct visual cues are placed around the room. |
| Q: I'm seeing a U-shaped dose-response curve with this compound in my cognitive assays. | Receptor desensitization at higher doses is a known characteristic of α7 nAChR agonists. | 1. Test a wider range of lower doses to identify the optimal therapeutic window. 2. Consider intermittent dosing schedules instead of continuous administration. |
LPS-Induced Inflammation Model
| Question | Possible Cause(s) | Troubleshooting Steps |
| Q: The inflammatory response to LPS is highly variable between my animals. | 1. Inconsistent LPS preparation or administration. 2. Differences in the gut microbiome of the animals. 3. The source and batch of LPS can have varying potency. | 1. Ensure LPS is thoroughly vortexed before each injection and administer a consistent volume intraperitoneally. 2. Acclimate animals for at least one week before the experiment and use animals from the same source. 3. Use LPS from the same manufacturer and lot number throughout the study. |
| Q: I am not observing a significant anti-inflammatory effect with this compound. | 1. Timing of this compound administration relative to the LPS challenge is suboptimal. 2. The dose of this compound is too low or too high (see U-shaped dose-response). 3. The chosen endpoint is not sensitive to the cholinergic anti-inflammatory pathway. | 1. Test different pre-treatment times (e.g., 30 min, 1 hour, 2 hours before LPS). 2. Perform a dose-response study to identify the effective dose range. 3. Measure key cytokines known to be modulated by α7 nAChR activation, such as TNF-α. |
Visualizations
Signaling Pathways
Caption: Hypothetical signaling pathway of this compound.
Experimental Workflow
Caption: Workflow for selecting an animal model.
Logical Relationships in Troubleshooting
Caption: Troubleshooting logical relationships.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers [sandiegoinstruments.com]
- 3. Therapeutic Targeting of the α7 Nicotinic Receptor: Challenges and Prospects for Cognitive Improvement in Alzheimer's and Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
Technical Support Center: Strategies to Minimize Facinicline-Induced Side Effects in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing side effects associated with Facinicline, an α7 nicotinic acetylcholine receptor (nAChR) agonist, in animal models. This compound (also known as RG3487) has been investigated for cognitive deficits in conditions like schizophrenia and Alzheimer's disease.[1] While clinical trials have reported it as generally well-tolerated, preclinical studies are crucial for identifying and mitigating potential adverse effects.[1]
This guide leverages data from the broader class of nAChR agonists, with a particular focus on varenicline, to provide robust strategies for managing common side effects such as gastrointestinal distress and neuropsychiatric changes.
Troubleshooting Guides
This section provides a question-and-answer format to directly address specific issues you may encounter during your experiments with this compound.
Gastrointestinal Side Effects: Nausea and Vomiting
Question: My animal models are exhibiting signs of nausea and emesis (e.g., pica, retching). How can I mitigate these gastrointestinal side effects?
Answer: Gastrointestinal distress is a common side effect of nAChR agonists.[2][3][4] The following strategies can be employed to minimize these effects:
1. Dose Titration:
-
Rationale: Gradually increasing the dose of this compound allows the animal's system to acclimate, reducing the severity of acute side effects like nausea.
-
Experimental Protocol: A dose titration schedule should be implemented at the beginning of your study. Below is a sample protocol for rodents, which should be optimized for your specific model and experimental goals.
Day Dosage Frequency 1-3 0.5 mg/kg Once Daily 4-7 0.5 mg/kg Twice Daily 8+ 1.0 mg/kg Twice Daily Table 1: Sample Dose Titration Protocol for this compound in Rodents.
2. Co-administration with an Anti-emetic:
-
Rationale: 5-HT3 receptor antagonists, such as ondansetron, have been shown to be effective in blocking nausea and vomiting induced by various stimuli. Co-administering ondansetron with this compound can directly target the serotonergic pathways involved in emesis.
-
Experimental Protocol: Ondansetron can be administered prior to this compound. The following table provides a starting point for dosing in rats.
Compound Dosage Route of Administration Timing Ondansetron 1-4 mg/kg Intraperitoneal (i.p.) 30 minutes prior to this compound This compound Target Dose Per study protocol - Table 2: Sample Co-administration Protocol with Ondansetron in Rats.
3. Assessment of Nausea and Vomiting (Pica Model):
-
Rationale: Since rodents do not vomit, "pica," the ingestion of non-nutritive substances like kaolin clay, is a well-established surrogate for assessing nausea and malaise.
-
Detailed Methodology:
-
Acclimation: For at least 3-5 days prior to the experiment, house animals individually with free access to food, water, and a pre-weighed amount of kaolin.
-
Baseline Measurement: Record the daily consumption of food, water, and kaolin for each animal to establish a baseline.
-
Drug Administration: Administer this compound according to the study protocol (with or without mitigation strategies).
-
Measurement: At 24-hour intervals, measure the amount of kaolin, food, and water consumed. Replenish with fresh supplies.
-
Data Analysis: Compare the amount of kaolin consumed in the this compound-treated groups to the control group. A significant increase in kaolin consumption is indicative of nausea.
-
Workflow for Mitigating Gastrointestinal Side Effects
References
- 1. A randomized, placebo-controlled study investigating the nicotinic α7 agonist, RG3487, for cognitive deficits in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. IMPACT OF SYMPTOMS EXPERIENCED BY VARENICLINE USERS ON TOBACCO TREATMENT IN A REAL WORLD SETTING - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Varenicline for smoking cessation: a narrative review of efficacy, adverse effects, use in at-risk populations, and adherence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adverse Effects Cause Varenicline Discontinuation: A Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the α7 Nicotinic Acetylcholine Receptor Activity of Facinicline: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Facinicline's activity at the α7 nicotinic acetylcholine receptor (nAChR) with other relevant compounds. Experimental data is presented to objectively evaluate its performance, supported by detailed methodologies for key validation assays.
Comparative Analysis of α7 nAChR Ligands
This compound (RG3487) is a partial agonist of the human α7 nicotinic acetylcholine receptor, demonstrating high binding affinity. Its profile is compared here with other well-characterized α7 nAChR ligands, including the smoking cessation aid Varenicline and the natural alkaloid Cytisine.
| Compound | Binding Affinity (Ki) | Functional Efficacy (EC50) | Efficacy (Emax) | Receptor/System |
| This compound (RG3487) | 6 nM (human α7 nAChR)[1] | 0.8 µM (human α7 nAChR in oocytes)[1] | Partial Agonist | Human α7 nAChR |
| 7.7 µM (human α7 nAChR in QM7 cells)[1] | ||||
| Varenicline | 322 nM (α7 nAChR)[2] | 18 µM (rat α7 nAChR in oocytes)[3] | Full Agonist (93% of ACh) | Rat/Human α7 nAChR |
| 125 nM (α7 nAChR) | ||||
| Cytisine | 4200 nM (α7 nAChR) | - | Full Agonist at α7 nAChR | α7 nAChR |
Note: Ki, EC50, and Emax values can vary based on the experimental system (e.g., cell line, radioligand) and conditions.
Experimental Protocols
Detailed methodologies for three key assays used to validate the α7 nAChR activity of compounds like this compound are provided below.
Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the α7 nAChR.
Materials:
-
Membrane Preparation: Rat brain tissue or cells stably expressing human α7 nAChR (e.g., IMR32 cells).
-
Radioligand: [³H]methyllycaconitine ([³H]MLA) or [¹²⁵I]α-bungarotoxin.
-
Test Compound: this compound or other comparators.
-
Non-specific Binding Control: A high concentration of a known α7 nAChR ligand (e.g., 30 µM SSR180711) to determine non-specific binding.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 2 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Filtration Apparatus: Cell harvester with glass fiber filters.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Homogenize brain tissue or cells in ice-cold lysis buffer. Centrifuge to pellet the membranes, then wash and resuspend the pellet in assay buffer to a specific protein concentration.
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and various concentrations of the test compound.
-
Incubation: Add the membrane preparation, radioligand, and either buffer (for total binding), non-specific control, or test compound to the wells. Incubate at a specified temperature (e.g., 4°C or 30°C) for a duration sufficient to reach equilibrium (e.g., 60-150 minutes).
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
FLIPR Calcium Assay
This functional assay measures the ability of a compound to activate α7 nAChR, which are highly permeable to calcium, leading to an increase in intracellular calcium concentration.
Materials:
-
Cell Line: A cell line stably expressing the human α7 nAChR (e.g., HEK293 or CHO cells).
-
Calcium-sensitive Dye: Fluo-4 AM or other suitable calcium indicators.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Test Compound: this compound or other agonists.
-
Positive Allosteric Modulator (PAM): Type II PAMs like PNU-120596 can be used to enhance the signal from rapidly desensitizing α7 nAChRs.
-
FLIPR (Fluorometric Imaging Plate Reader).
Procedure:
-
Cell Plating: Plate the cells in a 96- or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution to the cells. Incubate for approximately 1 hour at 37°C.
-
Compound Preparation: Prepare a plate with varying concentrations of the test compound.
-
FLIPR Measurement: Place both the cell plate and the compound plate into the FLIPR instrument. The instrument will add the compound to the cells and simultaneously measure the change in fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence corresponds to the increase in intracellular calcium. Plot the peak fluorescence response against the compound concentration to generate a dose-response curve and determine the EC50 (the concentration that elicits 50% of the maximal response) and Emax (the maximum response).
Two-Electrode Voltage Clamp (TEVC)
This electrophysiological technique directly measures the ion flow through the α7 nAChR channel upon activation by an agonist, providing a detailed characterization of the compound's functional properties.
Materials:
-
Xenopus laevis oocytes.
-
cRNA: In vitro transcribed cRNA encoding the human α7 nAChR.
-
Injection System: Nanoject or similar microinjection apparatus.
-
TEVC Setup: Amplifier, data acquisition system, perfusion system, and recording chamber.
-
Electrodes: Two glass microelectrodes filled with 3 M KCl.
-
Recording Solution: Oocyte Ringer's solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, HEPES).
-
Test Compound: this compound or other agonists.
Procedure:
-
Oocyte Preparation and Injection: Harvest and prepare Xenopus oocytes. Inject each oocyte with the α7 nAChR cRNA and incubate for 2-7 days to allow for receptor expression.
-
Electrode Placement: Place an oocyte in the recording chamber and impale it with the two microelectrodes (one for voltage sensing and one for current injection).
-
Voltage Clamp: Clamp the oocyte's membrane potential at a holding potential (e.g., -60 mV).
-
Compound Application: Perfuse the recording chamber with the recording solution. Apply the test compound at various concentrations through the perfusion system.
-
Current Recording: Record the inward current generated by the influx of ions through the activated α7 nAChR channels.
-
Data Analysis: Measure the peak current response at each compound concentration. Plot the peak current against the concentration to generate a dose-response curve and determine the EC50 and Emax.
Visualizing the Mechanisms
To better understand the processes involved in validating α7 nAChR activity, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: α7 nAChR signaling pathway upon agonist binding.
Caption: Experimental workflow for α7 nAChR activity validation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structural Characterization of Binding Mode of Smoking Cessation Drugs to Nicotinic Acetylcholine Receptors through Study of Ligand Complexes with Acetylcholine-binding Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Varenicline is a partial agonist at alpha4beta2 and a full agonist at alpha7 neuronal nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Facinicline (RG3487) and Other α7 Nicotinic Acetylcholine Receptor Agonists
The α7 nicotinic acetylcholine receptor (nAChR) is a crucial ligand-gated ion channel in the central nervous system, playing a significant role in cognitive functions such as attention and memory.[1] Its dysfunction is implicated in various neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia, making it a prominent target for therapeutic drug development.[1][2] This guide provides a detailed comparison of Facinicline (RG3487), a novel α7 nAChR partial agonist, with other key agonists targeting this receptor, offering insights for researchers and drug development professionals.
This compound (RG3487): A Dual-Action Profile
This compound is an orally active partial agonist of the human α7 nAChR.[3][4] A distinguishing feature of this compound is its dual mechanism of action; alongside its activity at the α7 nAChR, it also exhibits high-affinity antagonist properties at the serotonin 5-HT3 receptor. This dual engagement is thought to contribute to its effects on enhancing the release of both dopamine and acetylcholine in key brain regions like the prefrontal cortex and hippocampus. Studies in rodent models have demonstrated that this compound can improve performance in tasks related to cognition and sensorimotor gating.
Quantitative Comparison of α7 nAChR Agonists
The following table summarizes key in vitro pharmacological parameters for this compound and other notable α7 nAChR agonists. These values are critical for comparing the potency, efficacy, and binding characteristics of these compounds.
| Compound | Type | Binding Affinity (Ki) | Potency (EC50) | Efficacy (% of ACh response) | Selectivity Profile |
| This compound (RG3487) | Partial Agonist | 6 nM (human α7) | 0.8 µM (oocytes) | 63-69% | High-affinity antagonist at 5-HT3 receptors (Ki = 1.2 nM) |
| GTS-21 (DMXB-A) | Partial Agonist | Not specified | 11 µM (human α7, oocytes) | 9% (human α7) | Inhibits α4β2 (IC50=17 µM) and activates α3β4 (EC50=21 µM) |
| Varenicline | Partial Agonist (α4β2) / Full Agonist (α7) | >3500-fold lower affinity for α7 vs α4β2 | Not specified for α7 | Full agonist at α7 | Primarily a high-affinity partial agonist at α4β2 nAChRs |
| TC-5619 | Full Agonist | 1 nM (human α7) | 33 nM (oocytes) | Full agonist | >2800-fold selective for α7 over α4β2 |
| AZD0328 | Partial Agonist | Not specified | 338 nM (oocytes) | 65% | Low activity at 5-HT3A, α4β2, and α3β4 receptors |
| EVP-6124 (Encenicline) | Partial Agonist | Not specified | 0.45 µM (oocytes) | 30.6% | Clinical trials were discontinued due to safety concerns |
Signaling Pathways and Experimental Workflows
Activation of the α7 nAChR by an agonist initiates a cascade of intracellular events critical for neuronal function. The diagrams below illustrate the canonical signaling pathway and a typical experimental workflow for evaluating novel α7 nAChR agonists.
Caption: α7 nAChR agonist-induced signaling cascade.
Caption: Drug discovery workflow for α7 nAChR agonists.
Detailed Experimental Protocols
Objective comparison of compounds relies on standardized experimental procedures. Below are methodologies for key assays used to characterize α7 nAChR agonists.
Radioligand Binding Assay (for Determining Ki)
This assay quantifies the affinity of a test compound for the α7 nAChR by measuring its ability to displace a specific, high-affinity radiolabeled ligand.
-
Materials:
-
Receptor Source: Cell membranes from a stable cell line expressing the human α7 nAChR (e.g., GH4C1 cells) or homogenized brain tissue from regions with high receptor expression (e.g., hippocampus).
-
Radioligand: [³H]-Methyllycaconitine ([³H]-MLA) or [¹²⁵I]-α-Bungarotoxin, selective antagonists for the α7 nAChR.
-
Test Compound: this compound or other agonists, dissolved and serially diluted.
-
Assay Buffer: Phosphate-buffered saline (PBS) or similar physiological buffer.
-
Instrumentation: Scintillation counter or gamma counter.
-
-
Protocol:
-
Incubation: In a microplate, combine the receptor source, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
Non-specific Binding Control: A set of wells should contain a high concentration of a known non-labeled ligand (e.g., nicotine) to determine non-specific binding.
-
Equilibration: Incubate the plate at a controlled temperature (e.g., room temperature or 4°C) for a sufficient period to reach binding equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter mat to separate the bound radioligand from the unbound.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation or gamma counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression to fit the data to a one-site competition model and determine the IC50 value. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Two-Electrode Voltage Clamp (TEVC) Electrophysiology (for EC50 and Efficacy)
This technique directly measures the ion flow through the α7 nAChR channel upon agonist application, allowing for the determination of functional potency (EC50) and efficacy (Emax).
-
Materials:
-
Expression System: Xenopus laevis oocytes injected with cRNA encoding the human α7 nAChR.
-
Recording Solution: Ringer's solution for oocytes.
-
Test Compound: this compound or other agonists, prepared in a concentration series.
-
Reference Agonist: Acetylcholine (ACh) to determine the maximum possible response.
-
Instrumentation: TEVC amplifier, microelectrodes, perfusion system.
-
-
Protocol:
-
Oocyte Preparation: Surgically harvest oocytes from a female Xenopus laevis frog and inject them with the α7 nAChR cRNA. Incubate for 2-5 days to allow for receptor expression.
-
Electrode Impalement: Place an oocyte in the recording chamber and impale it with two microelectrodes (one for voltage clamping, one for current recording) filled with 3M KCl.
-
Voltage Clamp: Clamp the oocyte's membrane potential at a holding potential of approximately -70 mV.
-
Agonist Application: Perfuse the oocyte with the recording solution. Apply the test compound at increasing concentrations, allowing for a washout period between applications to prevent receptor desensitization.
-
Current Recording: Record the inward current elicited by each concentration of the agonist.
-
Maximal Response: At the end of the experiment, apply a saturating concentration of acetylcholine to determine the maximal current (Imax) for that specific oocyte.
-
Data Analysis: Normalize the current response for each test concentration to the maximal response elicited by ACh. Plot the normalized response against the logarithm of the agonist concentration. Use a non-linear regression model (e.g., Hill equation) to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximum response as a percentage of the ACh response).
-
References
- 1. Selective alpha7 nicotinic acetylcholine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic Targeting of the α7 Nicotinic Receptor: Challenges and Prospects for Cognitive Improvement in Alzheimer's and Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
A Preclinical Showdown: Facinicline and Donepezil in the Fight Against Cognitive Decline in Alzheimer's Models
For researchers and drug development professionals, the quest for effective cognitive enhancers in Alzheimer's disease is a paramount challenge. This guide provides a comparative analysis of two distinct therapeutic agents, the selective α7 nicotinic acetylcholine receptor (nAChR) agonist, facinicline, and the established acetylcholinesterase inhibitor, donepezil, based on available preclinical data in Alzheimer's disease models.
While direct head-to-head preclinical studies are limited, this guide synthesizes data from studies on this compound and other selective α7 nAChR agonists as a proxy, comparing their efficacy and mechanisms with the well-documented effects of donepezil.
At a Glance: this compound vs. Donepezil
| Feature | This compound (and other α7 nAChR Agonists) | Donepezil |
| Primary Mechanism | Selective agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR). | Reversible inhibitor of acetylcholinesterase (AChE).[1][2][3] |
| Mode of Action | Directly stimulates α7 nAChRs, which are implicated in learning, memory, and attention.[4] May also offer neuroprotective effects.[3] | Increases the synaptic availability of acetylcholine (ACh) by preventing its breakdown. |
| Cognitive Domains | Preclinical studies on α7 agonists show improvements in working memory, short-term recognition memory, and memory consolidation. | Improves cognitive function in various domains, including attention and executive functions. |
| Effect on Aβ Pathology | The α7 nAChR interacts with amyloid-beta (Aβ), and agonists may modulate Aβ-induced toxicity. Chronic treatment with an α7 agonist has been shown to reduce both free and α7-coupled Aβ1-42 in the brain of a mouse model. | May have indirect effects on the processing of amyloid precursor protein (APP) towards non-amyloidogenic pathways. |
| Neuroinflammation | α7 nAChR activation is linked to anti-inflammatory pathways. Chronic treatment with an α7 agonist has been shown to have anti-inflammatory effects in a mouse model. | May exert neuroprotective effects through the inhibition of various inflammatory signaling pathways. |
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of this compound and donepezil target different aspects of the cholinergic system, a key pathway implicated in the cognitive deficits of Alzheimer's disease.
This compound, as a selective α7 nAChR agonist, directly stimulates these receptors, which are ligand-gated ion channels. This activation leads to an influx of calcium ions and the modulation of downstream signaling cascades, such as the ERK1/2 and CREB pathways, known to be crucial for synaptic plasticity and memory formation. In contrast, donepezil acts by inhibiting the enzyme acetylcholinesterase, thereby increasing the levels of acetylcholine in the synaptic cleft. This elevated acetylcholine can then act on both nicotinic and muscarinic receptors, enhancing overall cholinergic neurotransmission.
Preclinical Efficacy in Alzheimer's Disease Models
Cognitive Enhancement
Preclinical studies utilizing various animal models of Alzheimer's disease have demonstrated the potential of both α7 nAChR agonists and donepezil to ameliorate cognitive deficits.
Table 1: Preclinical Cognitive Efficacy Data
| Drug Class | Compound(s) | Animal Model | Cognitive Task | Key Findings |
| α7 nAChR Agonist | A-582941 | - | Novel Object Recognition | Enhanced short-term recognition memory. |
| PNU-282987 | AD Mouse Model | Novel Object Recognition | Improved episodic memory. | |
| ABT-418 | - | Verbal Learning & Recall | Robust improvements observed. | |
| AChE Inhibitor | Donepezil | Rodent models | Various learning & memory tasks | Ameliorates performance deficits. |
Experimental Protocols
The assessment of cognitive enhancement in preclinical Alzheimer's models relies on a battery of behavioral tests designed to evaluate different aspects of learning and memory.
Key Experimental Methodologies:
-
Animal Models: Transgenic mouse models that overexpress human amyloid precursor protein (APP) and presenilin 1 (PS1) are commonly used. These models develop age-dependent amyloid plaques and cognitive deficits, mimicking aspects of human Alzheimer's disease.
-
Novel Object Recognition (NOR) Test: This task assesses recognition memory. A mouse is first exposed to two identical objects. After a delay, one of the objects is replaced with a novel one. A mouse with intact memory will spend more time exploring the novel object.
-
Morris Water Maze (MWM): This test evaluates spatial learning and memory. Mice are placed in a circular pool of opaque water and must learn the location of a hidden platform to escape. The time taken to find the platform (escape latency) over several trials is a measure of learning.
-
Y-Maze Alternation Test: This task assesses spatial working memory. The maze has three arms, and a mouse is allowed to explore freely. A mouse with good working memory will tend to alternate between the arms it visits, rather than repeatedly entering the same arm.
Conclusion
Both this compound (represented by the class of α7 nAChR agonists) and donepezil demonstrate pro-cognitive effects in preclinical models of Alzheimer's disease, albeit through different mechanisms of action. This compound's direct agonism of α7 nAChRs presents a targeted approach to modulating a receptor subtype critically involved in cognition and potentially offering neuroprotective and anti-inflammatory benefits. Donepezil, as an established therapy, works by broadly enhancing cholinergic signaling.
The choice between these strategies in future drug development may depend on the specific therapeutic goals, such as targeting particular cognitive domains or addressing underlying pathologies like neuroinflammation. Further direct comparative studies are warranted to fully elucidate the relative efficacy and potential synergistic effects of these two distinct approaches to cognitive enhancement in Alzheimer's disease.
References
- 1. Effects of an Alpha7 Nicotinic Receptor Agonist and Stress on Spatial Memory in an Animal Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nicotinic Acetylcholine Receptor Agonists for the Treatment of Alzheimer’s Dementia: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical Characterization of A‐582941: A Novel α7 Neuronal Nicotinic Receptor Agonist with Broad Spectrum Cognition‐Enhancing Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. α7-Nicotinic receptors and cognition - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Facinicline (ABT-418) and Galantamine for Neurodegenerative Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of Facinicline (ABT-418) and galantamine, two compounds with distinct mechanisms of action that have been investigated for their potential in treating cognitive decline associated with neurodegenerative diseases such as Alzheimer's disease. This analysis is supported by experimental data on their pharmacodynamics, pharmacokinetics, efficacy, and safety profiles.
Overview and Mechanism of Action
This compound (ABT-418) is a selective agonist for neuronal nicotinic acetylcholine receptors (nAChRs).[1] It exhibits high affinity for α4β2, α7, and α2β2 subtypes, while showing lower affinity for the α3β4 subtype.[1] By directly stimulating these receptors, this compound mimics the effect of acetylcholine, which is crucial for cognitive processes.
Galantamine, in contrast, employs a dual mechanism of action. It is a reversible, competitive inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine.[2][3] This inhibition increases the concentration of acetylcholine in the synaptic cleft. Additionally, galantamine acts as a positive allosteric modulator (PAM) of nAChRs, enhancing the receptor's response to acetylcholine.[4] This dual action provides a broader approach to enhancing cholinergic neurotransmission.
Signaling Pathway Diagrams
Pharmacodynamic Profile
The following table summarizes the binding affinities and functional potencies of this compound and galantamine at their respective targets.
| Parameter | This compound (ABT-418) | Galantamine |
| Primary Target(s) | Neuronal Nicotinic Acetylcholine Receptors (nAChRs) | Acetylcholinesterase (AChE), nAChRs |
| Mechanism of Action | nAChR Agonist | AChE Inhibitor, Positive Allosteric Modulator (PAM) of nAChRs |
| Binding Affinity (Ki) | α4β2 nAChR: Major site: 68.6 nM, Minor site: 0.86 nM | AChE: IC50 of 1.45 µg/mL |
| Receptor Subtype Selectivity | High affinity for α4β2, α7, and α2β2 subtypes; low for α3β4 | Potentiates α3β4, α4β2, α6β4, and α7/5-HT3 receptors |
| Functional Potency (EC50) | α4β2: ~6 µM; α2β2: ~11 µM; α3β4: ~188 µM | Potentiates nAChR agonist responses at 0.1-1 µM |
Pharmacokinetic Profile
A comparison of the key pharmacokinetic parameters for this compound and galantamine is presented below.
| Parameter | This compound (ABT-418) | Galantamine |
| Bioavailability | Data not available in reviewed literature. | ~90% |
| Time to Peak Plasma Concentration (Tmax) | Data not available in reviewed literature. | ~1 hour |
| Plasma Protein Binding | Data not available in reviewed literature. | Low (~18%) |
| Metabolism | Metabolized by liver microsomal flavin-containing mono-oxygenase (FMO) and cytochromes P-450 (CYPs). | Primarily hepatic via CYP2D6 and CYP3A4. |
| Elimination Half-life | Data not available in reviewed literature. | ~7 hours |
| Excretion | Data not available in reviewed literature. | Mainly renal. |
Efficacy in Preclinical and Clinical Studies
This compound (ABT-418)
In preclinical studies, this compound has demonstrated cognitive-enhancing effects in various animal models. A pilot clinical trial in six patients with moderate Alzheimer's disease showed that acute administration of this compound (6, 12, and 23 mg) resulted in significant improvements in verbal and spatial learning and memory without significant side effects. Most clinical development for this compound, however, has focused on its potential for treating Attention Deficit Hyperactivity Disorder (ADHD).
Galantamine
Galantamine is an approved treatment for mild to moderate Alzheimer's disease. Its efficacy has been established in numerous clinical trials. In a 15-day preclinical study with older rabbits, a 3.0 mg/kg dose of galantamine significantly improved learning, reduced AChE levels, and increased nicotinic receptor binding.
Safety and Tolerability
This compound (ABT-418)
In a clinical trial with Alzheimer's patients, this compound was well-tolerated at the tested doses, with no significant behavioral, vital sign, or physical side effects reported. Studies in other indications, such as ADHD, have reported dizziness and nausea as the most frequent adverse effects.
Galantamine
Galantamine is generally considered safe and tolerable. The most common adverse events are gastrointestinal in nature, including nausea, vomiting, and diarrhea, which are often mild and transient. These side effects are more frequent during the dose-escalation period.
Experimental Protocols
[3H]-Cytisine Binding Assay for nAChR Affinity
This protocol is a generalized method for determining the binding affinity of a compound to nAChRs using a radioligand binding assay.
Methodology:
-
Tissue Preparation: Rat brain tissue (e.g., cerebral cortex) is homogenized in a suitable buffer (e.g., Tris-HCl).
-
Incubation: Aliquots of the brain homogenate are incubated with a fixed concentration of [3H]-cytisine and varying concentrations of the test compound. Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand (e.g., nicotine).
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The inhibition constant (Ki) is calculated from the IC50 values (concentration of test compound that inhibits 50% of specific [3H]-cytisine binding) using the Cheng-Prusoff equation.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol outlines a common colorimetric method for measuring AChE activity and its inhibition.
Methodology:
-
Reaction Mixture Preparation: A reaction mixture is prepared in a microplate containing phosphate buffer, DTNB (Ellman's reagent), and the test compound (e.g., galantamine) at various concentrations.
-
Enzyme Addition: A solution of acetylcholinesterase is added to the wells, and the plate is incubated.
-
Substrate Addition: The reaction is initiated by adding the substrate, acetylthiocholine iodide.
-
Measurement: The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product. The absorbance of this product is measured kinetically using a microplate reader at a specific wavelength (e.g., 412 nm).
-
Data Analysis: The rate of reaction is calculated, and the percentage of inhibition by the test compound is determined. The IC50 value is then calculated from the dose-response curve.
Summary and Conclusion
This compound and galantamine both target the cholinergic system but through different mechanisms. This compound is a direct nAChR agonist, offering a targeted approach to stimulating specific receptor subtypes. Galantamine provides a broader enhancement of cholinergic signaling through its dual action as an AChE inhibitor and a positive allosteric modulator of nAChRs. While galantamine is an established therapeutic for Alzheimer's disease, the clinical development of this compound for this indication has been less extensive. The choice between these compounds for research purposes will depend on the specific scientific question being addressed, whether it is the direct activation of nAChRs or a more general enhancement of the cholinergic system. Further comparative studies would be beneficial to fully elucidate their relative therapeutic potentials.
References
- 1. ABT-418 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Galantamine: Effect on nicotinic receptor binding, acetylcholinesterase inhibition, and learning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Galantamine is an allosterically potentiating ligand of neuronal nicotinic but not of muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 5-HT3 Receptor Antagonism: Facinicline vs. Ondansetron
For Immediate Release
This guide provides a detailed comparison of the 5-hydroxytryptamine-3 (5-HT3) receptor antagonist effects of Facinicline (also known as TC-5619) and the established clinical antiemetic, ondansetron. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in the study of serotonergic systems and the development of novel therapeutics.
Introduction
The 5-HT3 receptor is a ligand-gated ion channel and a well-validated target for the prevention of nausea and vomiting, particularly in the context of chemotherapy and post-operative recovery. Ondansetron, a first-generation 5-HT3 receptor antagonist, is a cornerstone of antiemetic therapy. This compound, primarily investigated as a potent and selective agonist of the α7 neuronal nicotinic acetylcholine receptor (nAChR), has also been evaluated for its activity at other neurotransmitter receptors. This guide presents a comparative overview of their effects on the 5-HT3 receptor, supported by available experimental data.
Data Presentation
The following tables summarize the quantitative data on the 5-HT3 antagonist effects of this compound and ondansetron.
Table 1: 5-HT3 Receptor Binding Affinity
| Compound | Parameter | Value | Assay System | Radioligand | Reference |
| This compound (TC-5619) | IC50 | > 10 µmol/L | Human 5-HT3 receptors | Not Specified | [1] |
| Ondansetron | Ki | 0.19 nM | 5-HT3 receptors | Not Specified | [2] |
Table 2: In Vitro Functional Antagonism
| Compound | Parameter | Value | Assay System | Agonist | Reference |
| This compound (TC-5619) | % Inhibition at 10 µM | Minimal (IC50 > 10 µM) | Human 5-HT3 receptors | Not Specified | [1] |
| Ondansetron | pA2 | ~7.16 | Guinea Pig Ileum | 5-HT | [3] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the 5-HT3 receptor signaling pathway and a typical experimental workflow for evaluating 5-HT3 receptor antagonists.
Experimental Protocols
Radioligand Binding Assay (Competitive)
Objective: To determine the binding affinity (Ki) of a test compound for the 5-HT3 receptor by measuring its ability to displace a specific radioligand.
Materials:
-
Receptor Source: Membranes prepared from cells recombinantly expressing human 5-HT3 receptors or from brain tissue with high 5-HT3 receptor density (e.g., brainstem).
-
Radioligand: A specific 5-HT3 receptor radioligand, such as [3H]granisetron.
-
Test Compounds: this compound and ondansetron.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled 5-HT3 antagonist (e.g., granisetron).
-
Filtration Apparatus: Glass fiber filters and a vacuum manifold.
-
Scintillation Counter and Cocktail.
Procedure:
-
Incubation: In a 96-well plate, incubate the receptor membranes with a fixed concentration of the radioligand and varying concentrations of the test compound (this compound or ondansetron).
-
Equilibrium: Allow the binding reaction to reach equilibrium by incubating for a predetermined time at a specific temperature (e.g., 60 minutes at room temperature).
-
Separation: Rapidly separate the receptor-bound radioligand from the free radioligand by vacuum filtration through the glass fiber filters.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation.[4]
In Vitro Functional Assay (Electrophysiology)
Objective: To determine the functional antagonist potency (e.g., pA2 or IC50) of a test compound by measuring its ability to inhibit the agonist-induced response of the 5-HT3 receptor.
Materials:
-
Expression System: Xenopus oocytes or a mammalian cell line (e.g., HEK293) expressing functional 5-HT3 receptors.
-
Agonist: Serotonin (5-HT).
-
Test Compounds: this compound and ondansetron.
-
Recording Solution: Appropriate physiological salt solution for the expression system.
-
Electrophysiology Rig: Two-electrode voltage clamp or patch-clamp setup.
Procedure:
-
Cell Preparation: Prepare and maintain the oocytes or cells expressing 5-HT3 receptors.
-
Baseline Recording: Establish a stable baseline recording of the cell's membrane current in the recording solution.
-
Agonist Application: Apply a known concentration of the 5-HT agonist to elicit a control inward current.
-
Antagonist Incubation: Wash out the agonist and incubate the cell with varying concentrations of the test compound (this compound or ondansetron) for a sufficient period to allow for receptor binding.
-
Co-application: While still in the presence of the antagonist, re-apply the same concentration of the 5-HT agonist and record the resulting current.
-
Data Analysis: Measure the peak amplitude of the agonist-induced current in the absence and presence of the antagonist. Plot the percentage of inhibition of the agonist response against the logarithm of the antagonist concentration to determine the IC50. For competitive antagonists, a Schild analysis can be performed to determine the pA2 value.
Conclusion
The available data clearly indicate a significant disparity in the 5-HT3 receptor antagonist effects of this compound and ondansetron. Ondansetron is a potent and high-affinity antagonist of the 5-HT3 receptor, consistent with its established clinical efficacy as an antiemetic. In stark contrast, this compound exhibits negligible activity at the 5-HT3 receptor, with an IC50 value greater than 10 µmol/L. This suggests that the pharmacological actions of this compound are not mediated by 5-HT3 receptor antagonism. Researchers investigating the therapeutic potential of this compound should focus on its primary target, the α7 nAChR, as its interaction with the 5-HT3 receptor is minimal. This comparative guide underscores the high selectivity of both compounds for their respective primary targets.
References
- 1. Ondansetron and Granisetron Binding Orientation in the 5-HT3 Receptor Determined by Unnatural Amino Acid Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of high-affinity 5-HT3 receptor antagonists. Structure-affinity relationships of novel 1,7-annelated indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. giffordbioscience.com [giffordbioscience.com]
Cross-validation of Facinicline's efficacy in different preclinical models
For researchers and professionals in drug development, this guide provides a comprehensive comparison of Facinicline's performance against other α7 nicotinic acetylcholine receptor (nAChR) agonists in various preclinical models of cognitive impairment. This analysis is supported by experimental data and detailed methodologies to aid in the evaluation of this compound as a potential therapeutic agent.
This compound (PNU-120596) is a positive allosteric modulator of the α7 nicotinic acetylcholine receptor (nAChR), a key target in the central nervous system for procognitive drug development. Its efficacy has been evaluated in several preclinical models designed to mimic the cognitive deficits observed in neuropsychiatric disorders such as schizophrenia and Alzheimer's disease. This guide summarizes the available quantitative data, details the experimental protocols employed, and visualizes the underlying signaling pathways and experimental workflows.
Data Presentation: Efficacy in Preclinical Models
The following tables summarize the quantitative efficacy data for this compound and other notable α7 nAChR agonists, EVP-6124 and GTS-21, in various preclinical cognitive tasks. It is important to note that direct head-to-head comparative studies are limited, and thus the data is presented for each compound as available in the cited literature.
Table 1: Efficacy of this compound (PNU-120596) in the Attentional Set-Shifting Task (ASST)
| Treatment Group | Animal Model | Key Parameter | Result | p-value |
| Vehicle | Female Hooded Lister rats | Trials to Criterion (EDS phase) | ~8 | - |
| PCP (2 mg/kg) | Female Hooded Lister rats | Trials to Criterion (EDS phase) | ~15 | < 0.001 (vs. Vehicle) |
| PCP + PNU-120596 (10 mg/kg) | Female Hooded Lister rats | Trials to Criterion (EDS phase) | ~8 | < 0.001 (vs. PCP)[1][2][3] |
PCP: Phencyclidine, an NMDA receptor antagonist used to induce cognitive deficits relevant to schizophrenia. EDS: Extra-dimensional shift, a measure of cognitive flexibility.
Table 2: Efficacy of EVP-6124 in the Novel Object Recognition (NOR) Task
| Treatment Group | Animal Model | Key Parameter | Result |
| Scopolamine (0.1 mg/kg, i.p.) | Rats | Memory Function | Impaired |
| Scopolamine + EVP-6124 (0.3 mg/kg, p.o.) | Rats | Memory Function | Significantly Restored[4] |
| Natural Forgetting (24h delay) | Rats | Memory Function | Impaired |
| EVP-6124 (0.3 mg/kg, p.o.) | Rats | Memory Function | Improved[4] |
Scopolamine: A muscarinic receptor antagonist that induces memory impairment.
Table 3: Efficacy of GTS-21 (DMXB-A) in the Morris Water Maze
| Treatment Group | Animal Model | Key Parameter | Result |
| Aβ(25-35) injection | Mice | Acquisition Performance | Impaired |
| Aβ(25-35) + DMXB-A (1 mg/kg) | Mice | Acquisition Performance | Dose-dependently prevented impairment |
| Aβ(25-35) injection | Mice | Probe Trial Performance | Impaired |
| Aβ(25-35) + DMXB-A (1 mg/kg) | Mice | Probe Trial Performance | Dose-dependently prevented impairment |
Aβ(25-35): Amyloid-beta peptide fragment used to induce Alzheimer's disease-like pathology and cognitive deficits.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the findings.
Attentional Set-Shifting Task (ASST)
The ASST is a behavioral paradigm used to assess cognitive flexibility, a key executive function often impaired in schizophrenia.
-
Apparatus: A testing chamber with two compartments, each containing a digging pot. The pots can be filled with different digging media and scented with various odors.
-
Procedure:
-
Habituation and Training: Rats are first habituated to the testing apparatus and trained to dig in the pots to find a food reward.
-
Simple Discrimination (SD): Rats learn to discriminate between two digging media to find the reward.
-
Compound Discrimination (CD): Irrelevant odor cues are introduced to the digging media. The rat must continue to use the digging medium as the relevant cue.
-
Intra-Dimensional Shift (IDS): New digging media are introduced, but the rule (i.e., digging medium is the relevant dimension) remains the same.
-
Extra-Dimensional Shift (EDS): The previously irrelevant dimension (odor) now becomes the relevant cue for finding the reward. This requires the rat to shift its attentional set.
-
Reversal: The specific rewarded cue within the relevant dimension is reversed.
-
-
Key Measures: The primary outcome is the number of trials required to reach a criterion of six consecutive correct choices for each stage, with a particular focus on the EDS phase as a measure of cognitive flexibility.
Novel Object Recognition (NOR) Task
The NOR task is used to evaluate recognition memory, which is dependent on the integrity of the hippocampus and perirhinal cortex.
-
Apparatus: An open-field arena.
-
Procedure:
-
Habituation: The animal is allowed to freely explore the empty arena to acclimate to the environment.
-
Training/Familiarization Phase: Two identical objects are placed in the arena, and the animal is allowed to explore them for a set period.
-
Test Phase: After a retention interval (e.g., 24 hours for natural forgetting models), one of the familiar objects is replaced with a novel object. The animal is returned to the arena, and the time spent exploring each object is recorded.
-
-
Key Measures: A discrimination index, calculated as the difference in time spent exploring the novel and familiar objects divided by the total exploration time, is used to quantify recognition memory. A higher index indicates better memory.
Morris Water Maze (MWM)
The MWM is a widely used task to assess spatial learning and memory, which are hippocampus-dependent functions.
-
Apparatus: A large circular pool filled with opaque water, with a hidden platform submerged just below the surface.
-
Procedure:
-
Acquisition Phase: The animal is placed in the pool from different starting locations and must learn the location of the hidden platform using distal visual cues around the room. This is typically conducted over several days with multiple trials per day.
-
Probe Trial: After the acquisition phase, the platform is removed, and the animal is allowed to swim freely for a set duration.
-
-
Key Measures:
-
Acquisition: Escape latency (time to find the platform) and path length are recorded during the acquisition phase. A decrease in these measures over trials indicates learning.
-
Probe Trial: The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of spatial memory retention.
-
Mandatory Visualization
The following diagrams, created using Graphviz (DOT language), illustrate key pathways and workflows related to this compound's mechanism and preclinical evaluation.
Caption: α7 nAChR Signaling Pathway Modulated by this compound.
Caption: Experimental Workflow for Preclinical Efficacy Testing.
References
- 1. PNU-120596, a positive allosteric modulator of α7 nicotinic acetylcholine receptors, reverses a sub-chronic phencyclidine-induced cognitive deficit in the attentional set-shifting task in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DSpace [bradscholars.brad.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. EVP-6124, a novel and selective α7 nicotinic acetylcholine receptor partial agonist, improves memory performance by potentiating the acetylcholine response of α7 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigational Cognitive Enhancers: A Head-to-Head Comparison of Varenicline and NA-831
For Researchers, Scientists, and Drug Development Professionals
The quest for effective cognitive enhancers to combat neurodegenerative diseases and psychiatric disorders is a critical focus of modern neuroscience research. This guide provides a detailed, data-driven comparison of two investigational compounds, Varenicline and NA-831, which have shown potential for cognitive enhancement through distinct mechanisms of action. A third compound, Cytisinicline, is also discussed due to its mechanistic similarity to Varenicline.
At a Glance: Key Differences
| Feature | Varenicline | NA-831 | Cytisinicline |
| Primary Mechanism | α4β2 nicotinic acetylcholine receptor (nAChR) partial agonist; α7 nAChR full agonist | AMPA receptor positive modulator, promoting neurogenesis | α4β2 nicotinic acetylcholine receptor (nAChR) partial agonist |
| Primary Indication | Smoking cessation | Alzheimer's Disease, Mild Cognitive Impairment | Smoking cessation |
| Cognitive Enhancement Rationale | Modulation of cholinergic pathways implicated in cognition | Promotion of synaptic plasticity and neuronal regeneration | Similar to Varenicline, by modulating cholinergic pathways |
| Clinical Development for Cognition | Phase 2/3 trials in Alzheimer's and Schizophrenia with mixed results | Positive Phase 2a results in Alzheimer's and MCI | Primarily studied for smoking cessation; cognitive effects not extensively trialed |
Deep Dive: Mechanism of Action
Varenicline exerts its effects by targeting nicotinic acetylcholine receptors (nAChRs), which are crucial for cholinergic neurotransmission and are implicated in cognitive processes. As a partial agonist at the α4β2 nAChR subtype, it provides a moderate level of receptor stimulation, which can help to stabilize cholinergic signaling. Its full agonist activity at α7 nAChRs is also thought to contribute to its potential cognitive-enhancing effects, as these receptors are involved in synaptic plasticity and neuroprotection.
NA-831 operates through a different pathway, focusing on the promotion of neurogenesis, the process of generating new neurons. It is described as a positive modulator of AMPA receptors, which are key mediators of fast synaptic transmission in the central nervous system. By enhancing AMPA receptor function, NA-831 is proposed to increase levels of Brain-Derived Neurotrophic Factor (BDNF), a protein that plays a vital role in neuronal survival, growth, and synaptic plasticity.
Clinical Trial Data: A Comparative Analysis
Varenicline in Neurodegenerative and Psychiatric Disorders
Varenicline has been investigated for its potential to ameliorate cognitive deficits in both Alzheimer's disease and schizophrenia, with varying outcomes.
Table 1: Varenicline Clinical Trial Data in Alzheimer's Disease
| Study | Population | Dosage | Duration | Primary Outcome Measure | Key Findings |
| Phase 2 Crossover Trial[1][2] | Mild-to-moderate Alzheimer's Disease (n=66) | 1 mg twice daily | 6 weeks | Change in ADAS-Cog 75 total score | No significant improvement in cognition compared to placebo (p=0.3873).[1][2] |
Table 2: Varenicline Clinical Trial Data in Schizophrenia
| Study | Population | Dosage | Duration | Cognitive Outcome Measures | Key Findings |
| Meta-analysis (4 studies)[3] | Schizophrenia (n=339) | Varied | Varied | Overall cognition, attention, executive function, processing speed | Varenicline was not superior to placebo for any cognitive domain. |
| Double-Blind RCT | Schizophrenia (smokers, n=87) | 2 mg/day | Not specified | MATRICS Consensus Cognitive Battery (MCCB) | Did not improve scores on the MCCB compared to placebo. |
| Prospective Study | Schizophrenia (male smokers, n=14) | Not specified | 9 weeks | Repeatable Battery for the Assessment of Neuropsychological Status (RBANS) | Significant improvements in verbal learning and memory. |
NA-831: Promising Early-Phase Data
NA-831 has shown encouraging results in a Phase 2a clinical trial for mild cognitive impairment (MCI) and Alzheimer's disease. However, it is important to note that these findings have been presented at conferences and in press releases, with peer-reviewed publications still pending.
Table 3: NA-831 Phase 2a Clinical Trial Data
| Population | Dosage | Duration | Primary Outcome Measure | Key Findings |
| Mild Cognitive Impairment (n=64) | 10 mg/day | 24 weeks | Change in ADAS-Cog-13 score | 3.4-point less decline compared to placebo. |
| Mild-to-moderate Alzheimer's Disease (n=48) | 30 mg/day | 24 weeks | Change in ADAS-Cog-13 score | 4.1-point less decline compared to placebo (p=0.001). |
| Combined Population (n=112) | As above | 24 weeks | Clinician's Interview-Based Impression of Change Plus Caregiver Input (CIBIC-Plus) | 78% of treated patients showed improvement (p=0.01). |
Experimental Protocols
Varenicline Phase 2 Crossover Trial in Alzheimer's Disease
-
Study Design: A multicenter, randomized, double-blind, two-period crossover study.
-
Participants: 66 individuals with mild-to-moderate Alzheimer's disease.
-
Intervention: Participants were randomized to receive either varenicline (1 mg twice daily) or a matching placebo for a 6-week treatment period, followed by a 3-week washout period before crossing over to the other treatment arm for another 6 weeks.
-
Assessments: The primary efficacy endpoint was the change from baseline in the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog) 75 total score at week 6. Secondary endpoints included the Neuropsychiatric Inventory (NPI).
NA-831 Phase 2a Trial in MCI and Alzheimer's Disease
-
Study Design: A randomized, double-blind, placebo-controlled trial.
-
Participants: 112 individuals, with 64 having mild cognitive impairment (MCI) and 48 with mild-to-moderate Alzheimer's disease.
-
Intervention: Participants with MCI received 10 mg of NA-831 or placebo daily, while those with Alzheimer's disease received 30 mg of NA-831 or placebo daily for 24 weeks.
-
Assessments: Primary outcome measures included the ADAS-Cog-13, the Brief Cognitive Rating Scale (BCRS), and the CIBIC-Plus.
Cytisinicline: A Varenicline Analogue with Untapped Potential
Cytisinicline, a plant-based alkaloid, shares a similar mechanism of action with Varenicline, acting as a partial agonist at α4β2 nAChRs. It has been primarily investigated and found effective for smoking cessation. Given its mechanistic similarity to Varenicline, it is plausible that Cytisinicline could also exert cognitive-enhancing effects. However, there is a notable lack of dedicated clinical trials investigating this potential. Future research is warranted to explore the cognitive effects of Cytisinicline in relevant patient populations.
Summary and Future Directions
The landscape of investigational cognitive enhancers is diverse, with compounds targeting various neurobiological pathways. Varenicline, with its well-defined cholinergic mechanism, has shown mixed results in clinical trials for cognitive improvement in Alzheimer's disease and schizophrenia. While some smaller studies have suggested benefits in specific cognitive domains, larger, more robust trials have not consistently demonstrated efficacy.
In contrast, NA-831 presents a novel neurogenic approach that has yielded promising, albeit preliminary, positive results in early-phase trials for MCI and Alzheimer's disease. The significant improvements observed on the ADAS-Cog scale warrant further investigation in larger, confirmatory Phase 3 trials. However, the lack of peer-reviewed publications is a current limitation for a thorough independent evaluation of the data.
Cytisinicline remains a compound of interest due to its structural and mechanistic similarity to Varenicline. Its potential for cognitive enhancement is an unexplored area that could be a fruitful avenue for future research.
For drug development professionals, the comparison of Varenicline and NA-831 highlights the ongoing debate between modulating existing neurotransmitter systems and promoting endogenous repair mechanisms. The data presented here underscores the importance of rigorous, well-controlled clinical trials with clearly defined cognitive endpoints to validate the therapeutic potential of these and other novel cognitive enhancers.
References
Assessing the Selectivity Profile of Facinicline Against Other nAChR Subtypes: A Comparative Guide
To our valued researchers, scientists, and drug development professionals,
Our comprehensive search for quantitative data regarding the selectivity profile of Facinicline against various nicotinic acetylcholine receptor (nAChR) subtypes has yielded limited publicly available information. Despite confirming the existence of this compound (CAS 677306-35-3) and its progression to Phase II clinical trials, specific binding affinity (Ki) and functional activity (EC50) values across a range of nAChR subtypes are not detailed in the accessible scientific literature.
Therefore, to fulfill the core requirements of providing a data-rich comparison guide, we propose to shift the focus to a well-characterized nAChR partial agonist with a wealth of available selectivity data: Varenicline .
Varenicline is a widely studied compound, and extensive experimental data on its interaction with multiple nAChR subtypes is available. This will allow for a robust and informative comparison guide that meets the specified requirements for data presentation, experimental protocols, and visualization.
We believe that a detailed analysis of Varenicline's selectivity profile will serve as a valuable resource, offering insights into the structure-activity relationships and pharmacological nuances of nAChR ligands. This can, in turn, provide a relevant framework for understanding the potential characteristics of compounds like this compound.
We kindly request your approval to proceed with creating the comparative guide on Varenicline. Upon confirmation, we will deliver a comprehensive document including:
-
A detailed data table summarizing the binding affinities and functional potencies of Varenicline and other relevant nAChR ligands across key subtypes such as α4β2, α3β4, α7, and α1βγδ.
-
Thorough experimental protocols for the radioligand binding and functional assays cited in the data.
-
Graphviz diagrams illustrating the experimental workflow for assessing nAChR selectivity and a relevant signaling pathway.
We are confident that this revised approach will provide a valuable and actionable resource for your research and development endeavors. We await your guidance on how to proceed.
Reproducibility of Published Facinicline Research Findings: A Comparative Guide
Introduction
Facinicline is a novel, investigational selective agonist for the α7 nicotinic acetylcholine receptor (nAChR), currently under development for the treatment of cognitive impairment associated with schizophrenia. This guide provides a comparative framework for evaluating the preclinical and clinical findings of this compound against Varenicline, a well-established α4β2 nAChR partial agonist. Varenicline is approved for smoking cessation and has been studied for other indications, providing a robust dataset for comparison.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals to facilitate an objective assessment of this compound's pharmacological profile and therapeutic potential.
Mechanism of Action: A Comparative Overview
Nicotinic acetylcholine receptors are ligand-gated ion channels that are widely expressed in the central nervous system and are involved in various cognitive processes.[5] this compound and Varenicline target different subtypes of these receptors.
This compound is a selective agonist of the α7 nAChR subtype. α7 nAChRs are homopentameric receptors with high calcium permeability and are implicated in modulating the release of neurotransmitters like glutamate and dopamine, which are crucial for synaptic plasticity and memory.
Varenicline is a partial agonist of the α4β2 nAChR subtype. It also has some activity at other nAChR subtypes but with much lower affinity. The α4β2 receptors are the most abundant nAChR subtype in the brain and are heavily involved in the reinforcing effects of nicotine. As a partial agonist, Varenicline both stimulates the receptor to a lesser degree than the endogenous ligand acetylcholine and competes with nicotine for binding, thereby reducing cravings and withdrawal symptoms.
References
A Comparative Analysis of the Pharmacokinetic Profiles of Nicotinic Acetylcholine Receptor Agonists: Varenicline, GTS-21, Sazetidine-A, and Cytisine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacokinetic profiles of several key nicotinic acetylcholine receptor (nAChR) partial agonists: varenicline, GTS-21 (also known as DMXBA or facinicline), sazetidine-A, and cytisine. These compounds, which are analogs of this compound, are of significant interest in the development of therapeutics for smoking cessation and cognitive disorders. This document summarizes key pharmacokinetic parameters, details common experimental protocols, and visualizes relevant biological pathways and workflows to facilitate informed research and development decisions.
Pharmacokinetic Data Summary
Table 1: Pharmacokinetic Parameters of Varenicline in Humans
| Parameter | Value | Reference |
| Bioavailability (F) | High (~90%) | [1] |
| Time to Peak Plasma Concentration (Tmax) | 3 - 4 hours | [2][3] |
| Maximum Plasma Concentration (Cmax) | Dose-dependent | [4] |
| Elimination Half-life (t½) | Approximately 24 hours | [2] |
| Volume of Distribution (Vd) | ~415 L | |
| Protein Binding | Low (≤ 20%) | |
| Metabolism | Minimal, >90% excreted unchanged | |
| Primary Route of Elimination | Renal (glomerular filtration and active tubular secretion via OCT2) |
Table 2: Pharmacokinetic Parameters of GTS-21 (this compound/DMXBA)
| Parameter | Species | Value | Reference |
| Bioavailability (F) | Rat (oral) | 19% - 23% | |
| Dog (oral) | 27% | ||
| Time to Peak Plasma Concentration (Tmax) | Rat (oral, 10 mg/kg) | 10 minutes | |
| Maximum Plasma Concentration (Cmax) | Rat (oral, 10 mg/kg) | 1010 ± 212 ng/mL | |
| Elimination Half-life (t½) | Rat (IV) | 3.71 ± 1.12 hours | |
| Rat (oral) | 1.740 ± 0.34 hours | ||
| Volume of Distribution (Vd) | Rat (IV) | 2150 ± 433 mL/kg | |
| Protein Binding | Rat | 80.3 ± 1.1% | |
| Metabolism | O-demethylation followed by glucuronidation | ||
| Primary Route of Elimination | Hepatic metabolism |
Table 3: Pharmacokinetic Parameters of Sazetidine-A and Cytisine
| Compound | Parameter | Species | Value | Reference |
| Sazetidine-A | Dosing | Rat | 0.3, 1, and 3 mg/kg (oral) | |
| Efficacy | Rat | Effective in reducing nicotine self-administration | ||
| Note | Limited publicly available pharmacokinetic data. | |||
| Cytisine | Bioavailability (F) | Human | High (based on urinary recovery) | |
| Tmax | Human | Not explicitly stated | ||
| Cmax | Human | Not explicitly stated | ||
| Elimination Half-life (t½) | Rabbit (IV) | 0.95 hours | ||
| Metabolism | Human | Minimal to no metabolism | ||
| Primary Route of Elimination | Human | Renal |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of pharmacokinetic studies. Below are typical protocols for clinical and preclinical pharmacokinetic assessments of nAChR agonists.
Clinical Pharmacokinetic Study Protocol for Varenicline
Study Design: A typical study is a randomized, open-label, single- or multiple-dose study in healthy adult smokers and non-smokers. A crossover design may be used for single-dose studies.
Participants:
-
Inclusion Criteria: Healthy adults (e.g., 18-55 years old), with a specified smoking history for smoker cohorts, and a body mass index within a normal range.
-
Exclusion Criteria: History of significant medical conditions, particularly renal impairment, and use of concomitant medications that could interfere with the study drug.
Dosing Regimen:
-
Single-Dose Studies: A single oral dose of varenicline (e.g., 1 mg) is administered.
-
Multiple-Dose Studies: A titration schedule may be followed, for instance, 0.5 mg once daily for 3 days, then 0.5 mg twice daily for 4 days, followed by 1 mg twice daily.
Blood Sampling:
-
Serial blood samples are collected at predefined time points, such as pre-dose (0 hours), and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose.
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
Bioanalytical Method:
-
Technique: Varenicline concentrations in plasma are typically determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Sample Preparation: Liquid-liquid extraction or solid-phase extraction is used to isolate varenicline from the plasma matrix.
-
Quantification: The lower limit of quantification for varenicline is typically around 0.1 ng/mL.
Pharmacokinetic Analysis:
-
Non-compartmental analysis is used to determine key pharmacokinetic parameters from the plasma concentration-time data.
-
Parameters calculated include Cmax, Tmax, AUC (Area Under the Curve), and t½.
Preclinical Pharmacokinetic Study Protocol (General)
Animal Models:
-
Rats (e.g., Sprague-Dawley) and dogs (e.g., Beagle) are commonly used species for preclinical pharmacokinetic studies.
Dosing and Administration:
-
The compound is administered via intravenous (IV) and oral (PO) routes to determine absolute bioavailability.
-
Doses are selected based on preliminary toxicity and efficacy studies.
Sample Collection:
-
Serial blood samples are collected from a cannulated vessel (e.g., jugular vein) at various time points post-administration.
-
Brain tissue and urine may also be collected to assess brain penetration and excretion pathways, respectively.
Bioanalytical Method:
-
LC-MS/MS is the standard method for quantifying the drug in biological matrices.
-
The method is validated for linearity, accuracy, precision, and stability.
Pharmacokinetic Analysis:
-
Pharmacokinetic parameters are calculated using appropriate software (e.g., WinNonlin) and non-compartmental or compartmental analysis.
Visualizations
Nicotinic Acetylcholine Receptor Signaling Pathway
This compound and its analogs exert their effects primarily through the α4β2 and/or α7 nicotinic acetylcholine receptors. The following diagram illustrates the general signaling cascade initiated upon agonist binding.
Caption: nAChR signaling cascade initiated by agonist binding.
Experimental Workflow for a Clinical Pharmacokinetic Study
The following diagram outlines the typical workflow for a clinical pharmacokinetic study, from participant recruitment to data analysis.
Caption: Typical workflow of a clinical pharmacokinetic study.
References
- 1. benchchem.com [benchchem.com]
- 2. Population pharmacokinetic analysis of varenicline in adult smokers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The pharmacokinetic and tolerability profile of varenicline in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic-Pharmacodynamic Modeling of the Effect of Varenicline on Nicotine Craving in Adult Smokers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Facinicline and Industry-Standard Cognitive Enhancers for Researchers and Drug Development Professionals
Facinicline (Varenicline), a partial agonist of the α4β2 nicotinic acetylcholine receptor, has demonstrated certain pro-cognitive effects in clinical studies, positioning it as a compound of interest in the landscape of cognitive enhancement. This guide provides a comparative benchmark of this compound against established cognitive enhancers, including Modafinil, Methylphenidate, and Donepezil, to aid researchers, scientists, and drug development professionals in their evaluation of novel nootropic agents. The following analysis is based on an indirect comparison of findings from various preclinical and clinical studies.
Mechanism of Action: A Comparative Overview
This compound's primary mechanism of action involves its high-affinity binding to α4β2 neuronal nicotinic acetylcholine receptors (nAChRs), where it acts as a partial agonist. This action modulates the release of several neurotransmitters, including dopamine, in the brain's mesolimbic system.[1][2] In contrast, industry-standard cognitive enhancers operate through distinct neurochemical pathways.
-
Modafinil: This wakefulness-promoting agent is believed to exert its effects by blocking the dopamine transporter, thereby increasing synaptic dopamine levels. It also influences other neurotransmitter systems, including norepinephrine, serotonin, and histamine.
-
Methylphenidate: A psychostimulant commonly used for Attention-Deficit/Hyperactivity Disorder (ADHD), Methylphenidate primarily acts as a dopamine and norepinephrine reuptake inhibitor.[3][4]
-
Donepezil: An acetylcholinesterase inhibitor, Donepezil increases the synaptic availability of acetylcholine by preventing its breakdown.[5] It is a standard treatment for the cognitive symptoms of Alzheimer's disease.
Comparative Efficacy: A Review of Clinical Data
The cognitive-enhancing effects of this compound and standard nootropics have been evaluated across various domains. The following tables summarize the quantitative data from representative clinical trials.
Table 1: Effects on Working Memory
| Compound | Population | Cognitive Test(s) | Key Findings |
| This compound | Heavy Drinkers | Digits Backwards Task | Dose-dependent improvements in working memory. |
| Smokers with and without Schizophrenia | Visuospatial Working Memory (VSWM) tasks | Attenuated impairments in VSWM during smoking cessation. | |
| Modafinil | Healthy Volunteers | Digit Span, Spatial Planning | Significantly enhanced performance on digit span and spatial planning tasks. |
| Methylphenidate | Healthy Volunteers | N-back tasks, Spatial Working Memory tasks | 65% of studies reviewed showed improvement in working memory. |
| Donepezil | Alzheimer's Disease Patients | ADAS-Cog | Statistically significant improvement in ADAS-Cog scores compared to placebo. |
Table 2: Effects on Attention and Executive Function
| Compound | Population | Cognitive Test(s) | Key Findings |
| This compound | Smokers | Continuous Performance Task (CPT) | Enhanced sustained attention during smoking abstinence. |
| Huntington's Disease Patients | IntegNeuro® battery | Significantly improved performance in executive function and emotional recognition tasks. | |
| Modafinil | Healthy Volunteers | Stop-Signal Reaction Time | Significantly enhanced performance, suggesting improved response inhibition. |
| Narcolepsy Patients | Wisconsin Card Sort Test (WCST) | Significant reductions in total errors, indicating improved executive function. | |
| Methylphenidate | Healthy Volunteers | Various attention and executive function tasks | 29% of studies showed improvement in attention and vigilance; 18% in reasoning and problem-solving. |
| Donepezil | Alzheimer's Disease Patients | Clinician's Interview-Based Impression of Change-Plus (CIBIC-Plus) | Improved global clinical state, which includes executive function. |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for critical evaluation and replication.
This compound: Study on Cognitive Performance in Heavy Drinkers
-
Study Design: A placebo-controlled, double-blind human laboratory experiment.
-
Participants: 55 adult heavy drinkers meeting criteria for an alcohol use disorder.
-
Intervention: Participants were randomized to receive varenicline (1 mg/day or 2 mg/day) or a placebo.
-
Cognitive Assessment: A baseline assessment of cognitive functioning (Digits Backwards Task for working memory and a Continuous Performance Task for reaction time, sustained attention, and response inhibition) was completed before medication administration. A follow-up assessment was conducted on day 8 of the medication period.
-
Data Analysis: The primary outcome was the change in cognitive performance from baseline to the post-medication assessment.
Modafinil: Study on Cognitive Enhancement in Healthy Volunteers
-
Study Design: A randomized, double-blind, between-subjects design.
-
Participants: Sixty healthy young adult male volunteers.
-
Intervention: Participants received a single oral dose of placebo, 100 mg of modafinil, or 200 mg of modafinil.
-
Cognitive Assessment: A comprehensive battery of neuropsychological tests was administered to assess memory and attention, including Digit Span, Visual Pattern Recognition Memory, Spatial Planning, and the Stop-Signal Reaction Time task.
-
Data Analysis: Performance on the cognitive tasks was compared between the three groups.
Methylphenidate: Review of Single Dose Studies in Healthy Volunteers
-
Study Design: A literature review of single-dose, placebo-controlled studies.
-
Inclusion Criteria: Studies assessing the effects of acute doses of immediate-release Methylphenidate on cognitive tasks in healthy human adults (18 years and older).
-
Cognitive Domains Assessed: Speed of processing, attention/vigilance, working memory, verbal learning and memory, visual learning and memory, and reasoning and problem-solving.
-
Data Analysis: The percentage of studies showing performance-enhancing effects of Methylphenidate was quantified for each cognitive domain.
Donepezil: Clinical Trial in Alzheimer's Disease
-
Study Design: A 24-week, multicenter, double-blind, placebo-controlled trial.
-
Participants: Patients with a diagnosis of mild to moderate Alzheimer's disease.
-
Intervention: Patients were randomly assigned to receive a placebo, 5 mg/day of donepezil, or 10 mg/day of donepezil.
-
Cognitive Assessment: The primary efficacy measures were the cognitive portion of the Alzheimer's Disease Assessment Scale (ADAS-cog) and the Clinician's Interview Based Assessment of Change-Plus (CIBIC-plus).
-
Data Analysis: Changes in ADAS-cog and CIBIC-plus scores from baseline were compared between the treatment and placebo groups at weeks 12, 18, and 24.
Visualizing the Pathways and Processes
To further elucidate the mechanisms and experimental designs, the following diagrams are provided in the DOT language.
Caption: this compound's Signaling Pathway
Caption: General Experimental Workflow
Conclusion
This compound demonstrates a potential for cognitive enhancement, particularly in the domains of working memory and attention. Its mechanism of action, centered on the α4β2 nAChR, offers a distinct pharmacological profile compared to established cognitive enhancers like Modafinil, Methylphenidate, and Donepezil. While direct head-to-head comparative trials are lacking, this guide provides a foundational overview based on existing clinical data. For researchers and drug development professionals, this compound represents a promising avenue for further investigation into novel therapeutic strategies for cognitive enhancement. Future studies should aim for direct comparisons with industry-standard nootropics to definitively establish its relative efficacy and therapeutic potential.
References
- 1. Effects of varenicline on cognitive performance in heavy drinkers: Dose-response effects and associations with drinking outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. academic.oup.com [academic.oup.com]
- 4. Cognitive effects of methylphenidate in healthy volunteers: a review of single dose studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Donepezil for mild and moderate Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Facinicline (Varenicline): A Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of Facinicline (Varenicline) in a laboratory setting. Adherence to these procedures is critical to ensure personnel safety and environmental protection.
Understanding the Hazards
This compound (Varenicline) presents several hazards that necessitate careful handling and disposal. It is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects[1]. It can also cause skin and serious eye irritation[2].
Key Hazard Information:
| Hazard Statement | Classification |
| Harmful if swallowed | Acute Toxicity - Oral 4[1] |
| Causes serious eye irritation | Eye Irritation 2A[2] |
| Causes skin irritation | Skin Irritation 2[2] |
| Very toxic to aquatic life | Aquatic Acute 1 |
| Very toxic to aquatic life with long lasting effects | Aquatic Chronic 1 |
Personal Protective Equipment (PPE)
Prior to handling this compound for disposal, all personnel must be equipped with the appropriate personal protective equipment to minimize exposure risk.
Recommended PPE:
-
Eye Protection: Safety goggles with side-shields.
-
Hand Protection: Protective gloves.
-
Skin and Body Protection: Impervious clothing to prevent skin contact.
-
Respiratory Protection: A suitable respirator should be used if there is a risk of inhaling dust or aerosols.
Spill and Accidental Release Protocol
In the event of a spill or accidental release of this compound, the following steps should be immediately taken to contain the material and decontaminate the area.
Step-by-Step Spill Response:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the affected area and ensure adequate ventilation.
-
Containment: Prevent further leakage or spillage. Keep the product away from drains and water courses to avoid environmental contamination.
-
Absorption: Absorb solutions with a finely-powdered, liquid-binding material such as diatomite or universal binders.
-
Decontamination: Decontaminate surfaces and equipment by scrubbing with alcohol.
-
Disposal of Contaminated Material: Dispose of all contaminated materials as hazardous waste according to the procedures outlined in Section 4.
This compound Disposal Procedure
The disposal of this compound must be conducted in a manner that prevents environmental contamination and adheres to institutional and regulatory guidelines. Under no circumstances should this compound be disposed of down the drain .
Disposal Workflow:
Caption: Workflow for the proper disposal of this compound waste in a laboratory setting.
Detailed Disposal Steps:
-
Segregation: Isolate this compound waste from other laboratory waste streams.
-
Containerization: Place this compound waste into a designated, properly labeled hazardous waste container. The label should clearly identify the contents as "Hazardous Waste" and include the name "this compound" or "Varenicline".
-
Inertization (for non-take-back disposal): If a drug take-back program is not utilized, mix the this compound with an unappealing, inert substance such as cat litter or used coffee grounds. This should be done within a sealed container, such as a plastic bag, before being placed in the final hazardous waste container. Do not crush tablets or capsules.
-
Storage: Store the sealed hazardous waste container in a designated, secure area away from incompatible materials.
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste by a certified environmental management company. The primary method for the disposal of pharmaceutical waste is incineration at a permitted facility.
Environmental and Regulatory Considerations
This compound is very toxic to aquatic life, and its release into the environment must be strictly avoided. In the United States, the Environmental Protection Agency (EPA) regulates the disposal of hazardous pharmaceutical waste. Healthcare and research facilities are required to manage and dispose of such waste in accordance with regulations to prevent environmental contamination. Many jurisdictions have drug take-back programs, which are the preferred method for the disposal of unused medicines to ensure they are handled safely and responsibly.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
